Methyl 2-bromooctanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21981. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO2/c1-3-4-5-6-7-8(10)9(11)12-2/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMQQTUVWBXJQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884160 | |
| Record name | Octanoic acid, 2-bromo-, methyl ester | |
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Molecular Weight |
237.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5445-22-7 | |
| Record name | Octanoic acid, 2-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5445-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Octanoic acid, 2-bromo-, methyl ester | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-bromooctanoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21981 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octanoic acid, 2-bromo-, methyl ester | |
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| Record name | Octanoic acid, 2-bromo-, methyl ester | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-bromooctanoate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.222 | |
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Foundational & Exploratory
Methyl 2-bromooctanoate physical properties
An In-depth Technical Guide to the Physical Properties of Methyl 2-bromooctanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction and Core Identifiers
This compound (CAS No. 5445-22-7) is a halogenated fatty acid ester that serves as a versatile intermediate in organic synthesis.[1] Its bifunctional nature, possessing both a reactive bromine atom at the alpha-position and a methyl ester group, makes it a valuable building block for the introduction of an eight-carbon chain in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.[2] This guide provides a comprehensive overview of its core physical properties, handling protocols, and a representative synthetic workflow, grounded in established chemical data.
| Identifier | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 2-Bromooctanoic acid methyl ester, Methyl 2-bromocaprylate | [1] |
| CAS Number | 5445-22-7 | [3][4] |
| Molecular Formula | C₉H₁₇BrO₂ | [1][2][3] |
| Molecular Weight | 237.13 g/mol | [1][3] |
| Canonical SMILES | CCCCCCC(C(=O)OC)Br | [2] |
Molecular Structure
The structure of this compound features a central chiral carbon at the second position, bonded to a bromine atom, a hexyl group, a hydrogen atom, and a methoxycarbonyl group.
Caption: 2D representation of this compound.
Physicochemical Properties
The physical and chemical characteristics of this compound dictate its behavior in reactions, purification processes, and storage. It is typically a colorless to pale yellow liquid with a mild, sweet ester-like odor.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 227.7 °C at 760 mmHg | [2][3] |
| Density | 1.221 g/cm³ | [2] |
| Refractive Index (n20/D) | 1.46 | [2] |
| Flash Point | 101.9 °C | [2][3] |
| Vapor Pressure | 0.0763 mmHg at 25°C | [2] |
| Solubility | Insoluble in water; miscible with organic solvents (e.g., diethyl ether, chloroform) | |
| Melting Point | Below room temperature |
The high boiling point is consistent with its molecular weight and the presence of a polar ester group. Its density, being greater than water, and its insolubility in aqueous media are critical considerations for extraction and workup procedures.[2] The refractive index is a useful parameter for rapid purity assessment during synthesis and purification.[2]
Safety, Handling, and Storage
As a reactive alkylating agent, this compound must be handled with appropriate precautions in a laboratory setting.
Hazard Identification:
-
GHS Classification: It is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2A).[3] Some sources also classify it as having acute oral toxicity (Category 4), being harmful if swallowed.
-
Hazard Statements: Key hazard statements include "Irritating to eyes and skin."[2]
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
Storage:
-
Store in tightly closed containers in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong bases, acids, and oxidizing agents to prevent decomposition or vigorous reaction.
Experimental Protocol: Synthesis of this compound
A common and reliable method for synthesizing this compound involves a two-step process: first, the α-bromination of octanoic acid via the Hell-Volhard-Zelinsky reaction, followed by Fischer esterification of the resulting 2-bromooctanoic acid.[2][5]
Caption: Workflow for the two-step synthesis of this compound.
Step-by-Step Methodology:
Step 1: Synthesis of 2-Bromooctanoic Acid
-
Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, charge octanoic acid. Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).
-
Bromination: Heat the mixture gently. Slowly add elemental bromine (Br₂) dropwise from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide (HBr) gas, which should be directed to a gas trap (e.g., a sodium hydroxide solution).
-
Reaction: After the addition of bromine is complete, reflux the mixture until the reaction ceases (typically indicated by the disappearance of the red bromine color).[5]
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into cold water to quench any remaining reactive species. The crude 2-bromooctanoic acid will separate as an oil.
-
Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude acid. Further purification can be achieved by vacuum distillation.
Step 2: Esterification to this compound
-
Setup: In a round-bottom flask, combine the 2-bromooctanoic acid from Step 1 with an excess of methanol (which acts as both reactant and solvent).[2]
-
Catalysis: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).
-
Reaction: Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product.[6] The progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether.
-
Purification: Wash the ether solution sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), and finally with brine.[6] Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The final product, this compound, can be purified by vacuum distillation to yield a clear liquid.[6]
This self-validating protocol includes neutralization and washing steps that ensure the removal of catalysts and unreacted starting materials, with final purity confirmed by distillation and characterization of the physical properties outlined in this guide.
References
Methyl 2-bromooctanoate chemical structure and CAS number
An In-Depth Technical Guide to Methyl 2-Bromooctanoate: Synthesis, Properties, and Applications in Modern Chemistry
Introduction: The Strategic Importance of α-Bromo Esters
In the landscape of modern organic synthesis and drug development, the efficiency and versatility of chemical intermediates are paramount. Among the vast arsenal of building blocks available to researchers, α-halo esters occupy a position of strategic importance. Their dual functionality—an electrophilic carbon center alpha to a readily transformable ester group—renders them powerful synthons for constructing complex molecular architectures. This compound is a prime exemplar of this class, serving as a key intermediate in academic and industrial laboratories. This guide provides an in-depth technical overview of its chemical identity, synthesis, physicochemical properties, and applications, with a focus on its utility for researchers, scientists, and drug development professionals.
Core Chemical Identity
This compound is a halogenated fatty acid ester. The presence of a bromine atom on the α-carbon (C2) significantly influences its reactivity, making it a target for nucleophilic substitution, while the methyl ester provides a handle for subsequent modifications such as hydrolysis or amidation.
-
Chemical Name: this compound
-
Synonyms: 2-Bromooctanoic acid methyl ester, Methyl 2-bromocaprylate[1][2][3]
-
Molecular Formula: C₉H₁₇BrO₂[1]
-
Molecular Weight: 237.13 g/mol [1]
Chemical Structure Visualization
The structure consists of an eight-carbon chain (octanoate) with a bromine atom at the second carbon and a methyl ester at the carboxyl group.
References
Methyl 2-bromooctanoate spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of Methyl 2-bromooctanoate
This guide provides a comprehensive analysis of the spectral data for this compound (CAS No: 5445-22-7[1]), a key intermediate in various organic syntheses. As drug development professionals and researchers, a thorough understanding of a molecule's spectroscopic signature is paramount for structure verification, purity assessment, and reaction monitoring. This document moves beyond a simple data repository to explain the causal relationships between molecular structure and spectral output, grounding the interpretation in the fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Spectroscopic Overview
This compound possesses a chiral center at the alpha-carbon, an ester functional group, and a six-carbon alkyl chain. Its molecular formula is C₉H₁₇BrO₂, with a molecular weight of approximately 237.14 g/mol .[2] Each spectroscopic technique probes different aspects of this structure, providing a complementary and holistic analytical profile.
-
NMR Spectroscopy (¹H and ¹³C): Elucidates the carbon-hydrogen framework, revealing the connectivity and chemical environment of each atom.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present by detecting their characteristic vibrational frequencies.
-
Mass Spectrometry (MS): Determines the molecular weight and provides structural clues based on the molecule's fragmentation pattern upon ionization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a standard choice for non-polar to moderately polar compounds like this compound as it dissolves the sample well without introducing interfering proton signals.[3]
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). The electron-withdrawing effects of the bromine atom and the ester group significantly influence the chemical shifts of nearby protons, causing them to appear further downfield.
Table 1: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Multiplicity |
|---|---|---|---|---|
| ~4.25 | Triplet (t) | 1H | H-2 | Directly attached to the carbon bearing the electronegative bromine atom, causing a significant downfield shift. It is split into a triplet by the two adjacent protons on C-3. |
| ~3.75 | Singlet (s) | 3H | H-1' (OCH₃) | Protons of the methyl ester group. They are in a distinct chemical environment and have no adjacent protons, hence appearing as a singlet. |
| ~2.00 - 1.85 | Multiplet (m) | 2H | H-3 | These protons are adjacent to the chiral center (C-2), which influences their chemical shift. They appear as a multiplet due to coupling with H-2 and H-4. |
| ~1.45 - 1.20 | Multiplet (m) | 8H | H-4, H-5, H-6, H-7 | Protons of the methylene groups in the alkyl chain. Their signals overlap in a complex multiplet, typical for long alkyl chains where chemical environments are similar. |
| ~0.90 | Triplet (t) | 3H | H-8 | Protons of the terminal methyl group. They are split into a triplet by the two adjacent protons on C-7. |
Data interpreted by analogy with similar structures such as methyl 2-bromopropionate and 2-bromooctanoic acid.[4][5][6]
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic environment, providing clear evidence for the carbonyl carbon, the carbon bearing the bromine, and the different carbons of the alkyl chain.
Table 2: ¹³C NMR Spectral Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |
|---|---|---|
| ~170.5 | C-1 (C=O) | The carbonyl carbon of the ester group is significantly deshielded and appears far downfield, which is characteristic for this functional group. |
| ~53.0 | C-1' (OCH₃) | The carbon of the methoxy group is attached to an electronegative oxygen, shifting it downfield. |
| ~45.5 | C-2 | The direct attachment of the electronegative bromine atom causes a substantial downfield shift for this alpha-carbon. |
| ~34.0 | C-3 | The first methylene carbon of the chain, adjacent to the functionalized center. |
| ~31.0 | C-6 | Methylene carbon in the middle of the alkyl chain. |
| ~28.5 | C-4 | Methylene carbon in the alkyl chain. |
| ~25.0 | C-5 | Methylene carbon in the alkyl chain. |
| ~22.5 | C-7 | The penultimate methylene carbon of the chain. |
| ~14.0 | C-8 | The terminal methyl carbon of the alkyl chain, typically the most upfield signal in an alkane chain. |
Data interpreted by analogy with similar structures like 2-bromooctanoic acid and methyl 2-bromopropionate.[4][7]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. For a liquid sample like this compound, the simplest and most common sampling technique is to place a drop of the neat liquid between two highly polished salt plates (e.g., NaCl or KBr) to create a thin film.[8][9]
The IR spectrum is dominated by a very strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the ester group.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group Assignment |
|---|---|---|---|
| 2955-2850 | Medium-Strong | C-H Stretch | Alkyl CH₂, CH₃ groups |
| ~1740 | Strong, Sharp | C=O Stretch | Ester Carbonyl |
| ~1260 & ~1150 | Strong | C-O Stretch | Ester C-O bonds |
| ~650-550 | Medium-Weak | C-Br Stretch | Carbon-Bromine bond |
The presence of the strong C=O stretch at ~1740 cm⁻¹ is definitive proof of the ester functional group. The C-Br stretch appears in the fingerprint region and, while characteristic, can be overlapped by other vibrations.[10]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides both the molecular weight and valuable structural information from fragmentation patterns.[11] The most distinctive feature in the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (m/z 236 and 238). This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes have ~50.7% and ~49.3% natural abundance, respectively).
Table 4: Major Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Description of Loss |
|---|---|---|
| 236/238 | [C₉H₁₇BrO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 205/207 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 157 | [M - Br]⁺ | Loss of a bromine radical |
| 129 | [M - Br - C₂H₄]⁺ | Loss of bromine followed by ethylene |
| 59 | [COOCH₃]⁺ | Methoxycarbonyl cation |
Proposed Fragmentation Pathway
Upon electron impact, the molecule loses an electron to form the molecular ion (M⁺˙). The charge is often localized on one of the heteroatoms. This high-energy ion then undergoes fragmentation through various pathways to form more stable daughter ions.[12][13]
Caption: Key fragmentation pathways for this compound in EI-MS.
Experimental Protocols & Workflows
To ensure reproducibility and accuracy, standardized protocols must be followed.
General Spectroscopic Analysis Workflow
The logical flow for characterizing an unknown sample involves a series of complementary techniques.
Caption: A generalized workflow for the spectroscopic characterization of a chemical sample.
Protocol: Acquiring an IR Spectrum (Neat Film Method)
-
Plate Preparation: Ensure two NaCl or KBr salt plates are clean and dry. Handle them only by the edges to avoid transferring moisture.
-
Background Scan: Place the clean plates in the spectrometer and run a background scan to subtract the absorbance of the plates and atmospheric CO₂/H₂O.
-
Sample Application: Remove the plates. Place one to two drops of this compound onto the center of one plate.[8]
-
Create Film: Gently place the second plate on top, spreading the liquid into a thin, uniform film without air bubbles.
-
Acquisition: Place the "sandwich" assembly back into the spectrometer's sample holder and acquire the sample spectrum.
-
Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry solvent like anhydrous isopropanol or chloroform, then store them in a desiccator. Never use water, as it will dissolve the plates.[14]
Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR, and MS provides an unambiguous structural confirmation of this compound. Each technique offers a unique piece of the structural puzzle, and together they form a self-validating system. The characteristic signals—the α-proton triplet in ¹H NMR, the carbonyl carbon in ¹³C NMR, the strong C=O stretch in IR, and the bromine isotopic pattern in MS—serve as a definitive fingerprint for this compound, essential for quality control and research applications.
References
- 1. This compound | 5445-22-7 [amp.chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Methyl 2-bromopropionate(5445-17-0) 13C NMR [m.chemicalbook.com]
- 5. 2-BROMOOCTANOIC ACID(2623-82-7) 1H NMR spectrum [chemicalbook.com]
- 6. Methyl 2-bromopropionate(5445-17-0) 1H NMR spectrum [chemicalbook.com]
- 7. 2-BROMOOCTANOIC ACID(2623-82-7) 13C NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. thiele.ruc.dk [thiele.ruc.dk]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. websites.umich.edu [websites.umich.edu]
A Technical Guide to the Solubility of Methyl 2-bromooctanoate in Common Organic Solvents
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Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of methyl 2-bromooctanoate, a key intermediate in pharmaceutical and organic synthesis. By examining its physicochemical properties and applying the fundamental principle of "like dissolves like," this document offers predictive insights and practical methodologies for its use in various solvent systems.[1][2] The guide details the molecular structure of this compound, outlines its expected solubility across a spectrum of nonpolar, polar aprotic, and polar protic solvents, and provides robust, step-by-step protocols for both qualitative and quantitative solubility determination. This information is critical for optimizing reaction conditions, developing purification strategies, and formulating stable drug delivery systems.
Introduction to this compound: A Profile
This compound (C₉H₁₇BrO₂) is an alpha-bromo ester distinguished by its unique combination of a polar ester group and a nonpolar seven-carbon alkyl chain, with a bromine atom at the alpha position.[3][4] This amphipathic nature is central to its solubility behavior and its utility as a chemical intermediate.
Physicochemical Properties:
-
Molecular Formula: C₉H₁₇BrO₂[3]
-
Molecular Weight: 237.13 g/mol [3]
-
Appearance: Colorless to pale yellow liquid
-
Density: ~1.22 g/cm³[4]
-
Hydrogen Bond Donor Count: 0[4]
-
Hydrogen Bond Acceptor Count: 2 (from the carbonyl and ether oxygens of the ester group)[4]
-
LogP (Octanol-Water Partition Coefficient): ~3.8, indicating a preference for lipophilic (nonpolar) environments[4]
The presence of the ester group provides sites for hydrogen bond acceptance and dipole-dipole interactions, while the long alkyl chain contributes significant van der Waals forces. The electronegative bromine atom further enhances the molecule's polarity.
The "Like Dissolves Like" Principle: A Theoretical Framework
The solubility of a solute in a solvent is governed by the intermolecular forces between their respective molecules.[5] The adage "like dissolves like" serves as a reliable predictive tool, suggesting that substances with similar polarities and intermolecular force types are more likely to be miscible.[1][6]
-
Polar Solvents (e.g., water, ethanol, methanol) effectively dissolve polar and ionic solutes through dipole-dipole interactions and hydrogen bonding.[7]
-
Nonpolar Solvents (e.g., hexane, toluene) dissolve nonpolar solutes primarily through London dispersion forces.[5]
This compound's structure, featuring both polar (ester, bromide) and nonpolar (alkyl chain) regions, suggests it will exhibit nuanced solubility across a range of solvents. Its significant nonpolar character, evidenced by a LogP of ~3.8, predicts poor solubility in highly polar solvents like water, but good solubility in solvents of low to intermediate polarity.[4]
Predicted Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, a reliable profile can be predicted based on its structure and the polarity of common organic solvents.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Polarity Index (P') | Predicted Solubility | Primary Intermolecular Forces |
| Nonpolar | Hexane, Cyclohexane, Toluene | 0.1 - 2.4 | High / Miscible | Van der Waals (London Dispersion) |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN) | 3.1 - 5.8 | High / Miscible | Dipole-Dipole, Van der Waals |
| Polar Protic | Ethanol, Methanol | 4.0 - 5.1 | Moderate to High | Hydrogen Bonding (Acceptor), Dipole-Dipole |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | 7.2 - 10.2 | Low / Insoluble | Mismatch of Intermolecular Forces |
Insight for the Scientist: The long alkyl chain of this compound dominates its character, making it highly soluble in nonpolar and moderately polar solvents where van der Waals forces are the primary mode of interaction. While the ester group can accept hydrogen bonds, this is insufficient to overcome the hydrophobicity of the carbon chain, leading to poor solubility in highly polar protic solvents like water.
Experimental Determination of Solubility: A Practical Guide
To validate these predictions and quantify solubility for specific applications, the following experimental protocols are recommended.
Mandatory Safety Precautions
This compound is classified as a skin and eye irritant and is harmful if swallowed.[3] All handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8][9]
Protocol for Qualitative Solubility Assessment
This rapid method provides a binary "soluble" or "insoluble" determination, useful for initial solvent screening.
Methodology:
-
Preparation: Label a series of small, dry test tubes or vials for each solvent to be tested.
-
Solvent Addition: Add approximately 1 mL of a chosen solvent to its corresponding labeled tube.
-
Solute Addition: Add 2-3 drops (approx. 50-100 µL) of this compound to the solvent.
-
Mixing: Cap the tube and vortex or shake vigorously for 30-60 seconds.[10]
-
Observation: Allow the mixture to stand for 1-2 minutes. Observe the solution against a contrasting background.
-
Soluble/Miscible: A clear, single-phase solution is observed.
-
Insoluble/Immiscible: The solution appears cloudy, or distinct layers form.[11]
-
-
Record: Document the observations for each solvent.
Protocol for Quantitative Solubility Determination (Gravimetric Method)
This method determines the maximum mass of solute that can dissolve in a given volume of solvent at a specific temperature.
Methodology:
-
Vial Preparation: Place a known volume (e.g., 2.0 mL) of the desired solvent into a pre-weighed, sealable vial (record as W_vial).
-
Equilibration: Place the vial in a temperature-controlled shaker bath set to the desired experimental temperature (e.g., 25 °C) and allow it to equilibrate.
-
Saturated Solution Preparation: Add small, known amounts of this compound to the solvent, vortexing after each addition, until a slight excess of undissolved solute persists, indicating saturation.
-
Equilibration of Saturated Solution: Seal the vial and allow it to shake at a constant temperature for at least 24 hours to ensure equilibrium is reached.
-
Sample Extraction: After 24 hours, stop the agitation and allow the excess solute to settle. Carefully extract a known volume of the clear, supernatant liquid (e.g., 1.0 mL) using a calibrated pipette.
-
Evaporation: Transfer the aliquot to a second pre-weighed vial (record as W_final_vial). Place this vial in a vacuum oven at a moderate temperature to slowly evaporate the solvent without degrading the solute.
-
Final Weighing: Once the solvent is fully evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dried solute (record as W_final_vial+solute).
-
Calculation:
-
Mass of dissolved solute = (W_final_vial+solute) - (W_final_vial)
-
Solubility (g/mL) = Mass of dissolved solute / Volume of aliquot extracted
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow for determining the solubility profile of this compound.
Caption: Workflow for Solubility Determination of this compound.
Applications in Research and Development
A thorough understanding of this compound's solubility is paramount for its effective application:
-
Organic Synthesis: Selecting an appropriate solvent ensures that reactants are in the same phase, maximizing reaction rates and yields. For instance, its high solubility in aprotic solvents like THF or DCM makes them ideal media for nucleophilic substitution reactions at the alpha-carbon.
-
Purification: Knowledge of solubility is critical for developing crystallization and chromatographic purification methods. A solvent system in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures is ideal for recrystallization.
-
Formulation Science: In drug development, solubility dictates the choice of excipients and delivery vehicles. For lipophilic compounds like this, understanding their solubility in various oils and non-aqueous solvents is key to creating stable emulsions or solutions for preclinical studies.
Conclusion
This compound is a versatile chemical intermediate whose utility is fundamentally linked to its solubility characteristics. Dominated by a long nonpolar alkyl chain, it is highly soluble in a broad range of nonpolar and polar aprotic organic solvents, with limited solubility in highly polar media like water. The predictive framework and experimental protocols provided in this guide equip researchers and drug development professionals with the necessary tools to effectively utilize this compound, enabling streamlined process development, efficient purification, and rational formulation design.
References
- 1. quora.com [quora.com]
- 2. Khan Academy [khanacademy.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. fountainmagazine.com [fountainmagazine.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. saltise.ca [saltise.ca]
- 11. chem.ws [chem.ws]
Introduction: The Strategic Importance of an Activated α-Position
An In-Depth Technical Guide to the Reactivity of the Alpha-Bromo Position in Methyl 2-bromooctanoate
This compound (CAS 5445-22-7) is a versatile bifunctional molecule featuring a methyl ester and a bromine atom situated on the alpha (α) carbon relative to the carbonyl group.[1] This specific arrangement is not a mere structural curiosity; it is a carefully orchestrated design that imparts a high degree of reactivity and synthetic utility to the molecule. The electron-withdrawing nature of the adjacent carbonyl group significantly influences the C-Br bond, making the α-carbon a focal point for a diverse array of chemical transformations.
This guide provides a comprehensive exploration of the reactivity at this strategic α-bromo position. We will dissect the key mechanistic pathways—nucleophilic substitution, elimination, organometallic intermediate formation, and radical reactions—that define the chemical personality of this compound. For researchers and drug development professionals, a deep understanding of these pathways is paramount for leveraging this molecule as a cornerstone building block in the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials.[2][3]
Nucleophilic Substitution: The Workhorse S(_N)2 Pathway
The most prominent reaction pathway for this compound is nucleophilic substitution, proceeding almost exclusively through a bimolecular (S(_N)2) mechanism.[4] The architecture of the α-halocarbonyl system inherently disfavors the formation of a carbocation at the α-position, effectively forbidding an S(_N)1 pathway.[4]
Mechanistic Rationale and Stereoelectronic Effects
The S(_N)2 reaction at the α-carbon of this compound is a single, concerted step where a nucleophile attacks the carbon atom at the same time the bromide leaving group departs.[5][6] This process involves a backside attack, leading to an inversion of stereochemistry at the chiral center.[7]
The reactivity is significantly enhanced compared to a standard secondary alkyl bromide due to stereoelectronic effects. The adjacent carbonyl group's π-system can stabilize the transition state, lowering the activation energy of the reaction. However, it's a delicate balance; while electronically favorable, the approach of the nucleophile must contend with the steric bulk of the octyl chain and the methyl ester.[8][9]
Caption: S(_N)2 reaction at the α-carbon of this compound.
Self-Validating Experimental Protocol: Synthesis of Methyl 2-azidooctanoate
This protocol details a standard S(_N)2 displacement of the bromide with an azide nucleophile. The success of the reaction is validated by the disappearance of the starting material (TLC analysis) and characterization of the product (IR, NMR), which will show a characteristic azide stretch and shifts in the proton and carbon signals around the α-carbon.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium azide (1.5 eq).
-
Add anhydrous DMF via syringe to dissolve the sodium azide.
-
Add this compound (1.0 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl 2-azidooctanoate.
-
Purify the product via column chromatography if necessary.
Elimination Reactions: Accessing α,β-Unsaturated Esters via the E2 Pathway
When treated with a strong, non-nucleophilic base, this compound can undergo a β-elimination reaction to form methyl 2-octenoate. This transformation proceeds via a concerted E2 mechanism, which is highly stereospecific.[10][11]
Mechanistic Considerations: Base Selection and Stereochemistry
To favor elimination over the competing S(_N)2 substitution, the choice of base is critical. Sterically hindered bases, such as potassium tert-butoxide (KOtBu) or 1,8-Diazabicycloundec-7-ene (DBU), are preferred as their bulkiness impedes their ability to act as nucleophiles at the α-carbon, promoting instead the abstraction of a proton from the β-carbon.[10]
The E2 mechanism requires a specific spatial arrangement of the atoms involved: the abstracted β-hydrogen and the bromide leaving group must be in an anti-periplanar conformation (a dihedral angle of 180°).[10][11] This alignment allows for the smooth, simultaneous formation of the π-bond as the C-H and C-Br bonds are broken.
Caption: E2 elimination pathway for this compound.
Experimental Protocol: Synthesis of Methyl 2-octenoate
Materials:
-
This compound (1.0 eq)
-
Potassium tert-butoxide (KOtBu) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve potassium tert-butoxide (1.2 eq) in anhydrous THF.
-
Add the KOtBu solution dropwise to the stirred solution of the ester over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting methyl 2-octenoate by flash chromatography.
Organometallic Intermediates: The Reformatsky Reaction
The alpha-bromo position is an ideal handle for generating organometallic reagents. The classic example is the Reformatsky reaction, which uses zinc metal to transform the α-bromo ester into a nucleophilic organozinc intermediate, often called a Reformatsky enolate.[12][13][14]
Mechanism: Formation and Reactivity of the Zinc Enolate
The reaction is initiated by the oxidative addition of zinc dust into the carbon-bromine bond.[13][14] This forms an organozinc species that exists in equilibrium with its zinc enolate form. This enolate is a "soft" nucleophile, highly effective for adding to the carbonyl carbon of aldehydes and ketones.[12][15] A key advantage of Reformatsky reagents over more reactive Grignard or organolithium reagents is their lower basicity and reactivity, which prevents them from reacting with the ester functionality of another molecule.[14] The subsequent reaction with an aldehyde or ketone, followed by an acidic workup, yields a β-hydroxy ester.[12][13]
// Nodes start [label="C₆H₁₃-CH(Br)-COOCH₃", fillcolor="#F1F3F4", fontcolor="#202124"]; zinc [label="Zn(0) dust", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; reagent [label="Reformatsky Reagent\n[BrZn-CH(C₆H₁₃)-COOCH₃]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; carbonyl [label="Aldehyde (R-CHO)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="Zinc Alkoxide Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="H₃O⁺ Workup", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="β-Hydroxy Ester\nR-CH(OH)-CH(C₆H₁₃)-COOCH₃", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> reagent [label="Oxidative\nAddition"]; zinc -> reagent [style=invis]; reagent -> intermediate [label="Nucleophilic\nAddition"]; carbonyl -> intermediate [style=invis]; intermediate -> product [label="Protonation"]; workup -> product [style=invis]; }
Caption: Workflow for the Reformatsky reaction.
Experimental Protocol: Reformatsky Reaction with Benzaldehyde
Materials:
-
This compound (1.0 eq)
-
Zinc dust, activated (2.0 eq)
-
Benzaldehyde (1.0 eq)
-
Toluene or THF, anhydrous
-
A small crystal of iodine (for activation)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activate the zinc dust in a flame-dried, three-neck flask by adding a crystal of iodine and gently warming under vacuum until the iodine vapor dissipates. Allow to cool under an inert atmosphere.
-
Add anhydrous toluene or THF to the activated zinc.
-
Add a portion (~10%) of a solution of this compound and benzaldehyde in toluene to the zinc suspension.
-
Gently heat the mixture to initiate the reaction (indicated by slight bubbling or an exothermic event).
-
Once initiated, add the remainder of the aldehyde/ester solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue heating for an additional 1-2 hours until the starting materials are consumed (TLC).
-
Cool the reaction to 0 °C and quench by slowly adding 1 M HCl until the excess zinc dissolves.
-
Transfer to a separatory funnel, extract with diethyl ether (3x).
-
Wash the combined organic layers with water, saturated NaHCO₃, and brine.
-
Dry over MgSO₄, filter, and evaporate the solvent.
-
Purify the resulting β-hydroxy ester by column chromatography.
Radical Reactions: Controlled Polymerization via ATRP
The C-Br bond in this compound is susceptible to homolytic cleavage, making it an excellent initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP).[16]
Mechanism: Reversible Deactivation for Controlled Growth
In ATRP, a transition metal complex, typically copper(I) with a nitrogen-based ligand, reversibly abstracts the bromine atom from the initiator.[17][18] This process generates a carbon-centered radical and the oxidized Cu(II) complex. The radical can then add to a monomer (e.g., styrene, acrylates) to begin chain growth.
The key to the "controlled" nature of ATRP is that the deactivation step—the reaction of the growing polymer radical with the Cu(II) complex to regenerate the dormant, halogen-capped polymer chain and the Cu(I) catalyst—is very fast.[17][19] This establishes a dynamic equilibrium that keeps the concentration of active radicals extremely low at any given moment, suppressing termination reactions and allowing all polymer chains to grow at a similar rate.[18]
// Nodes initiator [label="R-Br\n(this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Cu(I) / Ligand", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; radical [label="R•", fillcolor="#EA4335", fontcolor="#FFFFFF"]; oxidized_catalyst [label="Br-Cu(II) / Ligand", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; monomer [label="Monomer (M)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; propagating [label="R-M•", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dormant [label="R-M-Br", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges initiator -> radical [label="k_act"]; catalyst -> radical [style=invis]; radical -> oxidized_catalyst [style=invis]; radical -> propagating [label="k_p"]; monomer -> propagating [style=invis]; propagating -> dormant [label="k_deact"]; oxidized_catalyst -> dormant [style=invis]; dormant -> propagating [label="k_act", style=dashed, constraint=false]; }
Caption: ATRP equilibrium using an α-bromo ester initiator.
Summary of Reactivity
The α-bromo position of this compound is a hub of chemical reactivity, enabling access to a wide range of functionalized products. The choice of reagents and conditions dictates the outcome with a high degree of predictability.
| Reaction Type | Key Reagents | Primary Product | Mechanism |
| Nucleophilic Substitution | Soft Nucleophiles (e.g., N₃⁻, RS⁻, CN⁻) | α-Substituted Octanoate | S(_N)2 |
| Elimination | Strong, Hindered Base (e.g., KOtBu, DBU) | Methyl 2-octenoate | E2 |
| Reformatsky Reaction | Zn(0), Aldehyde/Ketone | β-Hydroxy Ester | Organozinc Intermediate |
| Radical Polymerization | Monomer, Cu(I)/Ligand | Well-defined Polymer | ATRP |
References
- 1. lookchem.com [lookchem.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. mgscience.ac.in [mgscience.ac.in]
- 12. testbook.com [testbook.com]
- 13. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 14. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 15. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. labinsights.nl [labinsights.nl]
- 18. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 19. Research Collection | ETH Library [research-collection.ethz.ch]
The Hell-Volhard-Zelinsky Synthesis: A Modern Approach to α-Bromo Esters
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The α-functionalization of carbonyl compounds is a cornerstone of modern organic synthesis, providing critical building blocks for pharmaceuticals and complex molecular architectures. Among these, α-bromo esters are particularly valuable intermediates due to the versatile reactivity of the carbon-bromine bond. The Hell-Volhard-Zelinsky (HVZ) reaction, a classic method for the α-bromination of carboxylic acids, can be strategically adapted to produce these valuable esters directly. This guide provides an in-depth technical analysis of this modified HVZ synthesis. We will dissect the underlying mechanism, present a detailed experimental protocol, evaluate the reaction's scope and limitations, and explore its applications in drug development, offering field-proven insights for professionals in the chemical sciences.
Introduction: The Strategic Importance of α-Bromo Esters
α-Bromo esters are powerful and versatile electrophilic intermediates in organic synthesis. The presence of an electron-withdrawing ester group adjacent to the electrophilic α-carbon significantly enhances the reactivity of the C-Br bond towards nucleophilic substitution (Sₙ2) reactions. This heightened reactivity makes them ideal precursors for a wide array of molecular scaffolds, including the synthesis of α-amino acids, α-hydroxy acids, and other complex organic molecules that are central to medicinal chemistry.[1][2]
The Hell-Volhard-Zelinsky (HVZ) reaction is a time-honored and robust method for introducing a halogen at the α-position of a carboxylic acid.[3] While the traditional reaction yields an α-bromo carboxylic acid upon aqueous workup, a critical modification—quenching the reaction with an alcohol instead of water—provides a direct and efficient route to the corresponding α-bromo ester.[2][4][5] This guide focuses on this specific, high-utility variant of the HVZ reaction.
The Core Mechanism: A Causality-Driven Analysis
Understanding the "why" behind each step is crucial for successful execution and optimization. The HVZ reaction is a multi-stage process where each step enables the next, overcoming the inherent low reactivity of the carboxylic acid's α-position.
Carboxylic acids do not readily enolize to the extent required for direct α-halogenation because the acidic hydroxyl proton is preferentially removed over an α-hydrogen.[1][6] The entire purpose of the initial phase of the HVZ reaction is to convert the carboxylic acid into a more reactive intermediate: the acyl bromide.
Step 1: Activation via Acyl Bromide Formation The reaction is initiated with a catalytic or stoichiometric amount of phosphorus tribromide (PBr₃), which can also be generated in situ from red phosphorus and bromine.[7][8] The PBr₃ converts the carboxylic acid into a highly reactive acyl bromide.[9][10][11] This is a critical activation step; the resulting acyl bromide lacks the acidic proton of the carboxylic acid and enolizes much more readily.[1]
Step 2: Tautomerization to the Enol Intermediate The acyl bromide exists in equilibrium with its enol tautomer.[12][2] This keto-enol tautomerization is the key step that renders the α-carbon nucleophilic.[4]
Step 3: Electrophilic Attack and α-Bromination The electron-rich double bond of the enol acts as a nucleophile, attacking molecular bromine (Br₂).[4][7] This results in the formation of a new C-Br bond at the α-position, yielding an α-bromo acyl bromide intermediate.[7] Mono-bromination is typically favored as the newly introduced electron-withdrawing bromine atom disfavors further enolization.[4]
Step 4: The Divergent Step - Ester Synthesis This final stage is where the synthesis is directed towards the desired ester product. The α-bromo acyl bromide is a potent electrophile.
-
Traditional HVZ: Quenching with water leads to hydrolysis, yielding the α-bromo carboxylic acid.[12]
-
Ester Synthesis Variant: Quenching the reaction with an alcohol (e.g., ethanol, butanol) results in a nucleophilic acyl substitution, where the alcohol displaces the bromide to form the stable α-bromo ester.[2][5]
Below is a diagram illustrating the complete mechanistic pathway.
Caption: Mechanistic pathway of the Hell-Volhard-Zelinsky ester synthesis.
Experimental Protocol: A Self-Validating Workflow
This protocol provides a generalized, step-by-step methodology for the synthesis of an α-bromo ester. Quantities should be adjusted based on the specific substrate and desired scale.
Objective: To synthesize Ethyl 2-bromobutanoate from Butanoic Acid.
Materials & Reagents:
-
Butanoic Acid
-
Phosphorus Tribromide (PBr₃) or Red Phosphorus
-
Bromine (Br₂)
-
Anhydrous Ethanol (absolute)
-
Inert solvent (e.g., CCl₄ or neat)
-
Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Drying tube (CaCl₂)
Apparatus:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and heat source
-
Ice bath
Procedure:
-
Setup: Assemble the reaction apparatus under a fume hood. Equip the flask with a magnetic stir bar, dropping funnel, and reflux condenser. Attach a drying tube to the top of the condenser to protect the reaction from atmospheric moisture.
-
Initial Charge: Charge the flask with butanoic acid and a catalytic amount of PBr₃ (approx. 0.1 eq). If using red phosphorus, add it now.
-
Heating: Begin stirring and gently heat the mixture.
-
Bromine Addition: Slowly add bromine (1.05 eq) dropwise from the dropping funnel. The reaction is exothermic; control the addition rate to maintain a steady reflux.
-
Reaction: After the addition is complete, continue to heat the mixture under reflux until the reaction is complete (typically several hours to overnight, monitored by TLC or GC). The reddish-brown color of bromine should fade.
-
Cooling: Once the reaction is complete, cool the flask to room temperature and then further in an ice bath.
-
Esterification (Workup): Carefully and slowly add anhydrous ethanol (excess, ~3 eq) to the cooled reaction mixture via the dropping funnel. This step is also exothermic.
-
Isolation: After the addition of ethanol, allow the mixture to stir and warm to room temperature. Transfer the mixture to a separatory funnel, wash with water, then with 5% NaHCO₃ solution to neutralize any acidic byproducts, and finally with brine.
-
Drying & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude α-bromo ester can then be purified by vacuum distillation.
Safety Precautions:
-
Bromine (Br₂): Highly corrosive, toxic, and volatile. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Phosphorus Tribromide (PBr₃): Corrosive and reacts violently with water. Handle with extreme care.
-
The reaction generates hydrogen bromide (HBr) gas, which is corrosive. Ensure the apparatus is properly vented or equipped with a gas trap.
Caption: Experimental workflow for the HVZ synthesis of α-bromo esters.
Quantitative Analysis: Substrate Scope & Limitations
The modified HVZ reaction is robust but subject to specific structural and chemical constraints.
| Feature | Requirement / Limitation | Rationale & Expert Insight |
| Substrate | Must possess ≥1 α-hydrogen. | The mechanism is entirely dependent on the formation of an enol intermediate at the α-position. Substrates like benzoic acid or pivalic acid will not react.[4] |
| Halogen | Bromine (Br₂) or Chlorine (Cl₂). | The reaction is not suitable for α-iodination or α-fluorination.[13][14] |
| Selectivity | Primarily mono-bromination. | The electron-withdrawing nature of the first bromine atom deactivates the α-position, making a second enolization and subsequent bromination less favorable.[4][13] |
| Conditions | Often requires heating/reflux. | Reaction conditions can be stringent, involving elevated temperatures and extended reaction times.[5][13][14] |
| Side Reactions | Elimination at high temperatures. | Overheating can lead to the elimination of HBr, forming α,β-unsaturated products.[13][14] Careful temperature control is key. |
Applications in Drug Development & Advanced Synthesis
The synthetic utility of α-bromo esters makes them highly sought-after intermediates in the pharmaceutical industry. Their ability to undergo clean Sₙ2 reactions opens pathways to a multitude of functional groups at the α-position.
-
Amino Acid Synthesis: Reaction with ammonia or other nitrogen nucleophiles provides a direct route to α-amino acids and their derivatives, which are the fundamental building blocks of peptides and numerous pharmaceuticals.[1][2] The synthesis of alanine from propionic acid is a classic example.[2][15]
-
Precursors to APIs: The α-bromo ester moiety is a key synthon in the construction of complex active pharmaceutical ingredients (APIs). For instance, phosphorus tribromide is used in the synthesis of drugs like fenoprofen (an NSAID) and alprazolam.[16] Brominated intermediates are also crucial for dopamine-related drugs such as bromocriptine, used to treat Parkinson's disease and endocrine disorders.[17]
-
Bioisosteres: In medicinal chemistry, α-halophosphonates, which can be synthesized from related bromo-intermediates, serve as bioisosteres for phosphate groups, influencing enzyme inhibition and receptor binding.[18]
The reliability of the HVZ reaction to install a versatile bromine handle makes it an indispensable tool for drug discovery and process development professionals aiming to create diverse molecular libraries and optimize synthetic routes to target compounds.
Conclusion
The Hell-Volhard-Zelinsky synthesis of α-bromo esters represents a powerful and strategic adaptation of a classic named reaction. By understanding the critical role of the acyl bromide intermediate and substituting the final aqueous workup with an alcohol quench, researchers can directly access these high-value synthetic building blocks. This guide has detailed the mechanistic underpinnings, provided a robust experimental framework, and highlighted the reaction's broad applicability, particularly within the pharmaceutical sciences. For the modern chemist, mastering this technique is not merely an academic exercise but a practical means to accelerate the synthesis of complex and biologically active molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 3. SATHEE: Hell Volhard Zelinsky Reaction Mechanism [satheeneet.iitk.ac.in]
- 4. orgosolver.com [orgosolver.com]
- 5. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 6. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. Video: α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction [jove.com]
- 8. Bromination reactions with phosphorus bromides (bromine & phosphorus): Phosphorus bromides (2): Discussion series on bromination/iodination reactions 40 – Chemia [chemia.manac-inc.co.jp]
- 9. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 10. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. byjus.com [byjus.com]
- 15. lscollege.ac.in [lscollege.ac.in]
- 16. byjus.com [byjus.com]
- 17. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]
- 18. Synthesis of α-brominated phosphonates and their application as phosphate bioisosteres - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00255E [pubs.rsc.org]
A Technical Guide to Methyl 2-bromooctanoate (CAS: 5445-22-7): Properties, Procurement, and Application in Chemical Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract and Scope
Methyl 2-bromooctanoate is a halogenated fatty acid ester that serves as a versatile and crucial intermediate in advanced organic synthesis. Its bifunctional nature, possessing both an electrophilic carbon center adjacent to the bromine atom and a reactive ester group, makes it a valuable building block for constructing complex molecular architectures. This guide provides an in-depth analysis of this compound, covering its physicochemical properties, commercial availability, and strategic applications, particularly in the pharmaceutical and fine chemical industries. The content herein is structured to provide not just procedural steps but the underlying chemical logic, empowering researchers to make informed decisions in experimental design, procurement, and safe handling of this reagent.
Core Physicochemical Properties and Identification
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in research and development. This compound is a colorless to pale yellow liquid with a faint ester-like odor.[1] Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2][3] |
| Synonyms | 2-Bromooctanoic acid methyl ester, Methyl 2-bromocaprylate | [4] |
| CAS Number | 5445-22-7 | [5][6] |
| EC Number | 226-644-4 | [2][5] |
| Molecular Formula | C₉H₁₇BrO₂ | [2][3][6] |
| Molecular Weight | 237.13 g/mol | [3][5] |
| Appearance | Colorless transparent/clear liquid | [1][7] |
| Boiling Point | 227.7 °C at 760 mmHg | [2] |
| Density | 1.221 g/cm³ (at 20 °C) | [2][7] |
| Flash Point | 101.9 °C / 102 °C | [1][2] |
| Refractive Index | 1.46 | [2] |
| Purity (Typical) | ≥98% to 99%+ (by GC) | [7] |
Chemical Structure:
Caption: Molecular structure of this compound.
Commercial Availability and Supplier Analysis
This compound is commercially available from a wide range of chemical suppliers, indicating it has achieved mass production status for research and industrial applications.[2] When procuring this reagent, researchers should prioritize suppliers who provide a comprehensive Certificate of Analysis (CoA) detailing purity (typically by Gas Chromatography - GC), moisture content, and identity confirmation via spectroscopic methods.
| Supplier Category | Representative Companies | Typical Purity | Common Pack Sizes |
| Global Research Reagents | Sigma-Aldrich, Fisher Scientific (TCI America), AK Scientific | ≥98.0% | 25 g, 100 g |
| Bulk & Industrial Scale | Yogi Enterprise, Finetech Industry, Shanghai Talent Chemical | 99%+ | 1 kg, 25 kg, 200 kg |
| Chemical Marketplaces | LookChem, ChemicalBook | Varies by listing | 5 mg to Bulk |
Note: This table is representative and not exhaustive. Pricing and availability are subject to market fluctuations.
Core Applications in Research and Development
The synthetic utility of this compound stems from the reactivity of the C-Br bond at the α-position to the carbonyl group. This positioning makes the bromine a good leaving group for nucleophilic substitution reactions and facilitates enolate formation for further functionalization.
Key Intermediate in Pharmaceutical Synthesis
This compound is a key building block for synthesizing pharmaceutical active ingredients (APIs).[1] It is particularly useful in the development of anti-inflammatory and anti-tumor drug candidates.[1] The introduction of the seven-carbon lipophilic chain can enhance the drug's membrane permeability and binding affinity. The "magic methyl" effect, where the addition of a methyl group can drastically alter pharmacological properties, is a well-known concept in drug discovery, and by extension, the strategic placement of larger alkyl chains like the one in this reagent can be used to probe and optimize pharmacokinetic and pharmacodynamic profiles.[8]
General Reactivity Pathway
The primary reaction pathway involves the substitution of the bromide ion by a nucleophile. This allows for the covalent attachment of the octanoate backbone to a wide variety of molecular scaffolds.
Caption: General nucleophilic substitution pathway.
Building Block for Specialty Chemicals
Beyond pharmaceuticals, this compound serves as a precursor for specialty esters and surfactants.[1] Its reaction with various alcohols, amines, or thiols can generate a diverse library of molecules with tailored properties for applications in agrochemicals and material science. It also functions as a starting material for synthesizing optically pure intermediates, which is critical for biotech and drug R&D.[1]
Synthesis and Manufacturing Overview
While specific industrial synthesis routes are often proprietary, a chemically sound and common laboratory-scale approach for producing α-bromo esters like this compound involves a two-step process. The first step is the bromination of the corresponding carboxylic acid at the alpha position, followed by esterification.
Caption: Plausible two-step synthesis of the title compound.
This method, particularly the Hell-Volhard-Zelinsky reaction for α-bromination, is a classic and reliable technique for preparing such intermediates.
Experimental Protocols and Safe Handling
Protocol: Quality Control & Analytical Verification
It is imperative to verify the purity and identity of the starting material before its use in a synthetic sequence. A standard method is Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To confirm the identity and determine the purity of a commercial sample of this compound.
Materials:
-
This compound sample
-
Dichloromethane (DCM), HPLC grade
-
Volumetric flasks, pipettes, and autosampler vials
-
GC-MS system with a non-polar capillary column (e.g., DB-5ms or equivalent)
Procedure:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the sample in DCM. Serially dilute to create calibration standards if quantitative analysis is required. For purity checks, a single ~100 µg/mL solution is often sufficient.
-
GC-MS Instrument Setup (Typical Conditions):
-
Injector: 250 °C, Split mode (e.g., 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 60 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
MS Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
MS Scan Range: 40-400 amu.
-
-
Analysis: Inject 1 µL of the prepared sample solution into the GC-MS.
-
Data Interpretation:
-
Purity: Determine the area percent of the main peak in the Total Ion Chromatogram (TIC). Commercial grades should be ≥99%.[7]
-
Identity: Compare the obtained mass spectrum of the main peak with a reference library. Key fragments to look for would include the molecular ion (m/z 236/238, showing the characteristic bromine isotope pattern), loss of the methoxy group (M-31), and loss of the bromo group (M-79/81).
-
Safety, Handling, and Storage
This compound is an irritant and must be handled with appropriate personal protective equipment (PPE).[2]
GHS Hazard Information:
| Hazard Class | GHS Classification | Precautionary Statements (Examples) | Source(s) |
| Skin Irritation | Category 2 | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water. | [5] |
| Eye Irritation | Category 2A | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [5] |
| Acute Toxicity | Oral, Category 4 | P264: Wash hands thoroughly after handling. |
Handling and Storage Workflow:
Caption: Recommended laboratory workflow for handling the reagent.
Storage Recommendations: Store in a cool, dry, well-ventilated area in tightly sealed containers.[1][9] Isolate from strong oxidizing agents, bases, and reducing agents to prevent decomposition.[1] Recommended storage temperature is often below +30°C.[1]
Conclusion
This compound is a commercially accessible and highly valuable reagent for chemical synthesis. Its predictable reactivity as an alkylating agent, combined with the useful physicochemical properties imparted by its carbon chain, makes it a strategic tool for medicinal chemists and material scientists. Proper sourcing from reputable suppliers, verification of quality through standard analytical methods, and adherence to strict safety protocols are paramount to leveraging its full potential in the laboratory and beyond.
References
- 1. talentchemicals.com [talentchemicals.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | CAS: 5445-22-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. This compound | 5445-22-7 [amp.chemicalbook.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. yogienterprise.net [yogienterprise.net]
- 7. kscl.co.in [kscl.co.in]
- 8. The Magic Methyl and Its Tricks in Drug Discovery and Development [mdpi.com]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Application Notes & Protocols: Methyl 2-bromooctanoate as a Versatile Alkylating Agent in Organic Synthesis
Introduction: The Strategic Role of α-Halo Esters
In the landscape of modern organic synthesis, the ability to form new carbon-carbon and carbon-heteroatom bonds with precision is paramount. Alkylating agents are fundamental tools in this endeavor, serving as electrophilic synthons that introduce alkyl groups onto nucleophilic substrates.[1][2] While classical alkylating agents like alkyl iodides and sulfates are widely used, they can sometimes suffer from high reactivity leading to a lack of selectivity.[3][4] This is where more functionalized agents, such as α-halo esters, offer a distinct advantage.
Methyl 2-bromooctanoate (C₉H₁₇BrO₂) is a bifunctional molecule featuring both an ester and an α-bromo substituent. This unique structure makes it a highly valuable and versatile alkylating agent. The bromine atom at the α-position to the carbonyl group is activated towards nucleophilic substitution, while the ester moiety provides a handle for further synthetic transformations. This guide provides an in-depth exploration of the properties, applications, and detailed protocols for utilizing this compound in key synthetic transformations relevant to researchers in pharmaceuticals and materials science.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 5445-22-7 | [5][6] |
| Molecular Formula | C₉H₁₇BrO₂ | [6] |
| Molecular Weight | 237.13 g/mol | [6] |
| Boiling Point | 227.7 °C at 760 mmHg | [6] |
| Density | 1.221 g/cm³ | [6] |
| Refractive Index | 1.46 | [6] |
| Flash Point | 101.9 °C |[6] |
Table 2: Hazard and Safety Information
| Hazard Category | GHS Classification & Precautionary Statements | Source |
|---|---|---|
| Acute Toxicity | Category 4 (Oral): Harmful if swallowed. (P270: Do not eat, drink or smoke when using this product.) | |
| Skin Irritation | Category 2: Causes skin irritation. (P280: Wear protective gloves.) | [5] |
| Eye Irritation | Category 2A: Causes serious eye irritation. (P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [5] |
| Handling | Use only under a chemical fume hood. Avoid breathing mist/vapors. Keep away from open flames, hot surfaces and sources of ignition. | [7] |
| First Aid (Skin) | Remove contaminated clothing and wash skin gently with plenty of soap and water. |
| First Aid (Eyes) | Flush eyes cautiously with water for up to 20 minutes. Seek medical advice if irritation persists. | |
Synthesis of this compound
The primary route to α-bromo esters like this compound begins with the corresponding carboxylic acid, octanoic acid. The key step is the α-bromination of the acid, typically achieved via the Hell-Volhard-Zelinsky reaction . This reaction involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (or red phosphorus). The resulting 2-bromooctanoyl bromide is then esterified with methanol to yield the final product.[8]
Core Application: Alkylation Reactions
This compound serves as an electrophile in SN2 reactions, where a nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion. The reactivity of this C-Br bond is enhanced by the adjacent electron-withdrawing ester group.
References
- 1. The Scarlet Letter of Alkylation: A Mini Review of Selective Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The scarlet letter of alkylation: a mini review of selective alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-BROMOOCTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
Nucleophilic substitution reactions with Methyl 2-bromooctanoate
An Application Guide to Nucleophilic Substitution Reactions with Methyl 2-bromooctanoate
Introduction: The Synthetic Versatility of α-Halo Esters
This compound is a valuable bifunctional molecule, possessing both an ester and an α-halo group. This architecture makes it a powerful intermediate in organic synthesis, particularly for the introduction of a C8 carbon chain with functionality at the C2 position. Its applications span from the synthesis of complex natural products to the development of novel pharmaceutical agents, where precise control of stereochemistry and functionality is paramount.
The core reactivity of this compound lies in the susceptibility of the carbon-bromine bond to nucleophilic attack. Understanding and controlling the parameters of this nucleophilic substitution is key to leveraging its full synthetic potential. This guide provides an in-depth analysis of the mechanistic pathways, influential factors, and detailed protocols for performing these reactions effectively and reproducibly.
Mechanistic Deep Dive: Why the S(_N)2 Pathway Dominates
Nucleophilic substitution reactions on α-halocarbonyl compounds like this compound proceed almost exclusively through the S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism. This preference is a direct consequence of the electronic and steric environment at the α-carbon.
The S(_N)2 Mechanism: A Concerted Dance
The S(_N)2 reaction is a single-step, concerted process. The incoming nucleophile attacks the electrophilic α-carbon from the side opposite to the bromine leaving group (a "backside attack"). As the new carbon-nucleophile bond forms, the carbon-bromine bond simultaneously breaks. This process moves through a high-energy trigonal bipyramidal transition state where the carbon is momentarily five-coordinate.
A critical stereochemical outcome of this mechanism is the inversion of configuration at the chiral center, a phenomenon known as Walden inversion. If the starting material is an (R)-enantiomer, the product will be the (S)-enantiomer, and vice-versa.
Why S(_N)1 is Forbidden and E2 is a Competitor
-
S(_N)1 Unfavorable: The S(_N)1 pathway involves the formation of a carbocation intermediate. An α-carbonyl carbocation is highly unstable due to the powerful electron-withdrawing inductive effect of the adjacent carbonyl group, which destabilizes the positive charge. Therefore, S(_N)1 reactions are not observed for α-halocarbonyl compounds.
-
E2 Competition: The E2 (Elimination Bimolecular) mechanism is a potential side reaction, particularly when using strong, sterically hindered bases. In this pathway, the base abstracts a proton from the β-carbon (C3), leading to the formation of an alkene. The use of non-basic nucleophiles or carefully controlled conditions is crucial to minimize this competing pathway.
Optimizing the Reaction: Key Experimental Parameters
The success of a nucleophilic substitution on this compound hinges on the careful selection of the nucleophile, solvent, and reaction temperature.
The Nucleophile: The Heart of the Reaction
The choice of nucleophile determines the new functionality introduced. For an efficient S(_N)2 reaction, a strong nucleophile is generally preferred.
-
Strength: Nucleophilicity is enhanced by negative charge and decreases with increasing electronegativity across a period. Anions like azide (N(_3)
), cyanide (CN− ), and thiolates (RS− ) are excellent nucleophiles.− -
Basicity: A strong base that is also a poor nucleophile (e.g., potassium tert-butoxide) will favor E2 elimination. Conversely, species that are good nucleophiles but weak bases (e.g., I
, Br− , N(_3)− ) are ideal for promoting substitution over elimination.−
The Solvent: The Reaction's Environment
The solvent plays a critical role, primarily by solvating the ions involved in the reaction. For S(_N)2 reactions, polar aprotic solvents are the superior choice.
| Solvent Type | Examples | Effect on S(_N)2 Reaction | Rationale |
| Polar Aprotic | DMF, DMSO, Acetone, Acetonitrile | Accelerates Rate | These solvents solvate the counter-ion (cation) but poorly solvate the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, increasing the reaction rate significantly. |
| Polar Protic | Water, Methanol, Ethanol | Decreases Rate | These solvents possess acidic protons (O-H, N-H) that form strong hydrogen bonds with the anionic nucleophile. This "solvation cage" stabilizes the nucleophile, lowering its energy and making it less reactive. |
Experimental Protocols: From Theory to Practice
The following protocols provide detailed, step-by-step methodologies for two common and synthetically useful nucleophilic substitution reactions on this compound.
Protocol 1: Synthesis of Methyl 2-azidooctanoate
This protocol details the conversion using sodium azide, a powerful and non-basic nucleophile, which reliably favors the S(_N)2 pathway.
A. Materials and Equipment:
-
This compound (1.0 eq)
-
Sodium azide (NaN(_3)) (1.2 - 1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with stir bar
-
Condenser and heating mantle/oil bath
-
Separatory funnel
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))
-
Rotary evaporator
-
Equipment for column chromatography (silica gel, solvents)
B. Experimental Workflow Diagram:
C. Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF. Add sodium azide (1.2 eq).
-
Causality: Anhydrous solvent prevents unwanted side reactions with water. The slight excess of the nucleophile ensures the reaction goes to completion.
-
-
Heating: Heat the reaction mixture to 50-60 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: Moderate heating increases the reaction rate without promoting significant decomposition or side reactions.
-
-
Quenching and Extraction: Once the starting material is consumed (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Causality: This step quenches the reaction and partitions the organic product into the ether layer, separating it from the highly polar DMF and inorganic salts.
-
-
Washing: Wash the organic layer sequentially with water (2x), saturated NaHCO(_3) solution (1x), and finally with brine (1x).
-
Causality: The water washes remove residual DMF. The bicarbonate wash removes any acidic impurities. The brine wash helps to break emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO(_4), filter, and concentrate the solvent using a rotary evaporator.
-
Causality: Removing all traces of water is crucial before removing the solvent to prevent hydrolysis of the ester.
-
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield pure Methyl 2-azidooctanoate.
Protocol 2: Synthesis of Methyl 2-hydroxyoctanoate
This protocol uses a hydroxide source for the substitution. Care must be taken to avoid saponification (hydrolysis) of the methyl ester under basic conditions.
A. Materials and Equipment:
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (1.1 eq)
-
Solvent: Acetone/Water mixture (e.g., 9:1)
-
Round-bottom flask with stir bar and condenser
-
Ice bath
-
Separatory funnel
-
Diethyl ether or Ethyl acetate
-
Dilute HCl (e.g., 1M)
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
Rotary evaporator
B. Step-by-Step Procedure:
-
Reaction Setup: Dissolve this compound in the acetone/water solvent mixture in a round-bottom flask and cool in an ice bath to 0-5 °C.
-
Causality: The mixed solvent system is necessary to dissolve both the organic substrate and the inorganic hydroxide. Low temperature is critical to minimize the rate of ester saponification, which is a competing reaction.
-
-
Nucleophile Addition: Slowly add a solution of NaOH (1.1 eq) in water dropwise to the stirred reaction mixture, maintaining the low temperature.
-
Reaction: Allow the reaction to stir at low temperature, monitoring by TLC. Let it slowly warm to room temperature if the reaction is sluggish.
-
Neutralization and Extraction: Once complete, carefully neutralize the reaction mixture with dilute HCl until it is slightly acidic (pH ~5-6). Extract the product with diethyl ether (3x).
-
Causality: Neutralization quenches the reaction and protonates any carboxylate formed from saponification, making it more soluble in the organic layer and easier to separate during purification.
-
-
Washing, Drying, and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography to obtain pure Methyl 2-hydroxyoctanoate.
Summary of Reaction Conditions
The following table provides a comparative overview of typical conditions for S(_N)2 reactions on this compound with various nucleophiles.
| Nucleophile | Reagent Example | Solvent | Typical Temp. | Key Considerations |
| Azide (-N(_3)) | Sodium Azide (NaN(_3)) | DMF, DMSO | 50-70 °C | Excellent nucleophile, weak base. Very reliable S(_N)2. |
| Hydroxide (-OH) | NaOH, KOH | Acetone/H(_2)O, THF/H(_2)O | 0 °C to RT | Strong base; risk of E2 and ester saponification. Low temp is crucial. |
| Cyanide (-CN) | Sodium Cyanide (NaCN) | DMSO, DMF | 60-80 °C | Good nucleophile, moderately basic. E2 is a minor risk. |
| Thiolate (-SR) | Sodium Thiophenoxide (NaSPh) | Ethanol, DMF | RT | Excellent nucleophile. |
| Iodide (-I) | Sodium Iodide (NaI) | Acetone | Reflux | Finkelstein reaction. Good nucleophile, weak base. |
Conclusion
Nucleophilic substitution reactions on this compound are a robust and reliable method for introducing diverse functionalities at the α-position. A thorough understanding of the dominant S(_N)2 mechanism and the critical influence of solvent and nucleophile choice is essential for achieving high yields and minimizing side reactions like E2 elimination and ester saponification. By following the detailed protocols and considering the guiding principles outlined in this document, researchers can confidently employ this versatile substrate in their synthetic endeavors.
Application Notes & Protocols: Methyl 2-bromooctanoate as a Versatile C8 Building Block in Natural Product Synthesis
Abstract
Methyl 2-bromooctanoate is a valuable and reactive C8 building block for organic synthesis. Its structure, featuring an α-bromo substituent, makes it an ideal substrate for nucleophilic substitution and organometallic reactions, enabling the introduction of a functionalized octanoyl chain into complex molecules. This guide provides an in-depth exploration of its application in the Reformatsky reaction, a powerful method for carbon-carbon bond formation. We present detailed, field-proven protocols for the synthesis of this compound, the activation of zinc metal, and the subsequent synthesis of β-hydroxy esters—versatile intermediates on the path to various natural products.
Introduction: The Strategic Value of α-Bromo Esters
In the intricate field of natural product synthesis, the strategic disconnection of complex target molecules into readily available, functionalized building blocks is paramount. α-Halo esters are a cornerstone of this approach, serving as robust electrophiles and precursors to a variety of reactive intermediates.[1] this compound, with its linear eight-carbon chain, offers a direct route to incorporating lipophilic side chains, a common structural motif in many biologically active natural products, including pheromones, lipids, and polyketide-derived macrolides.
The reactivity of this compound is dominated by the carbon-bromine bond at the α-position to the carbonyl group. This positioning activates the C-Br bond for both nucleophilic attack and oxidative addition into a metal center. While direct alkylation is a common application, the formation of organometallic reagents offers a more nuanced and powerful synthetic strategy. Among these, the organozinc reagent, or "Reformatsky enolate," provides a unique combination of nucleophilicity and functional group tolerance that is highly prized in complex synthesis.[1][2]
Core Application: The Reformatsky Reaction
Discovered by Sergey Reformatsky in 1887, this reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester.[3][4] It remains a highly relevant and reliable method for C-C bond formation.
The Mechanism: A Tale of Chemoselectivity
The key to the Reformatsky reaction's success lies in the nature of the organozinc intermediate. Unlike the highly basic Grignard or organolithium reagents, which readily react with ester functionalities, the zinc enolate is significantly less basic and reactive.[2] This tempered reactivity allows it to coexist with the ester group of its own structure and selectively attack more electrophilic carbonyls, such as aldehydes and ketones.[5]
The reaction proceeds via several key steps:
-
Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of this compound to form an organozinc bromide, often referred to as the Reformatsky reagent or a zinc enolate.[1][3]
-
Coordination & Dimerization: In solution, these reagents can exist as dimers, which are thought to dissociate into monomers before reacting.[1]
-
Nucleophilic Addition: The zinc enolate adds to the carbonyl group of an aldehyde or ketone through a six-membered chair-like transition state.[6]
-
Acid Work-up: A final aqueous acid work-up protonates the resulting zinc alkoxide to yield the desired β-hydroxy ester and removes the zinc salts.[7]
This mechanism ensures high chemoselectivity, making the Reformatsky reaction an excellent choice for synthesizing multifunctional intermediates.
General Workflow Diagram
Caption: General workflow for the Reformatsky reaction.
Experimental Protocols
Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 5445-22-7 | [8] |
| Molecular Formula | C₉H₁₇BrO₂ | [8] |
| Molecular Weight | 237.13 g/mol | [9] |
| Boiling Point | 227.7 °C @ 760 mmHg | [8] |
| Density | 1.221 g/cm³ | [9] |
| Refractive Index | 1.460 | [8] |
| Appearance | Colorless to pale yellow liquid | N/A |
| Safety | Irritating to eyes and skin (R36/38) | [8] |
Protocol 1: Synthesis of this compound
This protocol is adapted from the general Hell-Volhard-Zelinsky bromination followed by esterification.
-
α-Bromination of Octanoic Acid:
-
CAUTION: This reaction involves bromine and thionyl chloride, which are highly corrosive and toxic. Perform all steps in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
To a flask equipped with a reflux condenser and a gas outlet connected to a sodium hydroxide trap, add octanoic acid (1.0 eq) and thionyl chloride (SOCl₂, 3.0-5.0 eq).[10]
-
Slowly add bromine (Br₂, 1.1-1.5 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 60-70 °C) for 4-6 hours, or until the red color of bromine has dissipated.
-
Carefully remove the excess thionyl chloride by distillation.
-
Slowly pour the cooled residue into cold water to precipitate the crude 2-bromooctanoic acid, which can be purified by distillation or recrystallization.
-
-
Fischer Esterification:
-
Combine the purified 2-bromooctanoic acid (1.0 eq) with anhydrous methanol (10-20 eq).
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).
-
Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC or GC.
-
After cooling, remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude this compound by vacuum distillation to yield a colorless oil.
-
Protocol 2: Activation of Zinc Dust
For the Reformatsky reaction to initiate reliably, the passivating layer of zinc oxide on the surface of the zinc dust must be removed.[11]
-
Place zinc dust (commercial grade) in a flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add a suitable solvent (e.g., THF or toluene).
-
Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane.[11]
-
Gently heat or sonicate the suspension until the color of the iodine fades and/or gas evolution is observed.
-
Cool the activated zinc suspension to room temperature before use in the Reformatsky reaction.
-
Alternative: For a highly effective activation, chemical reduction using reagents like DIBAL-H can be employed, though this requires more stringent anhydrous conditions.[12]
Protocol 3: Model Synthesis of Methyl 3-hydroxy-2-hexyl-4-methylpentanoate
This protocol details the reaction of this compound with isobutyraldehyde.
-
Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and an argon inlet, add activated zinc dust (1.5 eq).
-
Add anhydrous THF (tetrahydrofuran) to the flask.
-
-
Initiation:
-
In the dropping funnel, prepare a solution of this compound (1.0 eq) and isobutyraldehyde (1.2 eq) in anhydrous THF.
-
Add a small portion (~10%) of the solution from the dropping funnel to the zinc suspension.
-
Gently heat the flask with a heat gun until an exothermic reaction begins (the solution may become cloudy and warm). If the reaction does not start, add another small crystal of iodine.
-
-
Reaction:
-
Once the reaction has initiated, add the remainder of the aldehyde/ester solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete consumption of the starting materials (monitor by TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure β-hydroxy ester.
-
| Reagent | Molar Eq. | Purpose |
| Activated Zinc Dust | 1.5 | Metal for oxidative addition |
| This compound | 1.0 | C8 building block / Enolate precursor |
| Isobutyraldehyde | 1.2 | Carbonyl electrophile |
| Anhydrous THF | - | Reaction solvent |
| Saturated NH₄Cl (aq) | - | Quenching and work-up |
Synthetic Utility and Elaboration
The β-hydroxy ester product is a highly versatile intermediate.[13][14] The newly introduced stereocenter and the two oxygen functionalities provide handles for a wide array of subsequent transformations critical in natural product synthesis.
Caption: Elaboration of β-hydroxy esters into key synthetic motifs.
-
Oxidation: Oxidation of the secondary alcohol yields a β-keto ester, a core structure in polyketide natural products.
-
Dehydration: Elimination of water generates an α,β-unsaturated ester, a Michael acceptor ready for conjugate addition reactions.
-
Reduction: Reduction of the ester functionality affords a 1,3-diol, a common stereochemical motif in natural products that can be further manipulated or used to direct subsequent reactions.
Conclusion
This compound is a powerful and versatile reagent for the introduction of an eight-carbon chain in organic synthesis. While its direct application in total synthesis may be tailored to specific targets, its utility in fundamental, high-yield transformations like the Reformatsky reaction is undeniable. The protocols and insights provided herein demonstrate its capacity to generate valuable β-hydroxy ester intermediates, which serve as critical stepping stones in the construction of complex molecular architectures. This guide empowers researchers to confidently integrate this compound into their synthetic strategies, facilitating the efficient and reliable construction of molecules for chemical and pharmaceutical development.
References
- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 2. Reformatsky Reaction [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. jk-sci.com [jk-sci.com]
- 5. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 6. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 7. testbook.com [testbook.com]
- 8. lookchem.com [lookchem.com]
- 9. This compound | 5445-22-7 [chemicalbook.com]
- 10. 2-BROMOOCTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. Reformatsky Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Application of Methyl 2-bromooctanoate in the Synthesis of Pharmaceutical Intermediates
Abstract
Methyl 2-bromooctanoate is a versatile bifunctional molecule that serves as a pivotal intermediate in pharmaceutical synthesis. As an α-bromo ester, it possesses both a reactive electrophilic center at the bromine-bearing carbon and a modifiable ester group, making it an ideal building block for constructing complex molecular architectures.[1] This guide provides an in-depth exploration of its primary applications, focusing on the causality behind its reactivity and offering detailed, field-proven protocols for its use in carbon-carbon bond formation via the Reformatsky reaction and in the synthesis of substituted amino esters through N-alkylation. These pathways are fundamental for creating precursors to a wide range of bioactive molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and novel amino acid derivatives.
Introduction: The Versatility of an α-Bromo Ester
In the landscape of medicinal chemistry, the efficient construction of complex organic molecules from simple, readily available starting materials is paramount.[] this compound emerges as a compound of significant interest due to its inherent chemical functionalities. The presence of a bromine atom alpha to a carbonyl group creates a potent electrophilic site, highly susceptible to nucleophilic attack. Simultaneously, the ester moiety provides a handle for further synthetic transformations, such as hydrolysis or amidation.
The strategic value of α-bromo esters lies in their controlled reactivity. Unlike more aggressive alkylating agents, the organometallic intermediates formed from these compounds, particularly in the Reformatsky reaction, exhibit moderate reactivity, which prevents undesirable side reactions with the ester group itself.[3] This chemoselectivity is crucial for achieving high yields and purity in multi-step syntheses. This document serves as a technical guide for researchers to harness the synthetic potential of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5445-22-7 | [4][5] |
| Molecular Formula | C₉H₁₇BrO₂ | [6] |
| Molecular Weight | 237.13 g/mol | [6] |
| Boiling Point | 228 °C | [5] |
| Density | 1.221 g/cm³ | [5] |
| Appearance | Colorless to pale yellow liquid | - |
| InChI Key | RCMQQTUVWBXJQS-UHFFFAOYSA-N | [6] |
Core Application I: Carbon-Carbon Bond Formation via the Reformatsky Reaction
The Reformatsky reaction is a cornerstone of organic synthesis, enabling the formation of β-hydroxy esters from α-halo esters and carbonyl compounds (aldehydes or ketones).[7][8] This reaction is particularly valuable because β-hydroxy esters are precursors to numerous bioactive molecules, including unsaturated esters and complex natural products like Vitamin A.[7]
Mechanistic Rationale & Expertise
The choice of zinc as the metallic mediator is critical. Zinc reacts with the carbon-bromine bond of this compound to form an organozinc intermediate, often referred to as a Reformatsky enolate.[3][9] These organozinc reagents are notably less reactive than their Grignard or organolithium counterparts.[3] This tempered reactivity is advantageous as it prevents nucleophilic attack on the ester group of another molecule, a common side reaction with more potent organometallics. The reaction proceeds through a six-membered, chair-like transition state, leading to the formation of a zinc alkoxide, which is then hydrolyzed during acidic workup to yield the final β-hydroxy ester.[3][9]
Visualization: Reformatsky Reaction Workflow
References
- 1. US2876255A - Preparation of bromo acids and esters - Google Patents [patents.google.com]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. This compound | 5445-22-7 [chemicalbook.com]
- 5. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound | CAS: 5445-22-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. pharmdguru.com [pharmdguru.com]
- 8. Reformatsky Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Reformatsky Reaction | NROChemistry [nrochemistry.com]
Application Notes and Protocols: Esterification of 2-Bromooctanoic Acid
Introduction:
Esters of 2-bromooctanoic acid are valuable intermediates in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and specialty materials. The presence of the bromine atom at the alpha-position provides a reactive handle for subsequent nucleophilic substitution reactions, making these esters versatile building blocks in organic synthesis. This application note provides detailed protocols for the synthesis of alkyl esters of 2-bromooctanoic acid, with a focus on the methyl ester. We will explore two robust and widely applicable methods: the classic Fischer-Speier esterification and the milder Steglich esterification. This guide is intended for researchers, scientists, and professionals in drug development and related fields, offering a comprehensive resource for the efficient and reliable synthesis and characterization of these important compounds.
Mechanistic Insights: A Tale of Two Esterifications
The choice of esterification method often depends on the substrate's sensitivity to acidic conditions and the desired reaction temperature. Here, we delve into the mechanisms of two distinct yet effective approaches.
The Fischer-Speier Esterification: An Acid-Catalyzed Equilibrium
The Fischer-Speier esterification is a classic and cost-effective method that involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[1][2] The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is often used as the solvent, and the water generated as a byproduct is removed.[1]
The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
The Steglich Esterification: A Mild Approach for Sensitive Substrates
For substrates that are sensitive to strong acids and high temperatures, the Steglich esterification offers a mild and efficient alternative.[3][4] This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[3][4]
The key steps in the Steglich esterification are:
-
Activation of the Carboxylic Acid: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3]
-
Acyl Transfer to DMAP: The more nucleophilic DMAP attacks the O-acylisourea, forming a reactive N-acylpyridinium intermediate. This step is crucial for accelerating the reaction and suppressing side reactions.[3]
-
Nucleophilic Attack by the Alcohol: The alcohol attacks the N-acylpyridinium intermediate, leading to the formation of the ester.
-
Byproduct Formation: The DCC is converted to N,N'-dicyclohexylurea (DCU), a stable and insoluble byproduct that can be easily removed by filtration.[3]
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of methyl 2-bromooctanoate using both Fischer and Steglich esterification methods.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier (Example) |
| 2-Bromooctanoic Acid | 98% | Sigma-Aldrich |
| Methanol | Anhydrous, 99.8% | Fisher Scientific |
| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | VWR |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 99% | Acros Organics |
| 4-Dimethylaminopyridine (DMAP) | 99% | Alfa Aesar |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | EMD Millipore |
| Diethyl Ether (Et₂O) | Anhydrous, ≥99.0% | J.T. Baker |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | --- |
| Brine (Saturated NaCl) | Saturated Aqueous Solution | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | --- |
| Round-bottom flasks | Various sizes | --- |
| Reflux condenser | --- | --- |
| Magnetic stirrer and stir bars | --- | --- |
| Heating mantle or oil bath | --- | --- |
| Separatory funnel | --- | --- |
| Rotary evaporator | --- | --- |
| Filtration apparatus | --- | --- |
| NMR Spectrometer | 400 MHz or higher | --- |
| FT-IR Spectrometer | --- | --- |
Protocol 1: Fischer Esterification of 2-Bromooctanoic Acid
This protocol is a classic, acid-catalyzed method suitable for robust substrates.
Workflow Diagram:
Caption: Fischer Esterification Workflow
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromooctanoic acid (22.3 g, 0.1 mol) and methanol (100 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle or oil bath and maintain reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cooling and Concentration: Allow the reaction mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether (150 mL) and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation to yield pure this compound as a colorless liquid.
Protocol 2: Steglich Esterification of 2-Bromooctanoic Acid
This protocol is a milder alternative, ideal for acid-sensitive substrates.
Workflow Diagram:
Caption: Steglich Esterification Workflow
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromooctanoic acid (11.15 g, 0.05 mol), methanol (2.4 mL, 0.06 mol), and 4-dimethylaminopyridine (0.61 g, 0.005 mol) in anhydrous dichloromethane (100 mL).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
DCC Addition: In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (11.3 g, 0.055 mol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the cooled reaction mixture over 15 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and continue stirring at room temperature for an additional 3-4 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filtration: Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU.
-
Concentration: Concentrate the filtrate using a rotary evaporator.
-
Extraction and Washing: Redissolve the residue in diethyl ether (100 mL). Wash the ether solution sequentially with 0.5 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Characterization of this compound
Thorough characterization of the synthesized ester is essential to confirm its identity and purity. The following table summarizes the expected analytical data for this compound.
| Analytical Technique | Expected Results |
| Appearance | Colorless liquid |
| Boiling Point | 227.7 °C at 760 mmHg[5][6][7] |
| Density | 1.221 g/cm³[5][6] |
| Refractive Index | 1.460[5][6] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.20 (t, 1H, -CHBr-), ~3.75 (s, 3H, -OCH₃), ~2.0-1.8 (m, 2H, -CH₂-CHBr-), ~1.5-1.2 (m, 8H, alkyl chain), ~0.90 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~170 (-C=O), ~52 (-OCH₃), ~48 (-CHBr-), ~34, ~31, ~28, ~26, ~22 (alkyl chain), ~14 (-CH₃) |
| FT-IR (neat) | ν (cm⁻¹): ~2955, 2928, 2857 (C-H stretch), ~1740 (C=O ester stretch), ~1260, 1160 (C-O stretch) |
Note on Spectral Data: The provided NMR chemical shifts are estimations based on analogous structures and general principles.[3][8][9][10][11] Actual experimental values may vary slightly. The IR absorption bands are characteristic for aliphatic esters.[12]
Troubleshooting and Optimization
| Issue | Possible Cause | Solution |
| Low Yield (Fischer) | Incomplete reaction due to equilibrium. | Increase the excess of methanol; ensure efficient removal of water (e.g., using a Dean-Stark trap). |
| Loss of product during workup. | Be careful during extractions; ensure complete transfer of material. | |
| Low Yield (Steglich) | Incomplete reaction. | Increase reaction time; ensure all reagents are anhydrous. |
| Formation of N-acylurea byproduct. | Ensure DMAP is present in catalytic amounts; maintain the recommended reaction temperature. | |
| Product Contamination | Incomplete removal of starting materials. | Optimize purification (distillation or chromatography). |
| Residual DCU (Steglich). | Ensure thorough filtration; a second filtration may be necessary. |
Conclusion
This application note provides two reliable and detailed protocols for the esterification of 2-bromooctanoic acid. The Fischer esterification is a robust and economical choice for large-scale synthesis, while the Steglich esterification offers a milder alternative for sensitive substrates, ensuring high yields under gentle conditions. By following these protocols and utilizing the provided characterization data, researchers can confidently synthesize and verify the purity of this compound, a key intermediate for further synthetic transformations.
References
- 1. Methyl Octanoate | C9H18O2 | CID 8091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl-2-bromobenzoate [webbook.nist.gov]
- 3. Methyl 2-bromopropionate(5445-17-0) 1H NMR spectrum [chemicalbook.com]
- 4. This compound | 5445-22-7 [amp.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. lookchem.com [lookchem.com]
- 7. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. Methyl 2-bromo-2-methylpropionate(23426-63-3) IR Spectrum [m.chemicalbook.com]
Application Notes & Protocols: Methyl 2-Bromooctanoate in the Synthesis of Functionalized Fatty Acids
Introduction: The Versatility of Functionalized Fatty Acids
Fatty acids are fundamental biological molecules, serving not only as energy stores but also as critical signaling agents that regulate a myriad of physiological processes.[1] In recent years, chemically modified or "functionalized" fatty acids have emerged as powerful tools in research and drug development. By introducing specific functional groups (e.g., hydroxyl, amino) onto the fatty acid backbone, scientists can modulate their biological activity, enhance their therapeutic properties, or utilize them as sophisticated building blocks for complex molecules.[1][2]
The conjugation of fatty acids to therapeutic molecules, a strategy known as lipidation, has proven to be a highly effective method for improving the pharmacokinetic profiles of drugs, including small molecules and peptides.[2][3][4] This modification can enhance drug stability, increase cellular uptake, extend plasma half-life through interactions with serum albumin, and even facilitate passage across the blood-brain barrier.[2][4]
Methyl 2-bromooctanoate has established itself as a cornerstone reagent in this field. Its structure is uniquely suited for synthetic versatility: the bromine atom at the alpha (α) position serves as an excellent leaving group for nucleophilic substitution reactions, while the methyl ester provides a readily modifiable handle for subsequent transformations.[5] This dual functionality allows for the precise and efficient introduction of diverse chemical moieties at the α-position, making it an ideal starting material for a library of functionalized fatty acid derivatives. This guide provides detailed protocols and the underlying scientific rationale for synthesizing key functionalized fatty acids from this versatile precursor.
Synthetic Strategy I: Synthesis of α-Hydroxy Fatty Acids via Nucleophilic Substitution
The introduction of a hydroxyl group at the α-position creates α-hydroxy fatty acids (AHAs), a class of compounds with significant applications in cosmetics and as precursors for other chiral molecules. The most direct route to these compounds from this compound is through an S_N2 reaction with a hydroxide source, which simultaneously hydrolyzes the ester.
Causality Behind Experimental Choices: This protocol employs a strong base, potassium hydroxide (KOH), which serves two essential functions. First, as a nucleophile (OH⁻), it displaces the bromide ion at the α-carbon. Second, it catalyzes the saponification (hydrolysis) of the methyl ester to a carboxylate salt. Refluxing is necessary to provide sufficient thermal energy to overcome the activation energy for both reactions. Subsequent acidification is critical to protonate the carboxylate salt, precipitating the final α-hydroxy fatty acid product, which can then be isolated.
Experimental Protocol: Synthesis of 2-Hydroxyoctanoic Acid
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve potassium hydroxide (7.85 g, 140 mmol) in water (200 mL). Heat the solution to 80°C with stirring until the KOH is fully dissolved.
-
Addition of Substrate: Add this compound (8.3 g, 35 mmol) to the hot KOH solution.
-
Reaction: Bring the biphasic mixture to a vigorous reflux and maintain for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Cool the reaction mixture to room temperature. Carefully acidify the solution to pH 1 by the slow addition of 1 M HCl. A white solid will precipitate.
-
Purification: Collect the solid precipitate by vacuum filtration and wash it with cold deionized water. For further purification, the crude product can be triturated with cold acetonitrile or recrystallized from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 2-hydroxyoctanoic acid.[6]
Data Presentation: 2-Hydroxyoctanoic Acid Synthesis
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Key Reagents | Potassium Hydroxide (KOH), Hydrochloric Acid (HCl) | [6] |
| Solvent | Water | [6] |
| Temperature | 100°C (Reflux) | [6] |
| Reaction Time | 24 hours | [6] |
| Typical Yield | 70-80% | [6] |
| Appearance | White Solid | [6] |
| Key ¹H NMR Signal (CDCl₃) | ~4.2 ppm (multiplet, 1H, -CH(OH)-) | - |
| Key ¹³C NMR Signal (CDCl₃) | ~70 ppm (-C(OH)-) | - |
Workflow Visualization: Synthesis of α-Hydroxy Fatty Acid
Caption: Workflow for the synthesis of 2-hydroxyoctanoic acid.
Synthetic Strategy II: Synthesis of α-Amino Fatty Acids via Azide Intermediate
α-Amino acids with long alkyl chains are valuable building blocks for creating lipopeptides and other modified biologics. A robust method for their synthesis involves an S_N2 reaction with sodium azide, followed by reduction.
Causality Behind Experimental Choices: Direct amination with ammonia is often problematic due to multiple alkylations of the nitrogen atom, leading to mixtures of primary, secondary, and tertiary amines. The azide displacement route elegantly circumvents this issue. Sodium azide (NaN₃) is an excellent nucleophile for the S_N2 reaction, cleanly displacing the bromide to form an α-azido ester. The resulting azide is then selectively reduced to a primary amine. The Staudinger reaction (using triphenylphosphine followed by water) is a mild and effective method for this transformation, avoiding the need for high-pressure hydrogenation. Finally, standard ester hydrolysis yields the target α-amino acid.
Experimental Protocol: Synthesis of 2-Aminooctanoic Acid
Step A: Synthesis of Methyl 2-azidooctanoate
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (4.74 g, 20 mmol) in 40 mL of dimethylformamide (DMF).
-
Addition of Azide: Add sodium azide (1.95 g, 30 mmol) to the solution.
-
Reaction: Heat the mixture to 60°C and stir for 12-16 hours. Monitor the reaction by TLC.
-
Workup: After cooling, pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 2-azidooctanoate.
Step B: Reduction and Hydrolysis to 2-Aminooctanoic Acid
-
Staudinger Reaction: Dissolve the crude methyl 2-azidooctanoate in 50 mL of tetrahydrofuran (THF). Add triphenylphosphine (5.77 g, 22 mmol) and stir at room temperature for 4 hours.
-
Hydrolysis of Iminophosphorane: Add 1 mL of water to the reaction mixture and stir overnight at room temperature.
-
Ester Hydrolysis: Add a solution of lithium hydroxide (1.68 g, 40 mmol) in 20 mL of water to the reaction mixture. Stir vigorously for 6 hours at room temperature.
-
Isolation: Remove the THF under reduced pressure. Wash the aqueous residue with diethyl ether to remove triphenylphosphine oxide. Adjust the aqueous layer to pH ~6 with 1 M HCl to precipitate the amino acid. Isolate the product by filtration.
Data Presentation: 2-Aminooctanoic Acid Synthesis
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | NaN₃, PPh₃, LiOH, HCl |
| Solvents | DMF, THF, Water |
| Temperature | 60°C (Step A), RT (Step B) |
| Reaction Time | ~48 hours (total) |
| Typical Yield | 65-75% (over two steps) |
| Appearance | White crystalline solid |
| Key ¹H NMR Signal (D₂O) | ~3.5 ppm (triplet, 1H, -CH(NH₂)-) |
| Key IR Signal (KBr) | ~2100 cm⁻¹ (azide stretch, intermediate) |
Workflow Visualization: Synthesis of α-Amino Fatty Acid
Caption: Workflow for the synthesis of 2-aminooctanoic acid.
Synthetic Strategy III: Chain Elongation via Malonic Ester Synthesis
Creating fatty acids with longer or more complex carbon skeletons is a common objective. This compound can act as an electrophile in C-C bond formation reactions, such as the classic malonic ester synthesis, to achieve chain elongation.
Causality Behind Experimental Choices: This strategy utilizes the acidity of the α-protons of diethyl malonate. A strong base, sodium ethoxide, is used to quantitatively deprotonate diethyl malonate, forming a stabilized enolate nucleophile. This enolate then attacks the carbon bearing the bromine on this compound in an S_N2 fashion, forming a new C-C bond. The resulting tri-ester intermediate is then subjected to harsh hydrolytic conditions (saponification with strong base) followed by strong acidification. Heating the acidified intermediate promotes decarboxylation of the now-formed malonic acid derivative, losing CO₂ and yielding the final chain-extended dicarboxylic acid product.
Experimental Protocol: Synthesis of Heptane-1,1,2-tricarboxylic acid derivative leading to 2-Hexylsuccinic Acid
-
Enolate Formation: In an oven-dried 250 mL flask under an inert atmosphere (N₂ or Ar), add absolute ethanol (60 mL). Carefully add sodium metal (0.92 g, 40 mmol) in small pieces. Once all the sodium has reacted to form sodium ethoxide, cool the solution to room temperature. Add diethyl malonate (6.4 g, 40 mmol) dropwise.
-
Alkylation: Add this compound (9.48 g, 40 mmol) dropwise to the enolate solution. Attach a reflux condenser and heat the mixture at reflux for 8 hours.
-
Saponification: Cool the reaction mixture. Add a solution of NaOH (8.0 g, 200 mmol) in 40 mL of water. Re-heat the mixture to reflux for an additional 4 hours to hydrolyze all three ester groups.
-
Decarboxylation: Cool the mixture in an ice bath and carefully acidify with concentrated H₂SO₄ until pH < 1. Gently heat the solution to 100-120°C. Vigorous evolution of CO₂ will be observed. Continue heating until gas evolution ceases (approx. 1-2 hours).
-
Isolation: Cool the solution. The product may precipitate or can be extracted with ethyl acetate. Dry the organic extracts over Na₂SO₄ and remove the solvent in vacuo to yield 2-hexylsuccinic acid.
Data Presentation: Chain Elongation Synthesis
| Parameter | Value |
| Starting Material | This compound, Diethyl malonate |
| Key Reagents | Sodium ethoxide, NaOH, H₂SO₄ |
| Solvents | Ethanol, Water |
| Temperature | Reflux, then 100-120°C |
| Reaction Time | ~14 hours |
| Typical Yield | 50-60% |
| Appearance | Off-white solid or viscous oil |
| Key ¹H NMR Signal (CDCl₃) | Multiple signals in the 2.4-2.9 ppm range for CH and CH₂ adjacent to carboxyls |
Workflow Visualization: Chain Elongation via Malonic Ester Synthesis
Caption: Workflow for C-C bond formation and chain elongation.
Conclusion and Future Directions
This compound is a powerful and versatile precursor for the synthesis of a wide array of functionalized fatty acids. The protocols detailed herein for producing α-hydroxy, α-amino, and chain-elongated derivatives provide a solid foundation for researchers in medicinal chemistry, chemical biology, and materials science. The resulting functionalized fatty acids are not merely synthetic curiosities; they are enabling tools for the development of next-generation therapeutics with improved pharmacological properties.[3][4] Future work will undoubtedly focus on expanding the library of functionalities that can be introduced at the α-position and exploring the biological impact of these novel fatty acid analogs in various disease models.
References
- 1. From Functional Fatty Acids to Potent and Selective Natural-Product-Inspired Mimetics via Conformational Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization with fatty acids in peptide and protein drug discovery | Semantic Scholar [semanticscholar.org]
- 4. Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. pubs.acs.org [pubs.acs.org]
Synthesis of Novel Amino Acid Esters via Nucleophilic Substitution of Methyl 2-bromooctanoate with Amines: An Application Guide
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel amino acid esters through the nucleophilic substitution reaction of methyl 2-bromooctanoate with various primary and secondary amines. This reaction serves as a robust and versatile method for accessing a wide array of non-canonical amino acid (ncAA) esters, which are valuable building blocks in medicinal chemistry, drug development, and materials science.[1][2] This document delves into the underlying reaction mechanism, provides field-proven insights into optimizing reaction conditions, and offers step-by-step experimental protocols for synthesis, purification, and characterization. Safety considerations specific to the handling of α-bromoesters and amines are also thoroughly addressed.
Introduction: The Significance of Non-Canonical Amino Acid Esters
Non-canonical amino acids (ncAAs) and their ester derivatives are of paramount importance in modern chemical biology and drug discovery.[1][3][4] They serve as crucial intermediates for the synthesis of peptides and proteins with novel functions, modified bioconjugates, and small-molecule therapeutics.[1][2] The incorporation of ncAAs can introduce unique steric and electronic properties, enhance metabolic stability, and provide handles for further chemical modification. The ester functionality, particularly methyl esters, offers a convenient protecting group for the carboxylic acid and enhances the solubility of the amino acid in organic solvents, facilitating subsequent synthetic transformations.[5]
The reaction between α-bromoesters, such as this compound, and amines represents a direct and efficient route to these valuable compounds. This nucleophilic substitution pathway is broadly applicable to a diverse range of amine nucleophiles, enabling the generation of a library of structurally varied amino acid esters.
Reaction Mechanism and Scientific Rationale
The core of this synthetic strategy is a classic nucleophilic substitution reaction, specifically an SN2 (bimolecular nucleophilic substitution) mechanism.
The SN2 Pathway
In this reaction, the amine, acting as a nucleophile, attacks the electrophilic carbon atom bonded to the bromine atom in this compound.[6] The lone pair of electrons on the nitrogen atom of the amine forms a new carbon-nitrogen bond, while simultaneously, the carbon-bromine bond is broken, with the bromide ion acting as the leaving group.[7]
Several factors influence the efficiency and outcome of this SN2 reaction:
-
Nucleophilicity of the Amine: The rate of the reaction is directly proportional to the nucleophilicity of the amine. Primary amines are generally more reactive than secondary amines due to reduced steric hindrance. The basicity of the amine also plays a role, although nucleophilicity and basicity are not always directly correlated.
-
Steric Hindrance: The SN2 reaction is sensitive to steric bulk around the reaction center. While this compound has some steric hindrance from the adjacent ester group and the alkyl chain, it is generally amenable to attack by a range of primary and less hindered secondary amines.
-
Solvent Effects: Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are typically preferred for SN2 reactions. These solvents can solvate the cation but not the anion, leaving the nucleophile more "naked" and reactive.
-
Leaving Group: Bromine is an excellent leaving group, making the α-bromoester a suitable substrate for this transformation.
Potential Side Reactions
A common side reaction is the over-alkylation of the amine, particularly when using primary amines.[8][9] The initially formed secondary amine can act as a nucleophile and react with another molecule of this compound to form a tertiary amine. To mitigate this, it is often advantageous to use an excess of the primary amine.[10]
Experimental Protocols
The following protocols provide a generalized framework for the synthesis, purification, and characterization of amino acid esters from this compound. Researchers should optimize these conditions based on the specific amine used.
General Safety Precautions
Hazard Assessment: A thorough risk assessment should be conducted before commencing any experimental work.[11][12]
-
This compound: This compound is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood.[13]
-
Amines: Many amines are corrosive, flammable, and toxic. Consult the Safety Data Sheet (SDS) for each specific amine before use.[11][12]
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[11][14] For volatile amines, a respirator may be necessary.[11]
Spill Management: In case of a spill, the area should be evacuated and ventilated. The spill should be absorbed with an inert material and disposed of as hazardous waste.[14][15]
Synthesis of a Representative Amino Acid Ester
This protocol describes the synthesis of Methyl 2-(benzylamino)octanoate as a representative example.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 237.12 | 2.37 g | 10 mmol |
| Benzylamine | 107.15 | 2.14 g (2.18 mL) | 20 mmol |
| Acetonitrile (anhydrous) | - | 50 mL | - |
| Sodium bicarbonate (sat. aq. solution) | - | 50 mL | - |
| Brine (sat. aq. solution) | - | 50 mL | - |
| Anhydrous sodium sulfate | - | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.37 g, 10 mmol).
-
Dissolve the this compound in 50 mL of anhydrous acetonitrile.
-
Add benzylamine (2.14 g, 2.18 mL, 20 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in 50 mL of ethyl acetate.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude product can be purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) is typically effective for eluting the desired amino acid ester.
Characterization
The structure and purity of the synthesized amino acid ester should be confirmed by spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure of the product.[5][16] The spectra will show characteristic peaks for the protons and carbons of the amino acid ester.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the product and confirm its identity.[5]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of amino acid esters via this method.
Caption: Workflow for the synthesis and purification of amino acid esters.
Conclusion
The reaction of this compound with amines provides a reliable and versatile method for the synthesis of a diverse range of non-canonical amino acid esters. By understanding the underlying SN2 mechanism and carefully controlling the reaction conditions, researchers can efficiently access these valuable building blocks for various applications in chemical biology and drug discovery. Adherence to strict safety protocols is paramount when handling the reactive starting materials. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to develop and optimize their own synthetic procedures for novel amino acid esters.
References
- 1. Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins [mdpi.com]
- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistryguru.com.sg [chemistryguru.com.sg]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 24.7 Reactions of Amines - Organic Chemistry | OpenStax [openstax.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. This compound | 5445-22-7 [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. enamine.enamine.net [enamine.enamine.net]
- 16. Synthesis and NMR elucidation of novel octa-amino acid resorcin[4]arenes derivatives [scielo.org.za]
Application Note: Strategic Execution of the Grignard Reaction with α-Halo Esters – A Protocol for Methyl 2-Bromooctanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract and Introduction
The Grignard reaction is a cornerstone of synthetic organic chemistry, renowned for its efficacy in forming new carbon-carbon bonds.[1][2] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction provides a powerful method for synthesizing alcohols from carbonyl compounds.[1] Typically, the reaction of an ester with two or more equivalents of a Grignard reagent yields a tertiary alcohol, a transformation of significant value in the synthesis of complex molecular architectures.[3][4][5]
However, the reaction presents considerable challenges when the ester substrate contains other electrophilic or reactive sites. Methyl 2-bromooctanoate is a prime example of such a challenging substrate. It possesses two primary electrophilic centers: the carbonyl carbon of the ester and the α-carbon bearing the bromine atom. The Grignard reagent, being both a potent nucleophile and a strong base, can engage in multiple competing reaction pathways.[6][7]
This application note provides an in-depth guide to strategically navigating the complexities of the Grignard reaction with this compound. We will dissect the mechanistic dichotomies, explain the causality behind critical process parameters, and provide a robust, step-by-step protocol designed to favor the desired nucleophilic addition to the carbonyl group while mitigating undesirable side reactions. The aim is to equip researchers with the knowledge and methodology to achieve a predictable and high-yielding synthesis of the target tertiary alcohol.
Mechanistic Considerations: Desired vs. Competing Pathways
The success of this reaction hinges on understanding and controlling the kinetics of several competing pathways. The Grignard reagent's course of action is highly dependent on factors such as temperature, steric hindrance, and reaction time.
The Desired Pathway: Double Addition to the Ester Carbonyl
The canonical reaction involves a two-stage nucleophilic attack on the ester carbonyl.[1][8][9]
-
First Addition-Elimination: The Grignard reagent first attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.[9] This intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the methoxide (-OCH₃) as a leaving group. The product of this first stage is a ketone.[1]
-
Second Addition: The newly formed ketone is generally more reactive than the starting ester.[3][10] Therefore, it is rapidly attacked by a second equivalent of the Grignard reagent. This second nucleophilic addition forms a more stable magnesium alkoxide intermediate.[9]
-
Acidic Workup: The reaction is quenched with a mild acid (e.g., aqueous ammonium chloride or dilute HCl) to protonate the alkoxide, yielding the final tertiary alcohol product.[1][8]
Competing Side Reactions
To achieve a successful outcome, one must implement conditions that suppress the following side reactions:
-
α-Deprotonation (Enolization): The Grignard reagent is a strong base. It can abstract the acidic proton on the α-carbon (the carbon attached to the bromine and the carbonyl group), forming a magnesium enolate. This pathway consumes both the starting material and the reagent, leading to recovery of the starting ester after workup. This is particularly prevalent with sterically hindered Grignard reagents or at elevated temperatures.[6][7]
-
Halogen-Metal Exchange: The Grignard reagent can react with the C-Br bond, leading to an exchange of the halogen for the organomagnesium group. This forms a new, undesired Grignard reagent derived from the ester, which can then undergo further reactions, leading to a complex mixture of products.
-
Nucleophilic Substitution (SN2): The Grignard reagent could potentially act as a nucleophile and displace the bromide at the α-carbon. This would lead to an alkylated ester product instead of the desired alcohol.
The core experimental strategy is to leverage low temperatures (-78 °C) to favor the kinetically controlled addition to the highly electrophilic carbonyl, which has a lower activation energy, over the other thermodynamically competitive but slower pathways. [11]
Experimental Protocols
CAUTION: Grignard reagents are highly reactive, moisture-sensitive, and potentially pyrophoric. All procedures must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.[12][13]
Protocol I: Preparation of Grignard Reagent (Example: Methylmagnesium Bromide, ~1 M in THF)
A reliable, high-quality Grignard reagent is paramount for success. Commercially available solutions are often preferred, but preparation is straightforward if proper technique is followed.
| Reagent/Material | Molecular Wt. ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |
| Magnesium Turnings | 24.31 | 2.92 g | 120 | 1.2 |
| Bromomethane (in THF) or Iodomethane | 94.94 / 141.94 | See Note | 100 | 1.0 |
| Iodine | 253.81 | 1-2 small crystals | - | Catalyst |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - | Solvent |
Procedure:
-
Glassware Preparation: Thoroughly dry a 250 mL three-necked round-bottom flask, a reflux condenser, and a dropping funnel in an oven at >120 °C for several hours. Assemble the apparatus while hot under a stream of inert gas. Equip the flask with a magnetic stir bar.[14]
-
Magnesium Activation: Place the magnesium turnings in the flask. Add one or two small crystals of iodine. The iodine helps to etch the passivating magnesium oxide layer on the turnings.[9][12]
-
Initiation: Add 20 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of the alkyl halide (e.g., iodomethane, 14.2 g, 100 mmol) in 80 mL of anhydrous THF.
-
Add ~10 mL of the alkyl halide solution to the magnesium suspension. The reaction is initiated when the brownish color of the iodine fades and gentle bubbling or refluxing is observed. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Addition: Once the reaction has initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. Overheating can promote side reactions like Wurtz coupling.[15]
-
Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours until most of the magnesium has been consumed. The resulting dark grey to brown solution is the Grignard reagent.
-
Titration (Optional but Recommended): The concentration of the freshly prepared Grignard reagent should be determined by titration to ensure accurate stoichiometry in the subsequent reaction.[16]
Protocol II: Grignard Addition to this compound
This protocol assumes the use of a ~1.0 M solution of a simple alkyl Grignard reagent (e.g., MeMgBr or EtMgBr).
| Reagent/Material | Molecular Wt. ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |
| This compound | 237.12 | 2.37 g | 10.0 | 1.0 |
| Grignard Reagent (~1.0 M in THF) | - | 22 mL | 22.0 | 2.2 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 50 mL | - | Solvent |
| Saturated aq. NH₄Cl | - | 50 mL | - | Quenching Agent |
| Diethyl Ether or Ethyl Acetate | - | ~150 mL | - | Extraction Solvent |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | Drying Agent |
Procedure:
-
Reaction Setup: Under an inert atmosphere, add this compound (2.37 g, 10.0 mmol) and anhydrous THF (50 mL) to a 250 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath. Stir the solution for 10-15 minutes to ensure thermal equilibrium.[14]
-
Grignard Addition: Using a syringe, add the Grignard reagent (22 mL, 22.0 mmol) to the stirred solution dropwise over a period of 30-45 minutes. It is critical to maintain the internal temperature below -70 °C throughout the addition.[9][14] A fast addition can cause localized heating, leading to side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by carefully quenching a small aliquot.
-
Warming: Once the reaction is deemed complete, remove the cooling bath and allow the mixture to warm slowly to 0 °C in an ice-water bath.
-
Quenching: While stirring vigorously at 0 °C, slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL).[14] Caution: The quenching process is exothermic.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[14]
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure tertiary alcohol.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield; recovery of starting ester. | 1. Inactive/degraded Grignard reagent (moisture contamination).[16] 2. Extensive enolization due to high temperature or bulky Grignard.[7][16] | 1. Use freshly prepared or newly purchased anhydrous Grignard reagent. Ensure all glassware is bone-dry and the reaction is under a strict inert atmosphere. 2. Strictly maintain the reaction temperature at -78 °C. Use a less sterically hindered Grignard reagent if possible. |
| Formation of multiple, difficult-to-separate products. | 1. Reaction temperature was too high, allowing competing pathways. 2. Rate of addition was too fast. 3. Halogen-metal exchange occurred. | 1. Re-run the reaction with strict adherence to -78 °C. 2. Slow the rate of addition to ensure the Grignard reagent reacts as it is added. 3. Consider using an organolithium reagent at low temperature, which can sometimes show different chemoselectivity. |
| Reaction mixture turns dark brown/black during Grignard formation. | Wurtz-type coupling or other decomposition pathways, often due to impurities or overheating.[15][16] | Ensure high-purity magnesium and alkyl halide. Maintain a gentle reflux during Grignard formation and avoid excessive heating.[15] |
Product Characterization
The final product, a tertiary alcohol, should be characterized to confirm its structure and assess its purity.
-
¹H and ¹³C NMR Spectroscopy: Will confirm the carbon skeleton, the presence of the hydroxyl group, and the successful addition of two R-groups from the Grignard reagent. The signal corresponding to the α-proton in the starting material will be absent.
-
Infrared (IR) Spectroscopy: The characteristic C=O stretch of the ester in the starting material (around 1740 cm⁻¹) will be absent. A broad O-H stretch will appear in the product spectrum (around 3200-3600 cm⁻¹).
-
Mass Spectrometry (MS): Will confirm the molecular weight of the final product.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. leah4sci.com [leah4sci.com]
- 3. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 4. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. adichemistry.com [adichemistry.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. www1.udel.edu [www1.udel.edu]
- 10. youtube.com [youtube.com]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation of Novel Polymers using Methyl 2-Bromooctanoate
Introduction: Unlocking Novel Polymer Architectures with Methyl 2-Bromooctanoate
In the pursuit of advanced materials with precisely engineered properties, the role of the initiating species in controlled polymerization techniques is paramount. This compound, a functionalized alkyl halide, has emerged as a versatile initiator, particularly in the realm of Atom Transfer Radical Polymerization (ATRP). Its unique structure, featuring a secondary bromo group for controlled radical generation and a C8 alkyl chain, offers a gateway to novel polymers with tailored hydrophobicity, solubility, and self-assembly characteristics. This guide provides an in-depth exploration of the application of this compound in the synthesis of well-defined homopolymers and block copolymers, offering researchers and drug development professionals the foundational knowledge and practical protocols to leverage this initiator for creating next-generation polymeric materials.
The core advantage of employing this compound lies in its ability to initiate a "living" polymerization process, where polymer chains grow at a uniform rate, leading to materials with low polydispersity and predictable molecular weights.[1][2] The presence of the octanoate chain within the initiator molecule introduces a distinct hydrophobic segment at the alpha-end of the polymer chain, a feature that can be strategically exploited in applications such as drug delivery, surface modification, and the creation of amphiphilic materials.
The Mechanistic Cornerstone: Atom Transfer Radical Polymerization (ATRP)
ATRP is a powerful controlled radical polymerization technique that relies on a reversible equilibrium between active, propagating radical species and dormant alkyl halide species.[3] This equilibrium is mediated by a transition metal complex, typically copper-based, which cycles between a lower and a higher oxidation state.[4]
The fundamental steps of ATRP initiated by this compound are as follows:
-
Initiation: The process begins with the homolytic cleavage of the C-Br bond in this compound, facilitated by a transition metal catalyst in its lower oxidation state (e.g., Cu(I)Br). This generates a carbon-centered radical and the corresponding oxidized metal complex (e.g., Cu(II)Br₂).[5] The number of polymer chains is directly determined by the initial concentration of the initiator.[2]
-
Propagation: The generated radical adds to a monomer unit, initiating the growth of the polymer chain. This process is repeated, leading to the elongation of the polymer backbone.
-
Deactivation: The propagating radical can be reversibly deactivated by the higher oxidation state metal complex, reforming a dormant polymer chain with a terminal halogen atom and regenerating the lower oxidation state catalyst. This deactivation step is crucial for maintaining a low concentration of active radicals, thereby minimizing termination reactions.[3]
-
Reactivation: The dormant polymer chain can be reactivated by the lower oxidation state metal complex to continue propagation.
This dynamic equilibrium between active and dormant species ensures that all polymer chains grow simultaneously and at a similar rate, resulting in polymers with well-defined architectures and narrow molecular weight distributions.[1]
Figure 1: General workflow of Atom Transfer Radical Polymerization (ATRP).
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a homopolymer and a block copolymer using this compound as the initiator. These protocols are designed to be self-validating, with checkpoints for monitoring reaction progress and characterizing the final product.
Protocol 1: Synthesis of Poly(n-butyl acrylate) Homopolymer
This protocol details the synthesis of a hydrophobic homopolymer, poly(n-butyl acrylate), where the octanoate group from the initiator contributes to the overall non-polar character of the material.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| n-Butyl acrylate (nBA) | 128.17 | 5.00 g | 39.0 mmol |
| This compound | 237.13 | 92.5 mg | 0.39 mmol |
| Copper(I) bromide (CuBr) | 143.45 | 28.0 mg | 0.195 mmol |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | 173.33 | 33.8 mg (42.4 µL) | 0.195 mmol |
| Anisole (solvent) | 108.14 | 5.0 mL | - |
Procedure:
-
Monomer Purification: Pass n-butyl acrylate through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (28.0 mg). Seal the flask with a rubber septum, and deoxygenate by applying vacuum and backfilling with nitrogen three times.
-
Reagent Preparation: In a separate vial, prepare a solution of n-butyl acrylate (5.00 g), this compound (92.5 mg), and anisole (5.0 mL). Bubble nitrogen through this solution for 30 minutes to deoxygenate.
-
Ligand Addition: Using a nitrogen-purged syringe, add the deoxygenated PMDETA (42.4 µL) to the Schlenk flask containing CuBr.
-
Initiation of Polymerization: Transfer the deoxygenated monomer/initiator/solvent solution to the Schlenk flask via a cannula. Place the flask in a preheated oil bath at 70 °C and stir.
-
Monitoring the Reaction: Periodically take samples (e.g., every hour) using a deoxygenated syringe to monitor monomer conversion by ¹H NMR and molecular weight evolution by Gel Permeation Chromatography (GPC).
-
Termination: After the desired conversion is reached (e.g., 4-6 hours), stop the polymerization by opening the flask to air and cooling to room temperature. Dilute the reaction mixture with tetrahydrofuran (THF).
-
Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold methanol. Decant the methanol and dry the polymer under vacuum at 40 °C to a constant weight.
-
Characterization: Characterize the final polymer by ¹H NMR to confirm the structure and by GPC to determine the number-average molecular weight (Mₙ) and polydispersity index (Đ).
Figure 2: Workflow for homopolymer synthesis.
Protocol 2: Synthesis of an Amphiphilic Block Copolymer: Poly(n-butyl acrylate)-b-poly(poly(ethylene glycol) methyl ether acrylate)
This protocol describes the synthesis of a well-defined amphiphilic block copolymer. The first block is the hydrophobic poly(n-butyl acrylate) synthesized in Protocol 1, which then acts as a macroinitiator for the polymerization of a hydrophilic monomer, poly(ethylene glycol) methyl ether acrylate (PEGA).
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Poly(n-butyl acrylate)-Br Macroinitiator (from Protocol 1) | ~5,000 (example) | 1.00 g | 0.20 mmol |
| Poly(ethylene glycol) methyl ether acrylate (PEGA, Mₙ ~ 480) | ~480 | 4.80 g | 10.0 mmol |
| Copper(I) bromide (CuBr) | 143.45 | 14.3 mg | 0.10 mmol |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | 173.33 | 17.3 mg (21.2 µL) | 0.10 mmol |
| N,N-Dimethylformamide (DMF, solvent) | 73.09 | 10.0 mL | - |
Procedure:
-
Macroinitiator Preparation: Synthesize the poly(n-butyl acrylate)-Br macroinitiator according to Protocol 1, ensuring high end-group fidelity.
-
Reaction Setup: To a dry 50 mL Schlenk flask with a magnetic stir bar, add CuBr (14.3 mg). Seal and deoxygenate as described previously.
-
Reagent Preparation: In a separate vial, dissolve the poly(n-butyl acrylate)-Br macroinitiator (1.00 g) and PEGA (4.80 g) in DMF (10.0 mL). Deoxygenate this solution by bubbling with nitrogen for 30 minutes.
-
Ligand Addition: Add deoxygenated PMDETA (21.2 µL) to the Schlenk flask containing CuBr.
-
Chain Extension: Transfer the deoxygenated macroinitiator/monomer solution to the Schlenk flask. Place the flask in a preheated oil bath at 50 °C and stir. The lower temperature is often beneficial for the polymerization of acrylates.
-
Monitoring and Termination: Monitor the reaction and terminate as described in Protocol 1.
-
Purification: After removing the catalyst, precipitate the block copolymer in a mixture of cold diethyl ether and hexane (1:1 v/v). The hydrophilic PEGA block will make the polymer less soluble in pure hexane. Collect the polymer and dry under vacuum.
-
Characterization: Confirm the block copolymer structure and composition using ¹H NMR. Use GPC to observe the shift in molecular weight from the macroinitiator to the final block copolymer and to determine the final Mₙ and Đ.
Figure 3: Workflow for block copolymer synthesis.
Data Presentation and Expected Outcomes
The success of these polymerizations is determined by achieving predictable molecular weights and low polydispersity. The theoretical number-average molecular weight (Mₙ,th) can be calculated using the following equation:
Mₙ,th = (([M]₀ / [I]₀) × Conversion × Mₘ) + Mᵢ
where [M]₀ is the initial monomer concentration, [I]₀ is the initial initiator concentration, Mₘ is the monomer molecular weight, and Mᵢ is the initiator molecular weight.
Table 1: Expected Polymer Characteristics for Protocol 1
| Parameter | Target Value | Expected Outcome |
| Degree of Polymerization | 100 | - |
| Monomer Conversion | > 90% | ~95% |
| Mₙ,th (at 95% conversion) | ~12,413 g/mol | - |
| Mₙ,exp (from GPC) | - | 11,000 - 13,000 g/mol |
| Polydispersity (Đ) | < 1.3 | 1.1 - 1.25 |
Table 2: Expected Polymer Characteristics for Protocol 2
| Parameter | Target Value | Expected Outcome |
| Degree of Polymerization (PEGA block) | 50 | - |
| Monomer Conversion | > 80% | ~85% |
| Mₙ,th (total, at 85% PEGA conversion) | ~25,400 g/mol | - |
| Mₙ,exp (from GPC) | - | 23,000 - 27,000 g/mol |
| Polydispersity (Đ) | < 1.4 | 1.2 - 1.35 |
Conclusion and Future Perspectives
This compound serves as a highly effective initiator for the synthesis of novel polymers with controlled architectures via Atom Transfer Radical Polymerization. The protocols detailed herein provide a robust framework for researchers to create well-defined homopolymers and amphiphilic block copolymers. The incorporation of the C8 alkyl chain from the initiator offers a unique handle for tuning the physicochemical properties of the resulting materials. This opens up exciting possibilities for the development of advanced materials for a wide range of applications, from sophisticated drug delivery vehicles to functional surface coatings and nanomaterials with tailored self-assembly behaviors. The principles and techniques described can be readily adapted to a variety of other functional monomers, paving the way for a new generation of precisely engineered polymers.
References
- 1. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. 14.139.213.3:8080 [14.139.213.3:8080]
- 5. Tailoring polymer dispersity by mixing ATRP initiators - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01044A [pubs.rsc.org]
Application Notes and Protocols: Synthetic Routes to Derivatives of Methyl 2-Bromooctanoate
Introduction: The Versatility of a Key Synthetic Building Block
Methyl 2-bromooctanoate is a valuable and versatile bifunctional molecule in organic synthesis. Possessing both an electrophilic carbon center alpha to a carbonyl group and an ester moiety, it serves as a powerful precursor for a diverse array of molecular architectures. The bromine atom can be readily displaced by a variety of nucleophiles, while the ester group offers a handle for further transformations such as hydrolysis, amidation, or reduction. This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust synthetic strategies to access a range of important derivatives, underpinned by mechanistic insights and detailed, field-proven protocols.
The derivatives of this compound are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and complex natural products. For instance, the introduction of nitrogen-containing functional groups can lead to novel α-amino acids[1][2], while carbon-carbon bond-forming reactions enable the construction of complex backbones, including α-aryl esters and β-hydroxy esters.[3][4] This document explores several high-utility transformations, providing the causal logic behind experimental choices to ensure reproducibility and successful implementation.
Nucleophilic Substitution (SN2) Reactions: The Foundational Pathway
The most direct approach to functionalizing this compound is through nucleophilic substitution. The bromine atom at the α-position is susceptible to displacement by a wide range of nucleophiles via an SN2 mechanism.[5] This pathway is generally efficient for α-halocarbonyl compounds, although care must be taken with strongly basic nucleophiles, which can promote elimination or enolization side reactions.
Synthesis of α-Amino Esters via Azide Intermediate
A reliable method for synthesizing α-amino esters, precursors to non-natural amino acids, involves a two-step sequence: substitution with sodium azide followed by reduction. This approach avoids the direct use of ammonia, which can lead to over-alkylation.[1][2]
Workflow Diagram: Synthesis of Methyl 2-aminooctanoate
Caption: Workflow for the synthesis of an α-amino ester from an α-bromo ester.
Protocol 1: Synthesis of Methyl 2-aminooctanoate Hydrochloride
Step A: Methyl 2-azidooctanoate
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (1.3 g, 20 mmol, 1.2 eq) and 40 mL of anhydrous dimethylformamide (DMF).
-
Reagent Addition: Add this compound (3.95 g, 16.7 mmol, 1.0 eq) to the suspension via syringe.
-
Reaction: Heat the mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction to room temperature and pour it into 100 mL of water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude methyl 2-azidooctanoate is often of sufficient purity to be used in the next step without further purification.
Step B: Methyl 2-aminooctanoate Hydrochloride
-
Setup: Dissolve the crude methyl 2-azidooctanoate from the previous step in 50 mL of methanol in a 250 mL flask.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (approx. 200 mg) to the solution.
-
Reaction: Fit the flask with a hydrogen balloon and stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature for 8 hours, or until TLC analysis indicates complete consumption of the azide.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Salt Formation: Cool the filtrate in an ice bath and bubble dry HCl gas through the solution for 5-10 minutes (or add a stoichiometric amount of acetyl chloride) until the solution is acidic.
-
Isolation: Concentrate the solution under reduced pressure to yield the crude hydrochloride salt. Recrystallize from a methanol/diethyl ether solvent system to obtain pure methyl 2-aminooctanoate hydrochloride as a white solid.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Product Class |
| Azide | Sodium Azide (NaN₃) | DMF | 60 | α-Azido ester |
| Hydroxide | aq. NaOH / THF | 25-50 | α-Hydroxy ester | |
| Thiolate | Sodium Thiophenoxide | Ethanol | 25 | α-Thioether ester |
| Cyanide | Sodium Cyanide (NaCN) | DMSO | 80 | α-Cyano ester |
Palladium-Catalyzed Cross-Coupling: Forging C-C Bonds
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. For α-bromo esters, these methods provide a powerful route to α-aryl and α-alkynyl derivatives, which are prevalent motifs in medicinal chemistry.
Suzuki Coupling for α-Arylation
The Suzuki coupling reaction creates a C(sp²)-C(sp³) bond between an aryl boronic acid and the α-carbon of the ester. The development of specialized chiral ligands has even enabled enantioselective versions of this transformation.[3][6] The reaction typically involves a palladium catalyst, a suitable ligand, and a base.
Reaction Scheme: Suzuki Coupling
Caption: General scheme for the Suzuki cross-coupling of this compound.
Protocol 2: Synthesis of Methyl 2-phenyloctanoate
-
Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine this compound (237 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).
-
Reagent Addition: Add potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol) followed by 5 mL of toluene and 0.5 mL of water.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C for 18 hours with vigorous stirring.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a plug of silica gel.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
| Aryl Boronic Acid | Catalyst Loading (mol%) | Base | Yield (%) |
| Phenylboronic acid | 2 | K₃PO₄ | ~85 |
| 4-Methoxyphenylboronic acid | 2 | K₃PO₄ | ~90 |
| 3-Thiopheneboronic acid | 3 | Cs₂CO₃ | ~78 |
| 4-Trifluoromethylphenylboronic acid | 2 | K₃PO₄ | ~82 |
Reformatsky Reaction: Accessing β-Hydroxy Esters
The Reformatsky reaction is a classic organometallic transformation that uses activated zinc to couple α-halo esters with aldehydes or ketones, yielding β-hydroxy esters.[4][7] The key intermediate is an organozinc reagent, or 'Reformatsky enolate', which is less basic than Grignard reagents or lithium enolates, preventing it from reacting with the ester functionality.[8][9]
Mechanism Overview: Reformatsky Reaction
Caption: Mechanistic steps of the Reformatsky reaction.
Protocol 3: Reaction with Benzaldehyde
-
Zinc Activation: Place zinc dust (1.3 g, 20 mmol) in a three-neck flask fitted with a reflux condenser, dropping funnel, and argon inlet. Flame-dry the apparatus under vacuum and cool under argon. Add 10 mL of anhydrous toluene and a small crystal of iodine. Heat the suspension to reflux until the iodine color disappears.
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (2.37 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 20 mL of anhydrous toluene.
-
Reaction Initiation: Add a small portion (~2-3 mL) of the solution from the dropping funnel to the activated zinc. The reaction should initiate, as evidenced by a gentle reflux and cloudiness. If not, gentle heating may be required.
-
Addition: Once the reaction has started, add the remainder of the solution dropwise at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, continue heating at reflux for an additional 1 hour.
-
Work-up: Cool the reaction mixture in an ice bath and quench by slowly adding 30 mL of 1M aqueous HCl.
-
Extraction & Purification: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3 x 40 mL), wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over MgSO₄, and concentrate. Purify the product by flash column chromatography.
Atom Transfer Radical Addition (ATRA)
ATRA is an atom-economical method for forming a C-C and a C-Br bond simultaneously across an olefin.[10] Modern photoredox catalysis has made this transformation particularly mild and efficient. In this process, a photocatalyst, upon irradiation, generates a radical from this compound, which then adds to an alkene.
Protocol 4: Photocatalyzed ATRA with 1-Octene
-
Setup: In a 10 mL Schlenk tube, combine Ir[(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (photocatalyst, 0.01 mmol, 1 mol%), this compound (1.0 mmol), and lithium bromide (LiBr, 2.0 mmol).
-
Reagent Addition: Add 1-octene (2.0 mmol) followed by a 1:4 mixture of DMF/H₂O (5 mL).
-
Reaction: Degas the mixture by sparging with argon for 15 minutes. Place the tube approximately 5 cm from a blue LED lamp and stir at room temperature for 24 hours.
-
Work-up: Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by silica gel chromatography to yield the adduct.
General Safety Precautions
-
This compound: This compound is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Azide: Highly toxic and can form explosive heavy metal azides. Do not use with chlorinated solvents or expose to strong acids, which can generate toxic hydrazoic acid gas.
-
Palladium Catalysts: Handle in a fume hood. Some palladium compounds are toxic and may be irritants.
-
Organometallic Reagents: Reformatsky reagents are sensitive to moisture and air. All reactions should be performed under an inert atmosphere (argon or nitrogen) using anhydrous solvents.
References
- 1. 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 5. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 8. Reformatsky Reaction [organic-chemistry.org]
- 9. Chemicals [chemicals.thermofisher.cn]
- 10. Intermolecular Atom Transfer Radical Addition to Olefins Mediated by Oxidative Quenching of Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions in the synthesis of Methyl 2-bromooctanoate
Welcome to the technical support center for the synthesis of Methyl 2-bromooctanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and extensive laboratory experience. Our goal is to empower you to optimize your reaction conditions, maximize your yield, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the critical stages?
A1: The most prevalent and reliable method for synthesizing this compound is a two-stage process. The first stage involves the α-bromination of octanoic acid to produce 2-bromooctanoic acid, typically achieved through the Hell-Volhard-Zelinsky (HVZ) reaction.[1] The second stage is the esterification of the resulting 2-bromooctanoic acid with methanol, commonly carried out via a Fischer esterification.[2] Each stage has its own set of potential side reactions that require careful control of reaction conditions.
Q2: I'm seeing a significant amount of unreacted octanoic acid in my product mixture after the Hell-Volhard-Zelinsky (HVZ) reaction. What could be the cause?
A2: The presence of unreacted octanoic acid after an HVZ reaction typically points to a few key issues. The HVZ reaction requires the in-situ formation of an acyl bromide from the carboxylic acid, which is the species that undergoes tautomerization and subsequent α-bromination.[1][3] Incomplete conversion can be due to:
-
Insufficient Brominating Agent: Ensure at least one molar equivalent of bromine (Br₂) is used.
-
Inactive Catalyst: The phosphorus tribromide (PBr₃) catalyst may have degraded due to exposure to moisture. It is crucial to use a fresh or properly stored catalyst.
-
Inadequate Reaction Time or Temperature: The HVZ reaction can be slow and often requires elevated temperatures and prolonged reaction times to go to completion.[4][5]
Q3: My final product is contaminated with an unsaturated compound. How can this be formed?
A3: The formation of an unsaturated side product, specifically methyl oct-2-enoate, can occur. This is often a result of elimination of hydrogen bromide (HBr) from the desired product. This side reaction is particularly favored at higher temperatures.[6] If you are performing a one-pot synthesis where the HVZ reaction is followed by the addition of methanol without isolating the intermediate 2-bromooctanoyl bromide, the elevated temperatures of the HVZ reaction can promote this elimination.
Q4: After the Fischer esterification step, my NMR spectrum shows the presence of both my desired product and the starting 2-bromooctanoic acid. Why is the reaction incomplete?
A4: The Fischer esterification is a classic example of an equilibrium-controlled reaction.[7][8] The presence of water, a product of the reaction, can drive the equilibrium back towards the starting materials through hydrolysis of the ester.[9] To ensure a high yield of the ester, the equilibrium must be shifted towards the product side. This can be achieved by:
-
Using an Excess of Alcohol: Employing a large excess of methanol will, by Le Châtelier's principle, push the reaction forward.[10]
-
Removal of Water: This is a critical step. Water can be removed by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of 2-bromooctanoic acid after HVZ reaction | 1. Incomplete reaction. 2. Degradation of PBr₃ catalyst. 3. Loss of bromine due to evaporation. | 1. Increase reaction time and/or temperature. 2. Use fresh, anhydrous PBr₃. 3. Ensure your reaction setup includes an efficient condenser. |
| Presence of di-brominated species | Excess bromine was used. | Carefully control the stoichiometry of bromine. Use just over one equivalent. |
| Formation of β-unsaturated acid/ester | High reaction temperatures during the HVZ reaction.[6] | Maintain the reaction temperature as recommended in the protocol. Avoid excessive heating. |
| Incomplete esterification (presence of 2-bromooctanoic acid) | 1. Equilibrium not sufficiently shifted towards the product.[9] 2. Insufficient acid catalyst. | 1. Use a large excess of methanol and/or remove water as it is formed.[7][8] 2. Ensure a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is present. |
| Presence of an ether side product (methyl ether of methanol) | This is a less common side reaction in Fischer esterification but can occur under harsh acidic conditions and high temperatures.[9] | Use milder reaction conditions if possible. A lower reaction temperature and a less aggressive acid catalyst can mitigate this. |
Experimental Protocols
Stage 1: Synthesis of 2-Bromooctanoic Acid via Hell-Volhard-Zelinsky Reaction
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add octanoic acid.
-
Catalyst Addition: Carefully add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃) to the octanoic acid.
-
Bromination: Heat the mixture to 50-60 °C. Slowly add bromine (Br₂) dropwise from the dropping funnel. An exothermic reaction should be observed.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours until the evolution of HBr gas ceases.[4]
-
Workup: Cool the reaction mixture to room temperature. Carefully add water to hydrolyze the intermediate 2-bromooctanoyl bromide to 2-bromooctanoic acid.[1]
-
Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. The solvent can be removed under reduced pressure to yield the crude 2-bromooctanoic acid.
Stage 2: Synthesis of this compound via Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the crude 2-bromooctanoic acid, a large excess of methanol, and a catalytic amount of concentrated sulfuric acid.[11]
-
Reaction: Heat the mixture to reflux for 2-3 hours.[11]
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the this compound with an organic solvent.
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.[11] The solvent is then removed by rotary evaporation. The crude product can be further purified by vacuum distillation.
Visualizing Reaction Pathways
Caption: Main reaction and side reaction pathways.
References
- 1. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. athabascau.ca [athabascau.ca]
- 11. Ethyl 8-bromooctanoate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Crude Methyl 2-bromooctanoate by Distillation
Welcome to the technical support guide for the purification of methyl 2-bromooctanoate. This document is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this key synthetic intermediate. We will address common challenges and frequently asked questions encountered during vacuum distillation, providing not just procedural steps but also the underlying scientific principles to empower you to troubleshoot effectively.
Troubleshooting Guide: Distillation Issues & Solutions
This section addresses specific problems that can arise during the vacuum distillation of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Q1: My product isn't distilling, even though the pot temperature is high and the vacuum is applied. What's going wrong?
This is a common and frustrating issue that typically points to one of three culprits: an inaccurate pressure reading, a leak in the system, or an incorrect expectation of the boiling point.
Probable Causes & Solutions:
-
Inaccurate Pressure Measurement: Your vacuum gauge (manometer) may be faulty or improperly placed. Thermocouple gauges can give inaccurate readings if contaminated with organic vapors.
-
Solution: Always place the manometer between the cold trap and the vacuum pump. This protects the gauge from corrosive vapors and provides the most accurate reading of the system's pressure. Verify your gauge's accuracy against a known standard if possible.
-
-
System Leaks: A vacuum leak prevents the system from reaching the necessary low pressure, meaning the boiling point of your compound remains higher than achievable with your heating setup.
-
Solution: Meticulously check all ground glass joints, tubing connections, and seals. Ensure joints are properly sealed with a minimal amount of high-vacuum grease. Check that all tubing is rated for vacuum and has no cracks. A high-pitched whistling sound can sometimes help locate larger leaks.
-
-
Boiling Point Miscalculation: The boiling point of a liquid is highly dependent on pressure. The atmospheric boiling point for this compound is approximately 227.7°C, a temperature at which decomposition is likely.[1][2] Under vacuum, this temperature is significantly lower.
-
Solution: Use a pressure-temperature nomograph or reliable literature data to estimate the boiling point at your target pressure. Refer to the data table in the FAQ section below for estimated values. Ensure your heat source (oil bath, heating mantle) can reach and maintain the required temperature stably.
-
Q2: The distillation is very slow, or the product is co-distilling with impurities, resulting in a low yield and poor purity.
This problem suggests either inefficient heat transfer, poor fractionation, or the presence of volatile impurities that were not removed prior to distillation.
Probable Causes & Solutions:
-
Insufficient Heat Transfer & Insulation: The distillation flask may not be receiving uniform heat, or heat is being lost to the environment, preventing a steady boil.
-
Solution: Ensure the distillation flask is appropriately immersed in the heating bath. The bath level should be above the liquid level inside the flask. For higher temperatures, wrap the distillation head and column with glass wool or aluminum foil to minimize heat loss and maintain the thermal gradient necessary for efficient separation.
-
-
Presence of Volatile Impurities: Crude reaction mixtures often contain residual solvents or low-boiling byproducts (e.g., methanol from esterification).[3] These can distill first, potentially co-distilling with the product or overwhelming the condenser.
-
Solution: Perform a pre-distillation workup. Wash the crude product with water to remove water-soluble impurities, followed by a wash with a saturated sodium bicarbonate solution to neutralize any acidic residue like 2-bromooctanoic acid.[3] Finally, wash with brine to aid layer separation and dry the organic phase thoroughly with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before filtering.[4]
-
-
Inadequate Fractionation: If impurities have boiling points close to your product, a simple distillation setup may not be sufficient to separate them.[5]
-
Solution: Use a fractional distillation column, such as a Vigreux or packed column (e.g., with Raschig rings or metal sponge), between the distillation pot and the condenser. This increases the number of theoretical plates, enhancing separation efficiency. For thermally sensitive compounds, a short-path distillation apparatus is recommended to minimize the transit time of the vapor.[6]
-
Q3: The material in the distillation flask is darkening or turning black, and very little product is being collected.
This is a clear sign of thermal decomposition. α-Bromo esters can be susceptible to degradation at elevated temperatures, potentially eliminating HBr or undergoing other decomposition pathways.[7][8]
Probable Causes & Solutions:
-
Excessively High Pot Temperature: The boiling point is too high at the current vacuum level, leading to decomposition.
-
Solution: The primary remedy is to achieve a lower pressure (a better vacuum). A more powerful vacuum pump or a leak-free system will lower the boiling point to a temperature where the compound is stable. Aim for the lowest possible distillation temperature.
-
-
Prolonged Heating: The longer the compound is kept at a high temperature, the more likely it is to decompose.
-
Solution: Use a short-path distillation apparatus.[6] This design features a very short distance between the evaporating and condensing surfaces, minimizing the time the compound spends in the hot vapor phase. Additionally, ensure rapid and efficient stirring to prevent localized overheating at the bottom of the flask.
-
-
Presence of Non-Volatile Impurities: Catalysts or salts from the reaction can promote decomposition.
-
Solution: Ensure the pre-distillation workup is thorough to remove any non-volatile materials. Filtering the dried crude product before charging the distillation flask is a critical step.
-
Troubleshooting Flowchart
The following diagram outlines a logical workflow for diagnosing common vacuum distillation problems.
Caption: A flowchart for troubleshooting vacuum distillation issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound under vacuum?
The boiling point is highly sensitive to pressure. While the atmospheric boiling point is ~228°C, distillation should be performed under reduced pressure to prevent decomposition.[9]
| Pressure (mmHg / Torr) | Pressure (mbar) | Estimated Boiling Point (°C) |
| 50 | 66.7 | ~143 °C |
| 20 | 26.7 | ~123 °C |
| 10 | 13.3 | ~109 °C |
| 5 | 6.7 | ~95 °C |
| 1 | 1.3 | ~69 °C |
| Note: These are estimated values. Actual boiling points may vary based on system efficiency and purity of the material. |
Q2: What is the recommended pre-distillation workup procedure?
A proper workup is critical for removing impurities that can interfere with distillation.
Protocol: Pre-Distillation Workup
-
Transfer: Transfer the crude reaction mixture to a separatory funnel. If the reaction was run in a solvent, it can be diluted with a water-immiscible solvent like diethyl ether or ethyl acetate.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid catalyst or unreacted 2-bromooctanoic acid.[3] Caution: This will generate CO₂ gas; vent the funnel frequently to release pressure. Continue adding until effervescence ceases.
-
Washing: Wash the organic layer sequentially with:
-
Deionized water (1-2 times the volume of the organic layer).
-
Saturated NaCl solution (brine) (0.5-1 times the volume of the organic layer). The brine wash helps to break up emulsions and removes bulk water from the organic phase.[4]
-
-
Drying: Separate the organic layer and transfer it to an Erlenmeyer flask. Add an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and swirl. Let it sit until the liquid is clear.
-
Filtration & Concentration: Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining oil is your crude this compound, ready for distillation.
Q3: What are the essential safety precautions for this procedure?
Safety is paramount. The primary hazards involve handling a halogenated organic compound, working with glassware under vacuum, and high temperatures.
-
Chemical Hazards: this compound is irritating to the eyes and skin.[1][2] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).
-
Vacuum Operations: Glassware under vacuum can implode if it has cracks or star fractures. Always inspect your glassware for defects before use. It is good practice to use a blast shield, especially during the initial pump-down.
-
Thermal Hazards: Hot oil baths and heating mantles can cause severe burns. Use caution when handling hot equipment. Never heat a sealed system.
Q4: What does a standard vacuum distillation setup look like?
A well-configured apparatus is key to a successful purification. The diagram below illustrates a typical setup.
Caption: A schematic of a standard laboratory vacuum distillation apparatus.
References
- 1. lookchem.com [lookchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US9440899B2 - Purification method - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 9. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
Overbromination in the Hell-Volhard-Zelinsky reaction and how to avoid it
Welcome to the technical support guide for the Hell-Volhard-Zelinsky (HVZ) reaction. This resource is designed for researchers, scientists, and professionals in drug development who utilize this classic transformation for the α-halogenation of carboxylic acids. Here, we address common challenges, with a particular focus on the prevalent issue of overbromination, providing field-tested insights and protocols to ensure selective and high-yield synthesis.
Introduction: The Challenge of Selectivity
The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone transformation for converting an alkyl carboxylic acid into its corresponding α-bromo derivative.[1] These α-bromo acids are invaluable synthetic intermediates, particularly in the synthesis of α-amino acids.[2] The reaction proceeds by converting the carboxylic acid into a more reactive acyl bromide, which readily enolizes, allowing for electrophilic attack by bromine at the α-position.[3][4]
However, a frequent and frustrating side reaction is overbromination , leading to the formation of α,α-dibromo carboxylic acids. This not only consumes valuable starting material and reagents but also introduces significant purification challenges. This guide will dissect the causes of overbromination and provide clear, actionable strategies to achieve high selectivity for the desired mono-brominated product.
Understanding the Mechanism of Overbromination
To control a reaction, one must first understand it. The HVZ reaction begins with the conversion of the carboxylic acid to an acyl bromide using a phosphorus catalyst, typically phosphorus tribromide (PBr₃), which can be generated in situ from red phosphorus and bromine.[1][3][5] This acyl bromide intermediate is key because, unlike the parent carboxylic acid, it can readily tautomerize to its enol form.[6][7][8] This enol is the nucleophile that attacks molecular bromine (Br₂), leading to α-bromination.[9]
Overbromination occurs when the mono-brominated acyl bromide intermediate, which is also capable of enolization, reacts with a second equivalent of bromine before the reaction is quenched. The electron-withdrawing nature of the first bromine atom can, under certain conditions, facilitate the removal of the second α-proton, leading to a second bromination event. The core of the problem lies in controlling the relative rates of the first and second bromination steps.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the HVZ reaction in a direct question-and-answer format.
Q1: My final product is a mixture of mono- and di-brominated compounds, with a high percentage of the di-brominated species. What is the primary cause?
A: This is the classic sign of overbromination. The most likely cause is an excess of molecular bromine (Br₂) being present in the reaction mixture, or reaction conditions that favor the second bromination. The α-bromo acyl bromide, once formed, can enolize and react again if sufficient Br₂ is available. The key to preventing this is to control the stoichiometry and addition rate of bromine very carefully. Using more than one molar equivalent of halogen can lead to the formation of α,α-dihalo acids.[5]
Q2: How can I precisely control the stoichiometry to favor mono-bromination?
A: Stoichiometric control is paramount.
-
Bromine (Br₂): Use a slight excess, typically 1.0 to 1.1 molar equivalents relative to your carboxylic acid. A large excess of Br₂ is the most common reason for overbromination.
-
Phosphorus Catalyst (P or PBr₃): The role of phosphorus is catalytic.[3][10] It converts the carboxylic acid to the acyl bromide intermediate.[1][5] Using a sub-stoichiometric amount (e.g., 0.1 to 0.3 equivalents) is crucial. This ensures that only a fraction of the carboxylic acid is converted to the highly reactive acyl bromide at any given time, keeping its concentration low and minimizing the chance for the mono-brominated version to form and react again.
Q3: What is the impact of reaction temperature and time on selectivity?
A: Temperature is a double-edged sword.
-
Too Low: The reaction may be impractically slow or may not initiate at all.
-
Too High: High temperatures can increase the rate of all reactions, including the undesirable second bromination.[9] It can also lead to the elimination of HBr, forming unsaturated byproducts.[9][11]
-
Recommendation: A typical temperature range is 80-100°C.[12] Start the reaction at a moderate temperature (e.g., 50-60°C) during the slow addition of bromine, and then gently increase the temperature to complete the reaction.[12] Monitor the reaction by observing the evolution of HBr gas; a steady, controlled evolution is ideal. Extended reaction times in the presence of excess bromine will invariably lead to more overbromination.
Q4: Should I add the bromine all at once or slowly?
A: Slow, dropwise addition is critical. Adding all the bromine at once creates a high concentration of the halogenating agent, dramatically increasing the probability of overbromination. By adding the bromine slowly over several hours, you maintain a low steady-state concentration, ensuring that as soon as the initial acyl bromide enol forms and is brominated, there is little excess Br₂ available to react with the newly formed α-bromo acyl bromide.
Q5: My reaction is very sluggish and seems to have stalled. What should I check?
A: Several factors could be at play:
-
Reagent Quality: Ensure your carboxylic acid is dry. Water will react with PBr₃ and the acyl bromide intermediate.
-
Catalyst Activity: The phosphorus catalyst (red P or PBr₃) must be active. If using red phosphorus, ensure it hasn't been passivated by oxidation.
-
Temperature: The reaction may simply require more thermal energy. After the slow addition of bromine is complete, try increasing the temperature to reflux to drive the reaction to completion.
-
Mixing: Ensure efficient stirring to maintain a homogenous reaction mixture.
Recommended Protocol for Selective Mono-bromination
This protocol incorporates the principles discussed above to maximize the yield of the desired α-bromo carboxylic acid while minimizing di-bromo byproduct formation.
Materials:
-
Carboxylic Acid (with at least one α-hydrogen)
-
Red Phosphorus (or PBr₃)
-
Liquid Bromine (Br₂)
-
Water (for workup)
Procedure:
-
Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel. The top of the condenser should be connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the HBr gas byproduct.
-
Reagent Charging: Charge the flask with the carboxylic acid (1.0 eq) and red phosphorus (0.2 eq).
-
Initial Heating: Begin stirring and gently heat the mixture to ~60°C.
-
Slow Bromine Addition: Charge the addition funnel with bromine (1.05 eq). Add the bromine dropwise to the stirred reaction mixture over a period of 2-4 hours. A vigorous evolution of HBr should be observed. Maintain the temperature throughout the addition.
-
Reaction Completion: After the addition is complete, slowly raise the temperature to 100°C and maintain for an additional 2-3 hours, or until the HBr evolution ceases.
-
Workup: Cool the reaction mixture to room temperature. Carefully and slowly add water (H₂O) to the flask to quench any remaining PBr₃ and hydrolyze the α-bromo acyl bromide to the final carboxylic acid product.[4][9]
-
Purification: The crude product can be purified by distillation or recrystallization, depending on its physical properties.
Key Parameter Summary
| Parameter | Recommended Setting | Rationale for Selectivity |
| Br₂ Stoichiometry | 1.0 - 1.1 equivalents | Prevents excess brominating agent needed for the second reaction. |
| PBr₃/P Catalyst | 0.1 - 0.3 equivalents | Limits the instantaneous concentration of the highly reactive acyl bromide.[3][11] |
| Addition Rate | Slow, dropwise over 2-4 hours | Maintains a low concentration of Br₂, favoring mono-bromination. |
| Temperature | 60°C during addition, then 100°C | Balances reaction rate while minimizing side reactions like dibromination and elimination.[9][12] |
Troubleshooting Workflow
If your reaction fails or gives a poor yield, follow this logical troubleshooting process.
References
- 1. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 9. byjus.com [byjus.com]
- 10. quora.com [quora.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Hell-Volhard-Zelinsky Reaction - ACS Community [communities.acs.org]
Technical Support Center: Optimizing Nucleophilic Substitution on Methyl 2-bromooctanoate
Welcome to the technical support center for optimizing nucleophilic substitution reactions involving Methyl 2-bromooctanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with α-halo esters and seeking to improve reaction efficiency, yield, and purity. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established mechanistic principles and practical laboratory experience.
PART 1: Frequently Asked Questions - Core Concepts
This section addresses fundamental questions regarding the reaction setup. Understanding these principles is the first step toward successful optimization.
Q1: What is the primary reaction mechanism for nucleophilic substitution on this compound, and what are its implications?
The reaction proceeds almost exclusively through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][2] this compound is a secondary alkyl halide, a class of substrates where the mechanism can be sensitive to conditions. However, the presence of the adjacent carbonyl (ester) group significantly influences the pathway.
-
Why Sₙ2? The Sₙ2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the leaving group (bromide) departs.[1][3] This "backside attack" is favored here. The alternative Sₙ1 mechanism, which involves the formation of a carbocation intermediate, is highly unfavorable for α-halocarbonyl compounds because the electron-withdrawing carbonyl group destabilizes an adjacent positive charge.[4][5]
-
Key Implications:
-
Stereochemistry: The reaction proceeds with a complete inversion of configuration at the α-carbon. If you start with (R)-methyl 2-bromooctanoate, the product will be the (S)-enantiomer.[2]
-
Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics).[3][6] Doubling the concentration of either reactant will double the reaction rate.
-
Q2: How does the choice of solvent affect the reaction rate and outcome?
The solvent choice is arguably the most critical parameter for optimizing an Sₙ2 reaction. The goal is to dissolve the reactants while maximizing the reactivity of the nucleophile.[7]
-
Polar Aprotic Solvents (Recommended): These solvents (e.g., DMSO, DMF, acetone, acetonitrile) are ideal for Sₙ2 reactions. They possess strong dipoles to dissolve ionic nucleophiles but lack acidic protons (like O-H or N-H bonds).[8] Consequently, they solvate the cation of the nucleophilic salt but leave the nucleophilic anion "naked" and highly reactive.[7][9] This dramatically increases the reaction rate.
-
Polar Protic Solvents (Avoid): These solvents (e.g., water, methanol, ethanol) have acidic protons and can form strong hydrogen bonds with the nucleophile.[8] This creates a "solvent cage" around the nucleophile, stabilizing it and lowering its energy, which makes it less reactive and significantly slows down the Sₙ2 reaction.[8][10]
| Solvent Class | Examples | Effect on Sₙ2 Rate | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Increases Rate | Solvates cation, but leaves anion (nucleophile) highly reactive.[7] |
| Polar Protic | Water, Ethanol, Methanol, Acetic Acid | Decreases Rate | Solvates and stabilizes the nucleophile via hydrogen bonding, reducing its reactivity.[8] |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Very Slow / No Reaction | Fails to adequately dissolve most ionic nucleophiles. |
Q3: What factors should guide my selection of a nucleophile?
The ideal nucleophile for this system is one that is strong but not strongly basic . This balance is crucial to favor the desired Sₙ2 substitution over the competing E2 elimination side reaction.[11][12]
-
Nucleophilicity: This refers to the kinetic ability of a species to donate its electron pair.[1] Strong nucleophiles (e.g., I⁻, RS⁻, N₃⁻, CN⁻) react faster in Sₙ2 reactions.
-
Basicity: This is a thermodynamic measure of a species' ability to accept a proton. Strongly basic nucleophiles (e.g., RO⁻, OH⁻, R₂N⁻) are also strong bases and can easily abstract a proton from the β-carbon, leading to the formation of an alkene (methyl 2-octenoate) via the E2 mechanism.[11][13]
| Nucleophile Category | Examples | Primary Reaction | Comments |
| Strong Nucleophile / Weak Base | I⁻, Br⁻, RS⁻, N₃⁻, CN⁻ | Sₙ2 (Favored) | These provide the best yields for substitution with minimal elimination.[11] |
| Strong Nucleophile / Strong Base | HO⁻, MeO⁻, EtO⁻ | Sₙ2 and E2 (Competition) | Elimination becomes a significant side reaction. Also poses a risk of ester hydrolysis.[14] |
| Weak Nucleophile / Weak Base | H₂O, ROH, RCO₂⁻ | Very Slow Sₙ2 | Generally not effective for Sₙ2 on secondary halides without catalysis or high heat.[15] |
Q4: How does temperature influence the reaction?
Temperature has a dual effect: it increases the rate of all reactions but disproportionately favors elimination over substitution.
-
Rate vs. Selectivity: Increasing the temperature will accelerate the Sₙ2 reaction, but it will accelerate the competing E2 elimination reaction even more.[16] Entropy changes (ΔS) are more positive for elimination reactions (two molecules form one), and this term becomes more significant at higher temperatures (ΔG = ΔH - TΔS).[17]
-
General Guideline: Start reactions at room temperature (20-25 °C) or slightly above. If the reaction is too slow, gently warm it (e.g., to 40-60 °C) while carefully monitoring the formation of byproducts via TLC or GC. Avoid high temperatures unless absolutely necessary.[16]
PART 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
PART 3: Experimental Protocols
Here we provide standardized, self-validating protocols for conducting and optimizing the reaction.
Protocol 1: General Procedure for Nucleophilic Substitution (Test Scale)
This protocol outlines a starting point for reaction optimization using sodium azide as a model nucleophile.
-
Preparation: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 251 mg, 1.0 mmol).
-
Reagent Addition: Add sodium azide (1.2 eq, 78 mg, 1.2 mmol).
-
Solvent Addition: Add 5 mL of anhydrous dimethylformamide (DMF).
-
Reaction: Stir the mixture at room temperature (25 °C) under a nitrogen or argon atmosphere to prevent moisture contamination.
-
Monitoring: Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The starting material (this compound) should have a different Rf value than the product (Methyl 2-azidooctanoate).
-
Workup (Typical): Once the reaction is complete (starting material consumed), pour the reaction mixture into 50 mL of water and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Workflow for Reaction Optimization
A systematic approach is key to finding the optimal conditions efficiently.
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. users.wfu.edu [users.wfu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Khan Academy [khanacademy.org]
- 14. Chapter 7 Solutions to Problems – Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations – Solutions Manual Fundamentals of Organic Chemistry-Openstax Adaptation [ncstate.pressbooks.pub]
- 15. benchchem.com [benchchem.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Khan Academy [khanacademy.org]
Removal of unreacted bromine from Methyl 2-bromooctanoate synthesis
Welcome to the Technical Support Center for the synthesis of Methyl 2-bromooctanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the removal of unreacted bromine during the synthesis process. Our focus is on ensuring the integrity of your synthesis, the purity of your product, and the safety of your laboratory personnel.
Introduction to the Synthesis and the Challenge of Residual Bromine
The synthesis of this compound typically proceeds through a two-step process:
-
α-Bromination of Octanoic Acid: The Hell-Volhard-Zelinsky (HVZ) reaction is a standard method for the selective α-bromination of carboxylic acids.[1][2][3][4][5][6] This reaction utilizes bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) to convert octanoic acid into 2-bromooctanoic acid.[1][2][3][4][5][6]
-
Esterification: The resulting 2-bromooctanoic acid is then esterified, typically with methanol in the presence of an acid catalyst, to yield the final product, this compound.
A critical step in this synthesis is the complete removal of excess, unreacted bromine after the HVZ reaction. Elemental bromine is a highly corrosive, toxic, and volatile substance that can lead to impure products and potential side reactions in subsequent steps if not effectively quenched and removed.[7] This guide will focus on the best practices for this crucial purification step.
Troubleshooting Guide: Common Issues in Bromine Removal
This section addresses specific issues that may arise during the work-up of the this compound synthesis, with a focus on the bromine quenching and removal stage.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent Yellow/Orange Color in the Organic Layer After Quenching | 1. Insufficient Quenching Agent: The amount of reducing agent added was not enough to react with all the excess bromine. 2. Poor Mixing: In a biphasic system, inadequate agitation prevents efficient contact between the aqueous quenching solution and the bromine in the organic layer.[4] 3. Degradation of Quenching Solution: Old or improperly stored solutions of sodium thiosulfate or sodium bisulfite may have lost their potency. | 1. Add More Quenching Agent: Add the quenching solution portion-wise with vigorous stirring until the color is fully discharged.[8] A slight excess of the quenching agent is often recommended. 2. Ensure Vigorous Stirring: Use a magnetic stirrer at a high setting or manually shake the separatory funnel vigorously to maximize the interfacial area between the two phases.[4] 3. Prepare Fresh Solution: Always use a freshly prepared aqueous solution of the quenching agent. |
| Formation of a Fine White or Yellow Precipitate (Elemental Sulfur) During Quenching | Acidic Conditions with Sodium Thiosulfate: The Hell-Volhard-Zelinsky reaction produces HBr as a byproduct, leading to an acidic reaction mixture. In acidic conditions, sodium thiosulfate (Na₂S₂O₃) can disproportionate to form elemental sulfur (S) and sulfur dioxide (SO₂).[4][9] | 1. pH Adjustment: Before or during the thiosulfate quench, carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic mixture.[4] 2. Use an Alternative Quenching Agent: Sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) are less prone to forming sulfur precipitates in acidic media and are excellent alternatives.[4] 3. Filtration: If sulfur has already formed, it can often be removed by filtering the organic layer through a pad of Celite. |
| Violent Exothermic Reaction During Quenching | High Concentration of Unreacted Bromine: The reaction between bromine and the quenching agent is inherently exothermic.[4][10] Adding the quencher too quickly to a solution with a large excess of bromine can lead to a rapid temperature increase.[10] | 1. Controlled Addition: Add the quenching solution slowly and in small portions.[4] 2. Cooling: Perform the quenching step in an ice-water bath to dissipate the heat generated.[4][8][10] This is especially important if the bromination reaction was conducted at an elevated temperature. |
| Formation of a Stable Emulsion During Aqueous Work-up | Surfactant-like Properties of Long-Chain Fatty Acids/Esters: Octanoic acid and its derivatives can act as surfactants, stabilizing the interface between the organic and aqueous layers, particularly if the mixing is too vigorous.[11][12] | 1. Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the layers.[11] 2. "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[11] This increases the ionic strength of the aqueous layer, which helps to break the emulsion. 3. Filtration through Celite: As a last resort, filtering the entire emulsified mixture through a pad of Celite can help to break the emulsion.[13] 4. Solvent Evaporation: Evaporate the reaction solvent before the work-up. Then, redissolve the residue in the extraction solvent.[13] |
| Product Contamination with Di-brominated Species | Over-bromination: Using a large excess of bromine or prolonged reaction times during the HVZ reaction can lead to the formation of 2,2-dibromooctanoic acid. | 1. Stoichiometric Control: Carefully control the stoichiometry of bromine used in the HVZ reaction. 2. Purification: Di-brominated species can often be separated from the mono-brominated product by fractional distillation under reduced pressure or by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right quenching agent for my reaction?
The choice of quenching agent depends on several factors:
-
Reaction pH: If your reaction mixture is acidic, as is the case after an HVZ reaction, sodium bisulfite or sodium sulfite are often preferred over sodium thiosulfate to avoid the precipitation of sulfur.[4]
-
Product Stability: Ensure your target molecule, this compound, is stable under the quenching conditions. For instance, using a strong base like sodium hydroxide could potentially lead to hydrolysis of the ester.
-
Work-up Procedure: Aqueous solutions of inorganic salts like sodium thiosulfate or bisulfite are easily removed by washing with water.[4]
Q2: What is the underlying chemistry of the quenching process?
The common quenching agents are reducing agents that convert elemental bromine (Br₂, which is reddish-brown and soluble in organic solvents) into colorless, water-soluble bromide ions (Br⁻).
-
Sodium Thiosulfate: 2Na₂S₂O₃(aq) + Br₂(org) → Na₂S₄O₆(aq) + 2NaBr(aq)
-
Sodium Bisulfite: NaHSO₃(aq) + Br₂(org) + H₂O(l) → NaHSO₄(aq) + 2HBr(aq)
Q3: How can I be certain all the bromine has been removed?
Visually, the disappearance of the characteristic reddish-brown color of bromine from the organic layer is a strong indicator.[8] For applications in drug development where stringent purity is required, analytical techniques are necessary to quantify residual bromine. Methods such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to detect and quantify brominated impurities.[14][15] Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is another highly sensitive technique for determining the total bromine content in active pharmaceutical ingredients (APIs).[16][17]
Q4: What are the critical safety precautions when working with bromine?
Bromine is extremely toxic, corrosive, and has a high vapor pressure.[7]
-
Ventilation: Always handle bromine in a well-ventilated chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (fluorinated rubber or neoprene are recommended), safety goggles, a face shield, and a lab coat.[12]
-
Spill Preparedness: Have a quenching solution, such as a saturated solution of sodium thiosulfate, readily available in case of a spill.[13] Spills should be absorbed with an inert material like vermiculite.[13]
Q5: How should I dispose of the waste generated from the quenching process?
The aqueous waste from the quenching process will contain sodium bromide and the oxidized form of the quenching agent. This should be collected and disposed of as hazardous waste according to your institution's guidelines.[8][13] Never pour untreated bromine waste down the drain.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromooctanoic Acid via Hell-Volhard-Zelinsky Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add octanoic acid. Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).
-
Bromination: Heat the mixture and add bromine (Br₂) dropwise from the dropping funnel. The reaction is exothermic, so control the rate of addition to maintain a steady reflux.[10]
-
Reaction Completion: After the addition of bromine is complete, continue to heat the reaction mixture under reflux until the evolution of hydrogen bromide (HBr) gas ceases.
-
Cooling: Allow the reaction mixture to cool to room temperature.
Protocol 2: Quenching of Unreacted Bromine with Sodium Bisulfite
-
Preparation of Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium bisulfite (NaHSO₃) by dissolving 10 g of NaHSO₃ in 90 mL of deionized water.
-
Cooling: Place the flask containing the crude 2-bromooctanoic acid in an ice-water bath and cool to 0-5 °C.[8]
-
Quenching: With vigorous stirring, slowly add the 10% sodium bisulfite solution to the reaction mixture.[8] Continue the addition until the reddish-brown color of the bromine is completely discharged and the organic layer becomes colorless or pale yellow.[4][8]
-
Aqueous Work-up: Transfer the mixture to a separatory funnel. If necessary, add an organic solvent like diethyl ether or ethyl acetate to dilute the product and facilitate phase separation.
-
Extraction: Separate the aqueous and organic layers. Wash the organic layer sequentially with water and then with a saturated sodium chloride solution (brine).[8]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the crude 2-bromooctanoic acid.[8]
Protocol 3: Esterification to this compound
-
Reaction Setup: In a round-bottom flask, combine the crude 2-bromooctanoic acid, an excess of methanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reaction: Heat the mixture to reflux for several hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting carboxylic acid.
-
Work-up: After cooling, neutralize the excess acid with a mild base such as a saturated sodium bicarbonate solution. Extract the product with an organic solvent, wash with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purification: The crude this compound can be purified by vacuum distillation.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 5. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Sodium thiosulfate - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. ejbps.com [ejbps.com]
- 16. biotage.com [biotage.com]
- 17. sciencemadness.org [sciencemadness.org]
Technical Support Center: Methyl 2-bromooctanoate Workup Procedures
Welcome to the technical support guide for handling methyl 2-bromooctanoate. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the stability of this and similar α-bromo esters during reaction workup procedures. Here, we provide in-depth, experience-driven answers to common questions, troubleshooting for frequent issues, and validated protocols to ensure the integrity of your compound.
Frequently Asked Questions (FAQs): Understanding the Stability of this compound
Q1: Why is this compound so susceptible to hydrolysis during aqueous workup?
A: this compound contains two key functional groups that make it sensitive to hydrolysis: an ester and an α-halogen.
-
Ester Functional Group: Esters are inherently susceptible to hydrolysis, a reaction that splits the ester into a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.
-
Influence of the α-Bromo Group: The bromine atom at the alpha position (adjacent to the carbonyl group) is strongly electron-withdrawing. This effect increases the electrophilicity of the carbonyl carbon, making it a more attractive target for nucleophilic attack by water or hydroxide ions, thereby accelerating the rate of hydrolysis compared to its non-brominated counterpart.
Under basic conditions, the hydrolysis, known as saponification, is particularly rapid and effectively irreversible.[1][2][3][4] This is because the carboxylic acid formed is immediately deprotonated to a carboxylate salt, which is resistant to nucleophilic attack by the alcohol.[2]
Q2: What are the primary factors that accelerate the hydrolysis of this compound?
A: The three main factors to control during workup are pH, temperature, and the presence of nucleophiles.
-
pH: Both strongly acidic and, particularly, strongly alkaline conditions significantly catalyze hydrolysis.[4] Basic conditions (pH > 8) are especially detrimental due to the irreversible nature of saponification.[2][3] Even mildly basic solutions like sodium bicarbonate can cause significant hydrolysis if contact time is prolonged.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Performing aqueous washes with chilled solutions can effectively slow down the degradation process.
-
Nucleophiles: While water is the primary nucleophile of concern, other nucleophiles present in the reaction mixture can also react with the α-bromo ester. Care should be taken to quench the reaction appropriately before initiating the workup.
Q3: What are the common byproducts of hydrolysis, and how can they be detected?
A: The primary hydrolysis byproducts are 2-bromooctanoic acid and methanol .
-
Detection:
-
Thin-Layer Chromatography (TLC): 2-bromooctanoic acid is significantly more polar than the starting ester. It will appear as a new, lower Rf spot on the TLC plate, which may streak due to its acidic nature.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the disappearance of the methyl ester singlet (around 3.7-3.8 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm) are clear indicators of hydrolysis.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify the volatile this compound from the less volatile 2-bromooctanoic acid, although derivatization of the acid may be necessary for good peak shape.[6]
-
Troubleshooting Guide: Preventing Hydrolysis During Workup
Problem: Significant product loss and a new, more polar spot on TLC are observed after an aqueous workup.
This is a classic sign of ester hydrolysis. The new polar spot is likely 2-bromooctanoic acid. This often occurs when the organic layer has been washed with a basic solution, such as sodium bicarbonate, to neutralize acid catalysts or byproducts.
Cause Analysis:
The ester is undergoing base-mediated hydrolysis (saponification). The hydroxide or bicarbonate ions attack the electrophilic carbonyl carbon, leading to the formation of the carboxylate salt of 2-bromooctanoic acid, which is water-soluble, and methanol.
Caption: Base-catalyzed hydrolysis (saponification) of this compound.
Solutions:
-
Modified Aqueous Workup: The goal is to neutralize any acid without exposing the ester to a strong base for a prolonged period.
-
Avoid Strong Bases: Do not use sodium hydroxide or potassium hydroxide for washes.
-
Use Weak Bases Carefully: If a basic wash is necessary, use a saturated solution of sodium bicarbonate, but do so quickly and with chilled solutions. Minimize the contact time between the organic and aqueous layers.
-
Brine Washes: After the bicarbonate wash, perform one or two washes with saturated sodium chloride (brine) solution. This helps to break up emulsions and removes most of the dissolved water before the drying step.
-
Control Temperature: Perform all aqueous extractions using chilled solutions (0-5 °C) to reduce the rate of hydrolysis.
Experimental Protocols
Protocol 1: Robust, Low-Hydrolysis Aqueous Workup
This protocol is designed to minimize hydrolysis when an aqueous workup is unavoidable.
-
Quench the Reaction: If the reaction is conducted under harsh conditions (e.g., strong acid or base), first quench it by pouring it into a beaker of ice-cold water or saturated ammonium chloride solution.
-
Dilute and Transfer: Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) and transfer it to a separatory funnel.
-
Neutralizing Wash (if necessary):
-
Add a small volume of ice-cold saturated sodium bicarbonate solution.
-
Gently invert the funnel 2-3 times, venting frequently to release any CO₂ produced. Do not shake vigorously.
-
Immediately drain the aqueous layer. Repeat only if necessary to achieve a neutral pH in the aqueous layer (test with pH paper).
-
-
Brine Wash: Wash the organic layer twice with ice-cold saturated brine solution to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure (rotary evaporation), keeping the bath temperature low to prevent thermal decomposition.
Caption: Recommended workflow for a low-hydrolysis aqueous workup.
Data Summary
The stability of α-bromo esters is highly dependent on pH. The following table provides a qualitative guide to the relative rates of hydrolysis under different conditions.
| pH Range | Condition | Relative Rate of Hydrolysis | Primary Risk |
| < 1 | Strongly Acidic | Moderate to Fast | Acid-catalyzed hydrolysis |
| 2 - 6 | Weakly Acidic | Slow | Generally stable for short periods |
| 6 - 8 | Neutral | Very Slow | Minimal risk during brief workup |
| 8 - 10 | Weakly Basic | Fast | Saponification risk with NaHCO₃ |
| > 11 | Strongly Basic | Very Fast | Rapid saponification with NaOH, KOH |
This table is a general guide. Actual rates will depend on temperature, substrate structure, and concentration.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Saponification-Typical procedures - operachem [operachem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Saponification | Research Starters | EBSCO Research [ebsco.com]
- 5. arches.union.edu [arches.union.edu]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Byproducts in the synthesis of α-bromo esters and their identification
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of α-bromo esters. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to help you navigate the complexities of α-bromo ester synthesis and ensure the integrity of your results.
Troubleshooting Guide: Isolating and Identifying Byproducts
This section is structured to help you diagnose and solve specific problems encountered during the synthesis and purification of α-bromo esters.
Problem 1: My final product is contaminated with a significant amount of starting material (unbrominated ester/acid).
Question: I've followed a standard Hell-Volhard-Zelinsky (HVZ) protocol, but my NMR spectrum shows a large percentage of my initial carboxylic acid or its corresponding ester without the bromine. What went wrong?
Answer:
This is a common issue indicating an incomplete reaction. The root cause often lies in the initial activation of the carboxylic acid to the acyl bromide, which is a critical step for subsequent α-bromination.[1][2]
Probable Causes & Solutions:
-
Insufficient Brominating Agent/Catalyst: The conversion of the carboxylic acid to the acyl bromide by phosphorus tribromide (PBr₃) is the first and most crucial step.[3] If the PBr₃ is old or used in insufficient amounts, the reaction will stall.
-
Solution: Ensure you are using a fresh, sealed bottle of PBr₃ or generate it in situ from red phosphorus and bromine.[4] Use at least a catalytic amount, though sometimes more is required depending on the substrate.
-
-
Presence of Water: Moisture can hydrolyze the PBr₃ catalyst and the acyl bromide intermediate, reverting it back to the starting carboxylic acid.[5]
-
Solution: Use oven-dried glassware and anhydrous solvents. If starting with an aqueous solution of an acid (e.g., glycolic acid), ensure water is effectively removed during the reaction, for instance, by azeotropic distillation.[6]
-
-
Low Reaction Temperature or Insufficient Time: The HVZ reaction often requires high temperatures (sometimes exceeding 100°C) and extended reaction times to proceed to completion.[7][8]
-
Solution: Carefully monitor the reaction temperature and consider extending the reflux time. Monitor the reaction progress using TLC or by taking small aliquots for ¹H NMR analysis.
-
Identification Workflow:
The following workflow can help you confirm the presence of starting material and monitor its consumption.
References
- 1. Carboxyl Reactivity [www2.chemistry.msu.edu]
- 2. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction [jove.com]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. US2876255A - Preparation of bromo acids and esters - Google Patents [patents.google.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. byjus.com [byjus.com]
Technical Support Center: Synthesis of Methyl 2-bromooctanoate
Welcome to the technical support guide for the synthesis of Methyl 2-bromooctanoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you optimize your reaction yield and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved via the Hell-Volhard-Zelinsky (HVZ) reaction.[1] This reaction facilitates the α-bromination of a carboxylic acid.[2]
Problem 1: Low or No Product Yield
You've completed the reaction and work-up, but analysis (GC, NMR) shows a low yield of this compound or none at all.
Potential Cause 1: Ineffective Acyl Bromide Formation The first crucial step of the Hell-Volhard-Zelinsky reaction is the conversion of the starting material, octanoic acid, into octanoyl bromide using a catalyst like phosphorus tribromide (PBr₃).[3] Carboxylic acids themselves do not enolize sufficiently for α-bromination to occur.[4][5] The acyl bromide intermediate, however, readily tautomerizes to its enol form, which is necessary for the subsequent bromination step.[1][2] If this intermediate is not formed efficiently, the entire reaction sequence is halted.
Recommended Solution:
-
Ensure Anhydrous Conditions: PBr₃ reacts vigorously with water. Any moisture in the octanoic acid, solvent, or glassware will consume the catalyst, preventing the formation of the acyl bromide. Dry all glassware in an oven and distill the octanoic acid if its purity is questionable.
-
Catalyst Choice and Stoichiometry: While the reaction is catalytic, slow reaction kinetics often necessitate using a full molar equivalent of PBr₃ to drive the reaction to completion.[1] Alternatively, PBr₃ can be generated in situ by adding red phosphorus and bromine to the reaction mixture.[6][7]
Potential Cause 2: Reaction Quenched Prematurely The α-bromo acyl bromide is the key intermediate that is then converted to the final ester product.[6] If the reaction is quenched with methanol before the bromination step is complete, the yield will be low.
Recommended Solution:
-
Monitor Reaction Progress: If possible, monitor the reaction using an appropriate technique (e.g., GC-MS or TLC by derivatizing a small aliquot) to ensure the consumption of the starting material before quenching.
-
Sufficient Reaction Time and Temperature: The HVZ reaction often requires harsh conditions, including high temperatures (reflux) and extended reaction times, sometimes overnight, to ensure completion.[7][8]
Problem 2: Formation of Significant Impurities
Your product is contaminated with side products, complicating purification and reducing the overall yield.
Potential Cause 1: Di-brominated Byproduct The formation of a di-brominated product can occur if an excess of bromine is used or if the reaction conditions are too harsh, leading to further reaction of the desired mono-brominated product.
Recommended Solution:
-
Control Stoichiometry: Carefully control the molar equivalents of bromine (Br₂). Add the bromine dropwise to the reaction mixture to maintain a low concentration and minimize over-bromination.
-
Temperature Control: While the HVZ reaction requires heat, excessive temperatures can increase the rate of side reactions.[7] Maintain a steady reflux without aggressive overheating.
Potential Cause 2: Unreacted Starting Material Significant amounts of octanoic acid or methyl octanoate in the final product indicate an incomplete reaction.
Recommended Solution:
-
Review Solutions for Low Yield: This issue is directly related to the causes of low yield. Re-evaluate catalyst activity, reaction time, and temperature as described in Problem 1.
-
Purification: Unreacted octanoic acid can be removed with a mild aqueous base wash (e.g., saturated sodium bicarbonate solution) during the work-up. The final product, this compound, can then be purified by vacuum distillation.[8]
Data Presentation: Product & Reagent Properties
For effective purification and handling, refer to the physical properties of the key compounds.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | 237.13 | 227.7 (at 760 mmHg) | 1.221 |
| Octanoic Acid | 144.21 | 237 | 0.91 |
| Methyl Octanoate | 158.24 | 193 | 0.877 |
Problem 3: Reaction Fails to Initiate or Stalls
The reaction shows no sign of starting (e.g., no color change upon bromine addition) or stops progressing after a certain point.
Potential Cause: Inactive Catalyst The phosphorus tribromide (PBr₃) catalyst is the initiator of the reaction.[1] If it is old, has been improperly stored, or has degraded due to moisture exposure, it will be inactive.
Recommended Solution:
-
Use Fresh or Distilled PBr₃: Ensure the PBr₃ is of high quality. If in doubt, distill it before use.
-
Generate Catalyst In Situ: As mentioned previously, a reliable method is to generate PBr₃ directly in the reaction flask by reacting red phosphorus with bromine.[6] This ensures a fresh, active catalyst is present.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the synthesis of this compound via the Hell-Volhard-Zelinsky (HVZ) reaction?
The HVZ reaction is a multi-step process.[3] It begins with the conversion of the carboxylic acid to an acyl bromide, which then enolizes. This enol is the active nucleophile that attacks bromine. The final step involves the reaction with an alcohol to form the desired ester.[1]
Mechanism Workflow:
-
Acyl Bromide Formation: Octanoic acid reacts with PBr₃ to form octanoyl bromide.[4]
-
Enolization: The octanoyl bromide tautomerizes to its more reactive enol form. This is the key step that allows for α-bromination.[2][5]
-
α-Bromination: The electron-rich enol attacks molecular bromine (Br₂) in an electrophilic addition, resulting in the formation of 2-bromooctanoyl bromide.[6]
-
Esterification: The reaction is quenched with methanol. The methanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-bromooctanoyl bromide to yield this compound and HBr.[1]
Caption: Hell-Volhard-Zelinsky (HVZ) reaction mechanism.
Q2: Can I start with Methyl Octanoate instead of Octanoic Acid?
No, this is generally not effective. The HVZ reaction relies on the formation of an acyl bromide intermediate to facilitate enolization.[4] Esters, like methyl octanoate, do not readily form this intermediate with PBr₃ and do not enolize to a sufficient extent under these conditions to react with bromine.[4] The recommended starting material is the carboxylic acid.
Q3: What is the optimal experimental protocol for this synthesis?
The following is a generalized protocol based on established HVZ reaction methodologies. Researchers should adapt it based on their specific equipment and scale.
Experimental Protocol: Synthesis of this compound
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagents: Charge the flask with octanoic acid (1.0 eq).
-
Catalyst Addition: Slowly add phosphorus tribromide (PBr₃, ~0.5-1.0 eq) to the flask. An exothermic reaction may occur.
-
Bromination: Heat the mixture to a gentle reflux. Add bromine (Br₂, 1.1 eq) dropwise from the addition funnel. The red-brown color of bromine should disappear as it is consumed.
-
Reaction: Maintain the reflux for several hours (e.g., 4-12 hours) until the reaction is complete. The mixture should become lighter in color.[8]
-
Quenching/Esterification: Cool the reaction mixture in an ice bath. Carefully and slowly add anhydrous methanol (~3.0 eq) through the dropping funnel to quench the reaction and form the methyl ester.[8] This step is highly exothermic and will produce HBr gas.
-
Work-up: Pour the mixture into ice water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with a saturated NaHCO₃ solution to remove acidic byproducts, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain pure this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 2. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. Video: α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction [jove.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 9. lookchem.com [lookchem.com]
- 10. This compound | 5445-22-7 [amp.chemicalbook.com]
- 11. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
Troubleshooting low conversion rates in reactions involving Methyl 2-bromooctanoate
Technical Support Center: Methyl 2-bromooctanoate Reactions
Introduction: Navigating the Reactivity of a Secondary α-Bromo Ester
Welcome to the technical support guide for this compound. As a secondary α-bromo ester, this reagent is a valuable building block for introducing an octanoate chain with functionality at the C-2 position. However, its structural and electronic properties place it at a critical intersection of multiple reaction pathways. Low conversion rates are rarely due to a single, isolated issue but rather a competition between desired and undesired pathways.
This guide is designed to move beyond simple procedural checklists. It provides a logical framework for diagnosing the root cause of poor reaction outcomes, focusing on the mechanistic principles that govern the reactivity of this substrate. We will explore how to methodically identify the source of the problem—be it competing elimination reactions, suboptimal reaction kinetics, or reagent degradation—and implement targeted, field-proven solutions.
Part 1: Foundational Diagnosis - Identifying the Root Cause of Low Conversion
Before adjusting parameters randomly, it is crucial to diagnose the likely cause of inefficiency. The first step is a careful analysis of your crude reaction mixture by methods such as Thin-Layer Chromatography (TLC), NMR, or GC-MS to identify what, if anything, has been formed alongside or instead of your target product. The flowchart below provides a logical path from observation to solution.
Caption: Troubleshooting workflow for low product yield.
Part 2: Troubleshooting Guides in Detail (Q&A)
This section directly addresses the most common problems encountered when using this compound, providing mechanistic explanations and actionable solutions.
Scenario A: Problems in Nucleophilic Substitution (Sₙ2) Reactions
Question 1: My Sₙ2 reaction has a low yield, and I've confirmed the presence of an alkene byproduct. What is happening and how do I fix it?
Answer: This is a classic case of a competing bimolecular elimination (E2) reaction . As a secondary halide, this compound is highly susceptible to E2, especially when the attacking species is not only a good nucleophile but also a strong base.[1][2] The base abstracts a proton from a carbon adjacent (β-position) to the carbon bearing the bromine, leading to the formation of a double bond.
Causality:
-
Nucleophile vs. Base: Many strong nucleophiles (e.g., alkoxides like CH₃O⁻, EtO⁻, or hydroxide OH⁻) are also strong bases. When they attack the sterically accessible β-hydrogen instead of the more hindered electrophilic α-carbon, elimination occurs.[3][4]
-
Temperature: Elimination reactions have a higher activation energy than substitution reactions and are therefore favored at higher temperatures.[1]
Solutions:
-
Lower the Reaction Temperature: This is the most straightforward method to disfavor the E2 pathway. Try running the reaction at room temperature or 0 °C if it was previously heated.
-
Choose a Better Nucleophile: Select a nucleophile that is "soft" or has high nucleophilicity but low basicity. Azide (N₃⁻), cyanide (CN⁻), and thiolate (RS⁻) ions are excellent choices for promoting Sₙ2 while minimizing E2.[3]
-
Change the Solvent: Use a polar aprotic solvent like DMF, DMSO, or acetone. These solvents solvate the cation of the nucleophilic salt but leave the anionic nucleophile "naked" and highly reactive, which boosts the Sₙ2 rate without significantly promoting E2.[5][6]
| Table 1: Comparison of Common Reagents for Substitution on Secondary Halides | |||
| Reagent | Nucleophilicity | Basicity | Primary Outcome |
| I⁻, Br⁻, RS⁻, N₃⁻, CN⁻ | Strong | Weak | Sₙ2 [3] |
| RO⁻ (e.g., CH₃O⁻), OH⁻ | Strong | Strong | E2 competes heavily with Sₙ2 [4][7] |
| t-BuO⁻ | Moderate | Strong, Bulky | E2 (Major Product) [2] |
| H₂O, ROH | Weak | Weak | Slow Sₙ1/E1 |
Question 2: My reaction is very slow or stalls completely, with most of the starting material remaining. I don't see significant byproducts. Why?
Answer: This points to an issue with the reaction kinetics, meaning the desired Sₙ2 reaction is proceeding too slowly. The Sₙ2 mechanism is a concerted, single-step process where the nucleophile attacks the electrophilic carbon as the bromide leaves.[8][9] The rate of this reaction is directly dependent on the concentration and reactivity of both the substrate and the nucleophile.
Causality:
-
Weak Nucleophile: The strength of the nucleophile is paramount. Weak nucleophiles like water or alcohols will react very slowly, if at all, via the Sₙ2 pathway.[1]
-
Solvent Choice: Polar protic solvents (e.g., ethanol, water) form a "cage" of hydrogen bonds around the anionic nucleophile, stabilizing it and reducing its energy and reactivity. This dramatically slows down Sₙ2 reactions.[6][10]
-
Reagent Purity: The nucleophile may have degraded, or the starting material may contain inhibitors.
Solutions:
-
Switch to a Polar Aprotic Solvent: As mentioned previously, solvents like DMF or DMSO will significantly accelerate Sₙ2 reactions.[6][11]
-
Increase Nucleophile Strength/Concentration: Use a more potent nucleophile (see Table 1) or increase its concentration to favor the bimolecular rate-determining step.
-
Verify Reagent Quality: Ensure your nucleophile is pure and active. If using a base like sodium hydride to generate a nucleophile, ensure it is fresh. Use freshly distilled/dried solvents.
Caption: Key factors influencing the Sₙ2 vs. E2 pathway.
Scenario B: Issues with Ester Group Integrity
Question 3: My starting material is consumed, but my primary isolated product is 2-bromooctanoic acid. What caused this?
Answer: You are observing ester hydrolysis . The ester functional group is susceptible to cleavage under both aqueous acidic and basic conditions to yield a carboxylic acid and an alcohol (in this case, methanol).[12] This is a common side reaction if care is not taken to exclude water from the reaction.
Causality:
-
Basic Hydrolysis (Saponification): If your reaction uses a strong base (like NaOH or KOH) as either the nucleophile or an additive and water is present, the hydroxide ion will attack the electrophilic carbonyl carbon of the ester, leading to irreversible hydrolysis.
-
Acidic Hydrolysis: Trace acid in combination with water can catalyze the hydrolysis of the ester.
Solutions:
-
Ensure Anhydrous Conditions: This is the most critical control point.
-
Use commercially available anhydrous solvents or distill them from an appropriate drying agent.
-
Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (Nitrogen or Argon).
-
Ensure all reagents are anhydrous.
-
-
Use Non-Hydrolytic Bases: If a base is required (e.g., to deprotonate a weak nucleophile), use a non-nucleophilic, hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a carbonate base (K₂CO₃) under strictly anhydrous conditions.
Part 3: Validated Experimental Protocols
Adhering to a well-defined protocol can serve as a positive control and a reliable starting point for optimization.
Protocol 1: Model Sₙ2 Reaction - Synthesis of Methyl 2-azidooctanoate
This protocol is optimized to favor the Sₙ2 pathway and minimize E2 elimination and hydrolysis.[1]
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stir bar, condenser, inert atmosphere setup (N₂/Ar)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a stir bar and condenser under a positive pressure of nitrogen.
-
Reagent Addition: Add sodium azide to the flask, followed by anhydrous DMF. Stir the suspension.
-
Substrate Addition: Add this compound to the stirring suspension via syringe.
-
Reaction: Heat the mixture to 50-60 °C. Note: Use the lowest temperature necessary for a reasonable reaction rate.
-
Monitoring: Follow the disappearance of the starting material by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The product, being more polar, should have a lower Rf value.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour it into a separatory funnel containing diethyl ether and water. Extract the aqueous layer with diethyl ether (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product for further purification if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. Khan Academy [khanacademy.org]
- 6. users.wfu.edu [users.wfu.edu]
- 7. elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
- 11. Factors Affecting SN2 Reactions - Chad's Prep® [chadsprep.com]
- 12. arches.union.edu [arches.union.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl 2-bromooctanoate
Introduction: In the landscape of pharmaceutical synthesis and materials science, halogenated esters like Methyl 2-bromooctanoate (M2BO) are valuable intermediates.[1][2] Their utility stems from the dual reactivity of the ester and the alkyl bromide, allowing for a wide range of subsequent chemical transformations. The precise placement of the bromine atom at the α-position is critical for its intended reactivity, for instance, in nucleophilic substitution or Reformatsky-type reactions. Consequently, unambiguous structural verification is not merely a procedural step but a cornerstone of quality control and successful downstream applications.
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to characterize this compound. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices, interpret the resulting spectra with insights gleaned from field experience, and compare the data against logical alternatives to demonstrate the power and specificity of each method. Our approach is designed to be a self-validating system, ensuring that the characterization is both robust and irrefutable.
The Analytical Imperative: Why a Multi-faceted Spectroscopic Approach?
Relying on a single analytical technique for structural elucidation is fraught with risk. Isomers, for example, can present similar physical properties (boiling point, refractive index) but possess vastly different chemical reactivity.[3] Consider Methyl 8-bromooctanoate, a constitutional isomer of M2BO.[4] While it shares the same molecular formula (C₉H₁₇BrO₂) and weight, the chemical environment of its protons and carbons is drastically different.[5] A multi-pronged approach using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) creates a network of mutually reinforcing data points, leading to an unassailable structural confirmation.
General Analytical Workflow
The logical flow for characterizing a novel or synthesized batch of M2BO follows a standard, yet critical, pathway. Each step provides a piece of the structural puzzle.
Caption: General workflow for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For M2BO, it is indispensable for confirming the α-position of the bromine atom.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for non-polar to moderately polar organic molecules due to its excellent solubilizing properties and the single, easily identifiable residual solvent peak.
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard, setting the 0 ppm reference point. This is critical for ensuring data reproducibility across different instruments and experiments.
-
Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex multiplets. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquiring at least 16 scans to ensure a good signal-to-noise ratio.
¹H NMR Data Interpretation for this compound
The key to confirming the structure lies in identifying the proton on the carbon bearing the bromine atom (the α-proton). This proton will be a triplet, shifted significantly downfield due to the electronegativity of both the adjacent bromine and the carbonyl group.
Caption: Key proton environments in this compound for NMR analysis.
| Label | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Splitting |
| d | -CH(Br)- | ~4.2 - 4.4 | Triplet (t) | 1H | Deshielded by electronegative Br and C=O group. Coupled to the two adjacent 'c' protons (n+1 rule, 2+1=3). |
| e | -OCH₃ | ~3.7 - 3.8 | Singlet (s) | 3H | Protons on the methyl ester group. No adjacent protons, hence a singlet. |
| c | -CH₂-CH(Br)- | ~2.0 - 2.2 | Multiplet (m) | 2H | Coupled to the 'd' proton and the 'b' methylene protons. |
| b | -(CH₂)₄- | ~1.2 - 1.5 | Multiplet (m) | 8H | Overlapping signals of the aliphatic chain, shielded from electron-withdrawing groups. |
| a | -CH₃ | ~0.9 | Triplet (t) | 3H | Terminal methyl group, coupled to the adjacent methylene group. |
Comparative Insight: How does this compare to an isomer like Methyl 3-bromooctanoate ? In the 3-bromo isomer, the -CH(Br)- proton would be coupled to four neighboring protons (two on each side), resulting in a more complex multiplet (a quintet or triplet of triplets). Furthermore, the methylene protons alpha to the carbonyl (-CH₂-C=O) would appear as a distinct doublet around 2.5-2.7 ppm. This clear difference in both chemical shift and splitting pattern makes ¹H NMR a definitive tool for distinguishing between such constitutional isomers.
¹³C NMR Spectroscopy
Proton-decoupled ¹³C NMR provides a count of unique carbon environments.
| Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| -C =O | ~170 - 172 | Carbonyl carbon, significantly deshielded. |
| -OC H₃ | ~52 - 54 | Methyl ester carbon. |
| -C H(Br)- | ~45 - 50 | Alpha-carbon attached to bromine, deshielded. |
| Aliphatic -C H₂- | ~22 - 35 | Carbons of the hexyl chain. |
| Terminal -C H₃ | ~14 | Terminal methyl carbon. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
While NMR maps the skeleton, IR spectroscopy excels at confirming the presence of key functional groups by detecting their vibrational frequencies. It's a rapid and reliable method to verify that the core components of the molecule—the ester and the alkyl bromide—are present.
Experimental Protocol: FTIR Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) is the preferred method for liquid samples like M2BO. It requires minimal sample preparation—just a single drop placed on the ATR crystal.
-
Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan first to subtract atmospheric CO₂ and H₂O signals.
IR Data Interpretation for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~2850 - 2960 | C-H Stretch | Alkyl (sp³ C-H) | Confirms the presence of the aliphatic chain.[6][7] |
| ~1740 | C=O Stretch | Ester | Strong, sharp, and unambiguous. This is the most characteristic peak. |
| ~1150 - 1250 | C-O Stretch | Ester | Confirms the C-O single bond of the ester linkage. |
| ~550 - 650 | C-Br Stretch | Alkyl Bromide | Confirms the presence of the bromine atom. This peak can be weak but is critical. [6][7] |
Comparative Insight: The IR spectrum of M2BO would be nearly indistinguishable from its isomers (e.g., Methyl 3-bromooctanoate or Methyl 8-bromooctanoate) because they all contain the same functional groups. This highlights a limitation of IR: while it confirms what functional groups are present, it provides little information about where they are located. This is precisely why it must be used in concert with NMR.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides two vital pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its structure. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for a volatile compound like M2BO.[8][9]
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of M2BO (~100 ppm) in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Separation: Inject the sample onto a non-polar capillary column (e.g., DB-5ms). Use a temperature program that starts at ~70°C and ramps to ~250°C to ensure good separation and peak shape.
-
MS Detection: Use Electron Ionization (EI) at 70 eV. This high energy ensures reproducible fragmentation patterns.
MS Data Interpretation for this compound
The most telling feature in the mass spectrum of a bromo-compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (M and M+2) of almost equal intensity.
Caption: Plausible fragmentation pathways for this compound under EI-MS.
-
Molecular Ion ([M]⁺˙): A pair of peaks at m/z 236 and 238, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively.[3][5] The molecular ion peak for α-bromo esters can be weak or absent.[10]
-
Loss of Methoxy Radical ([M-31]⁺): A prominent pair of peaks at m/z 205/207, resulting from the loss of •OCH₃.
-
Loss of Bromine Radical ([M-79/81]⁺): A peak at m/z 157. This fragment loses the isotopic signature, providing strong evidence for its origin.
-
α-Cleavage: A characteristic fragmentation for esters is cleavage at the bond alpha to the carbonyl group. Loss of the hexyl radical (•C₆H₁₃) would yield a fragment at m/z 151/153. This is a key fragmentation that helps locate the bromine atom.
Comparative Insight: How would the fragmentation of Methyl 8-bromooctanoate differ? The 8-bromo isomer would not readily undergo the same α-cleavage to produce a bromine-containing fragment of m/z 151/153. Instead, it would likely show fragments resulting from cleavage at the other end of the chain, near the C-Br bond. This difference in fragmentation patterns makes MS a powerful complementary technique to NMR for isomer differentiation.
Summary and Conclusion
The robust characterization of this compound is achieved not by a single "magic bullet" technique, but by the logical synthesis of data from orthogonal spectroscopic methods.
| Technique | Key Information Provided | Strength | Limitation |
| ¹H NMR | Precise proton environment, connectivity, and regiochemistry. | Definitive for isomer differentiation. | Requires pure sample; can be complex to interpret. |
| ¹³C NMR | Number of unique carbon environments. | Complements ¹H NMR for skeletal analysis. | Lower sensitivity than ¹H NMR. |
| FTIR | Presence of key functional groups (ester, alkyl halide). | Fast, simple, and excellent for functional group confirmation. | Provides no information on atom connectivity or isomerism. |
| GC-MS | Molecular weight and fragmentation pattern. | High sensitivity; bromine isotope pattern is a definitive marker. | Molecular ion can be unstable; isomers may have similar fragments. |
By following the workflow outlined in this guide, a researcher can confidently confirm the structure of this compound, ensuring the quality and reliability of their material for subsequent research and development. This multi-faceted approach, grounded in the fundamental principles of spectroscopy and validated by comparison with logical alternatives, represents the gold standard in chemical characterization.
References
- 1. This compound | 5445-22-7 [chemicalbook.com]
- 2. A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Methyl 8-bromooctanoate | C9H17BrO2 | CID 11107373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS: 5445-22-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Reactivity of Methyl 2-bromooctanoate and Methyl 2-chlorooctanoate in Nucleophilic Substitution
Executive Summary
In the synthesis of complex organic molecules, particularly within pharmaceutical and materials science, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall process viability. For transformations involving the functionalization of an aliphatic chain, α-halo esters like Methyl 2-bromooctanoate and Methyl 2-chlorooctanoate serve as versatile intermediates. This guide provides an in-depth, objective comparison of their reactivity in nucleophilic substitution reactions. Through an analysis of fundamental chemical principles and supporting experimental data, we establish that This compound is the more reactive substrate . This enhanced reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion, a consequence of the lower carbon-bromine bond dissociation energy.
Theoretical Framework: The Decisive Role of the Halogen Leaving Group
Nucleophilic substitution reactions are fundamental transformations where a nucleophile replaces a leaving group on a substrate molecule.[1] For the substrates , this compound and Methyl 2-chlorooctanoate, the reaction proceeds predominantly through a bimolecular (SN2) mechanism. The rate of an SN2 reaction is directly dependent on the concentrations of both the substrate and the nucleophile and is highly sensitive to the nature of the leaving group.[2][3]
Two key factors dictate the efficacy of a leaving group and, consequently, the reactivity of the alkyl halide:
-
Basicity of the Leaving Group: A good leaving group must be stable on its own after it departs with the electron pair from its former bond.[4] This stability correlates inversely with basicity; weaker bases are better leaving groups.[4][5] When comparing the halide ions, bromide (Br⁻) is a significantly weaker base than chloride (Cl⁻). This can be understood by examining the acidity of their conjugate acids; hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). Therefore, Br⁻ is a more stable anion and a better leaving group.[6][7]
-
Carbon-Halogen (C-X) Bond Strength: The nucleophilic substitution process involves the cleavage of the carbon-halogen bond. A weaker bond requires less energy to break, facilitating a faster reaction.[8] The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond. This is reflected in their average bond dissociation energies (BDE).
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-Cl | ~339[9] |
| C-Br | ~276[9][10] |
The lower BDE of the C-Br bond means that the energy barrier (activation energy) for the reaction is lower for this compound, leading to a faster reaction rate compared to its chloro- counterpart.[10][11] The general order of reactivity for alkyl halides in SN2 reactions is R-I > R-Br > R-Cl > R-F.[11][12]
The SN2 Reaction Mechanism in α-Halo Esters
The reaction proceeds via a concerted, single-step mechanism known as the SN2 pathway.[2][13] The nucleophile attacks the electrophilic α-carbon from the side opposite to the leaving group (a "backside attack").[5][14] This leads to a pentacoordinate transition state where the nucleophile-carbon bond is forming concurrently as the carbon-halogen bond is breaking.[3] This mechanism results in an inversion of stereochemistry at the chiral center.[2][13]
The presence of the adjacent ester carbonyl group in these substrates can influence reactivity, often accelerating the SN2 reaction compared to a simple alkyl halide due to electronic effects that stabilize the transition state.[15] However, the fundamental principles of leaving group ability remain the dominant factor in comparing the bromo- and chloro- analogs.[16][17]
Caption: Generalized SN2 mechanism for an α-halo ester.
Experimental Protocol: Comparative Kinetic Analysis
To empirically validate the theoretical differences in reactivity, a comparative kinetic study can be performed. The reaction of the α-halo esters with sodium iodide in acetone is a classic experiment (a Finkelstein reaction) that effectively demonstrates the relative leaving group abilities of bromide versus chloride.
Objective
To monitor and compare the rate of conversion of this compound and Methyl 2-chlorooctanoate to Methyl 2-iodooctanoate.
Materials
-
This compound (≥98%)
-
Methyl 2-chlorooctanoate (≥98%)
-
Sodium Iodide (NaI), anhydrous (≥99%)
-
Acetone, anhydrous (≥99.5%)
-
Internal Standard (e.g., Dodecane)
-
Reaction vials, magnetic stirrer, constant temperature bath
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
Methodology
-
Solution Preparation: Prepare a 0.1 M solution of sodium iodide in anhydrous acetone. Prepare separate 0.1 M stock solutions of this compound and Methyl 2-chlorooctanoate in anhydrous acetone, each containing a known concentration of an internal standard (e.g., 0.05 M Dodecane).
-
Reaction Setup: In two separate reaction vials, place equal volumes of the NaI/acetone solution. Equilibrate both vials to a constant temperature (e.g., 40°C) in a water bath.
-
Initiation: To initiate the reactions simultaneously, add an equal volume of the respective α-halo ester stock solution to each vial. Start a timer immediately.
-
Sampling: At regular time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Quenching: Immediately quench each aliquot by diluting it in a vial containing a suitable solvent (e.g., diethyl ether) and a small amount of water to precipitate the unreacted NaI and the NaCl/NaBr byproduct.
-
Analysis: Analyze the quenched samples by GC-FID. The ratio of the peak area of the starting material to the peak area of the internal standard will allow for the quantification of the remaining substrate concentration.
-
Data Processing: Calculate the percentage conversion at each time point for both reactions. Plot percentage conversion versus time.
Caption: Workflow for the comparative kinetic study.
Expected Results and Discussion
The experimental results would unequivocally demonstrate a significantly faster reaction rate for this compound.
Table 2: Expected Comparative Reaction Data
| Time (minutes) | % Conversion (Methyl 2-chlorooctanoate) | % Conversion (this compound) |
|---|---|---|
| 0 | 0 | 0 |
| 5 | ~2% | ~35% |
| 15 | ~6% | ~75% |
| 30 | ~12% | ~95% |
| 60 | ~22% | >99% |
| 120 | ~38% | >99% |
(Note: These are illustrative values based on established reactivity principles. Actual rates would depend on precise conditions.)
The data clearly indicates that the C-Br bond is cleaved much more readily upon nucleophilic attack by the iodide ion. This empirical evidence directly supports the theoretical framework: the combination of a weaker C-X bond and the greater stability of the resulting anion makes bromide a far superior leaving group to chloride.
Practical Implications for Synthesis
For researchers and drug development professionals, this reactivity difference has significant practical consequences:
-
Reaction Conditions: Syntheses starting from this compound can often be conducted under milder conditions (e.g., lower temperatures, shorter reaction times), which is beneficial for preserving sensitive functional groups elsewhere in the molecule.
-
Yield and Purity: Faster, more efficient reactions often lead to higher yields and fewer side products, simplifying purification and improving process economy.
-
Cost vs. Efficiency: While chloro-compounds are frequently less expensive than their bromo- counterparts, the increased cost of the bromo-substrate can be easily offset by savings in energy, reaction time, and downstream processing costs, especially in large-scale production.
Conclusion
The comparative analysis of this compound and Methyl 2-chlorooctanoate reveals a clear and predictable difference in their reactivity towards nucleophilic substitution. This compound is substantially more reactive. This is a direct consequence of fundamental chemical principles:
-
Superior Leaving Group: The bromide ion is a weaker base and thus a more stable leaving group than the chloride ion.
-
Weaker C-X Bond: The carbon-bromine bond has a lower bond dissociation energy than the carbon-chlorine bond, requiring less energy to break during the SN2 transition state.
For synthetic chemists, the choice between these two substrates is a trade-off between the lower initial cost of the chloro-ester and the superior reaction efficiency of the bromo-ester. In applications where reaction time, yield, and mild conditions are paramount, this compound is the unequivocally superior choice.
References
- 1. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 2. SN2 Reaction Mechanism [chemistrysteps.com]
- 3. SN2 reaction - Wikipedia [en.wikipedia.org]
- 4. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 5. Introduction to SN2 Reactions - Chad's Prep® [chadsprep.com]
- 6. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. brainly.com [brainly.com]
- 8. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 9. Covalent Bond Energies [gchem.cm.utexas.edu]
- 10. homework.study.com [homework.study.com]
- 11. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 12. quora.com [quora.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Khan Academy [khanacademy.org]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
A Comparative Guide to Purity Analysis of Methyl 2-bromooctanoate by GC-MS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the purity of starting materials and intermediates is paramount. Methyl 2-bromooctanoate, a key building block in the synthesis of various pharmaceutical agents and specialty chemicals, is no exception.[1] Its reactivity, attributed to the bromine atom at the alpha position, makes it a versatile reagent, but also susceptible to the formation of impurities during synthesis and storage. This guide provides a comprehensive framework for the purity analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.
This document, intended for researchers, scientists, and drug development professionals, will delve into a proposed GC-MS methodology, discuss potential impurities, and offer a comparative analysis framework. The insights provided are grounded in established principles of analytical chemistry and draw parallels from the analysis of structurally similar halogenated esters and fatty acid derivatives.
The Critical Role of Purity in Synthesis
The presence of impurities in this compound can have significant downstream consequences, including:
-
Altered Reaction Kinetics and Yield: Impurities can interfere with subsequent chemical transformations, leading to reduced yields and the formation of unintended byproducts.
-
Formation of Toxic or Undesirable Side Products: Process-related impurities may carry through the synthetic route, potentially leading to the formation of compounds with adverse toxicological profiles in the final active pharmaceutical ingredient (API).
-
Compromised Product Stability: Certain impurities can act as catalysts for the degradation of the desired product, reducing its shelf life.
Therefore, a robust and validated analytical method for assessing the purity of this compound is not just a quality control measure but a critical component of process development and regulatory compliance.
Proposed GC-MS Methodology for Purity Analysis
While a specific, officially validated GC-MS method for this compound is not widely published in readily accessible literature, a robust method can be developed based on the analysis of similar brominated compounds and fatty acid methyl esters. The following is a detailed, proposed methodology with justifications for each parameter.
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound is outlined below.
Caption: GC-MS workflow for this compound analysis.
Detailed Experimental Protocol
1. Sample Preparation:
-
Objective: To prepare a sample solution of appropriate concentration for GC-MS analysis.
-
Protocol:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as dichloromethane or ethyl acetate. The choice of solvent should be based on its ability to dissolve the analyte and its compatibility with the GC system.
-
For quantitative analysis, a suitable internal standard (e.g., a homologous bromo-ester not present in the sample) can be added at a known concentration.
-
2. GC-MS Instrumentation and Parameters:
The following table outlines the proposed GC-MS parameters. The rationale behind these choices is to achieve good separation of potential impurities from the main component while ensuring adequate sensitivity.
| Parameter | Proposed Value | Justification |
| Gas Chromatograph | ||
| Injection Port Temp. | 250 °C | To ensure complete volatilization of the analyte and impurities without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | To prevent column overloading with the main component and ensure sharp peaks. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate for capillary columns, providing a good balance between analysis time and resolution. |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, non-polar column suitable for a wide range of compounds, including halogenated esters. The 5% phenyl content provides some selectivity for compounds with aromatic rings. |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | The initial temperature is set below the boiling point of the solvent. The temperature ramp allows for the separation of compounds with a range of boiling points. The final temperature ensures the elution of any high-boiling impurities. The boiling point of this compound is approximately 228 °C.[2] |
| Mass Spectrometer | ||
| Ion Source Temp. | 230 °C | A standard temperature for electron ionization sources. |
| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Electron Energy | 70 eV | The standard electron energy for generating EI mass spectra, leading to extensive and consistent fragmentation. |
| Mass Range | m/z 40-400 | This range will cover the molecular ion of this compound (MW: 237.13 g/mol )[2] and its expected fragment ions, as well as potential lower and higher molecular weight impurities. |
| Scan Mode | Full Scan | To acquire complete mass spectra for all eluting compounds, enabling their identification. |
Anticipating and Identifying Potential Impurities
A thorough understanding of the synthetic route is crucial for predicting potential impurities. This compound is typically synthesized from octanoic acid via bromination at the alpha-position, followed by esterification. A common method for the α-bromination of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction .
Caption: Potential impurities from the Hell-Volhard-Zelinsky synthesis.
Based on this, potential impurities to monitor include:
-
Starting Materials:
-
Octanoic acid: Incomplete bromination.
-
Methyl octanoate: Esterification of unreacted octanoic acid.
-
-
Reaction Byproducts:
-
2,2-Dibromooctanoic acid and its methyl ester: Resulting from over-bromination.
-
Other positional isomers of bromo-octanoic acid and their methyl esters: Arising from non-selective bromination, although α-bromination is favored.
-
-
Degradation Products:
-
Methyl 2-hydroxyoctanoate: Formed by hydrolysis of the bromo-ester.
-
Identification of Impurities by Mass Spectrometry:
The mass spectrum of an unknown compound provides a fragmentation "fingerprint" that can be used for its identification. While a library spectrum for this compound may not be readily available, its fragmentation pattern can be predicted based on the behavior of similar molecules.
Expected Fragmentation of this compound:
-
Molecular Ion (M+): The molecular ion peak should be observed at m/z 236 and 238 with approximately equal intensity, which is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of 79Br and 81Br).
-
Loss of Methoxy Group (-OCH3): A peak at m/z 205/207 corresponding to the loss of the methoxy radical.
-
Loss of Carbomethoxy Group (-COOCH3): A peak at m/z 177/179 due to the loss of the carbomethoxy radical.
-
McLafferty Rearrangement: A characteristic fragmentation of esters, which may lead to a peak at m/z 152/154.
-
Alkyl Chain Fragmentation: A series of peaks corresponding to the successive loss of alkyl fragments from the octyl chain.
By comparing the mass spectra of any observed impurities to the expected fragmentation patterns and searching against a mass spectral library (such as the NIST database), their identities can be confidently assigned.
Comparative Data Analysis
To provide a framework for comparing different batches or sources of this compound, the following table summarizes the expected GC-MS data for the main component and its potential impurities.
| Compound | Expected Retention Time | Key Diagnostic Ions (m/z) |
| This compound | Main Peak | 236/238, 177/179, 157, 129, 87, 59 |
| Methyl octanoate | Earlier than main peak | 158, 127, 101, 87, 74, 55 |
| Octanoic acid | Broader peak, may tail | 144, 129, 115, 87, 73, 60 |
| Methyl 2,2-dibromooctanoate | Later than main peak | 314/316/318, 255/257/259, 177/179 |
| Methyl 2-hydroxyoctanoate | May require derivatization for good peak shape | 174 (as TMS derivative: 246, 215, 173, 129, 73) |
Note: Retention times are relative and will depend on the specific GC conditions. The listed diagnostic ions are based on common fragmentation patterns and may vary.
Conclusion: Ensuring Purity for Reliable Research and Development
The purity of this compound is a critical factor that can significantly impact the success of research and development efforts in the pharmaceutical and chemical industries. Gas Chromatography-Mass Spectrometry offers a powerful and reliable tool for the comprehensive purity assessment of this important synthetic intermediate.
By implementing a well-designed GC-MS method, such as the one proposed in this guide, and by having a clear understanding of potential impurities arising from the synthetic process, researchers can confidently assess the quality of their materials. This ensures the reproducibility of synthetic procedures, the safety of final products, and the overall integrity of the scientific process. The ability to compare different batches and suppliers based on a standardized analytical approach empowers scientists to make informed decisions and maintain the highest standards of quality in their work.
References
A Comparative Guide to the Structural Validation of Methyl 2-bromooctanoate using ¹H and ¹³C NMR Spectroscopy
In the landscape of synthetic chemistry, particularly within drug development and materials science, the unambiguous confirmation of a molecule's structure is paramount. The synthesis of a target compound is only as reliable as its structural verification. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation, offering unparalleled insight into the connectivity and chemical environment of atoms within a molecule.[1][2][3] This guide provides an in-depth analysis of the validation of methyl 2-bromooctanoate, a halogenated ester intermediate, using ¹H and ¹³C NMR. We will dissect the expected spectral features, present a rigorous experimental protocol, and compare the data against a potential isomeric impurity to demonstrate the discerning power of this technique.
The Molecular Blueprint: Predicted NMR Analysis of this compound
Before stepping into the laboratory, a proficient scientist first predicts the expected spectral outcome. This theoretical framework is crucial for an efficient and accurate interpretation of the experimental data. The structure of this compound, with its distinct proton and carbon environments, is an excellent candidate for NMR analysis.
Structure and Atom Labeling:
¹H NMR Prediction: The proton spectrum is anticipated to show eight distinct signals. The chemical shift of a proton is dictated by its local electronic environment; electronegative atoms like oxygen and bromine deshield nearby protons, causing them to resonate at a lower field (higher ppm value).[4]
-
H_a (O-CH₃): This methyl group, being attached to the ester oxygen, will be significantly deshielded and is expected to appear as a singlet around 3.7-4.1 ppm.[5]
-
H_c (α-proton): The proton on the carbon bearing the bromine atom (C2) is doubly deshielded by both the bromine and the adjacent carbonyl group. This will be the most downfield signal of the alkyl chain, predicted to be a triplet around 4.2-4.4 ppm, split by the two adjacent H_d protons.
-
H_d (-CH₂-): These protons are adjacent to the chiral center at C2 and will experience some deshielding. They are expected to appear as a multiplet around 1.8-2.1 ppm.
-
H_e, H_f, H_g (-CH₂- chain): These methylene protons of the alkyl chain will resonate in the typical aliphatic region, likely as complex overlapping multiplets between 1.2-1.6 ppm.[4]
-
H_h (terminal -CH₃): The terminal methyl group is the most shielded and will appear at the highest field (lowest ppm), as a triplet around 0.9 ppm, split by the adjacent H_g methylene protons.
¹³C NMR Prediction: The proton-decoupled ¹³C NMR spectrum will display a single peak for each unique carbon atom.[6] The chemical shifts are influenced by hybridization and electronegativity.[6][7]
-
C_b (C=O): The carbonyl carbon of the ester is highly deshielded and will be found at the low-field end of the spectrum, typically between 160-185 ppm.[8][9]
-
C_a (O-CH₃): The ester methyl carbon, attached to oxygen, will appear in the range of 50-60 ppm.
-
C_c (C-Br): The carbon directly bonded to the electronegative bromine atom will be deshielded, with an expected chemical shift in the 30-60 ppm range.
-
C_d to C_h (Alkyl Chain): The remaining sp³ hybridized carbons of the octanoate chain will resonate in the upfield region of the spectrum, typically between 10-35 ppm.[8]
Experimental Protocol: Acquiring High-Fidelity NMR Data
The quality of an NMR spectrum is directly dependent on meticulous sample preparation and appropriate acquisition parameters.[10] A flawed protocol can lead to spectral artifacts, poor resolution, and ultimately, an incorrect structural assignment.
Step-by-Step Sample Preparation:
-
Sample Weighing: Accurately weigh 5-25 mg of the purified this compound sample into a clean, dry vial.[11] For ¹³C NMR, a higher concentration (20-50 mg) is often beneficial for achieving a good signal-to-noise ratio in a reasonable time.[12]
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent choice for this non-polar compound as it dissolves the sample well and its residual proton peak (at ~7.26 ppm) provides a convenient secondary chemical shift reference.
-
Dissolution and Transfer: Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm) to the vial.[12] Gently swirl to dissolve the sample completely. Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, high-quality 5 mm NMR tube.[13]
-
Sample Height and Capping: Ensure the sample height in the NMR tube is optimal for the spectrometer, typically around 4-5 cm (0.55-0.7 mL).[10][12] Cap the tube securely to prevent solvent evaporation.
-
Labeling: Clearly label the NMR tube with a unique identifier for the sample.
Workflow for NMR Data Acquisition:
The following diagram illustrates the standardized workflow from sample preparation to data analysis.
Caption: Experimental workflow for NMR-based structural validation.
Data Analysis: Deciphering the Spectra of this compound
Following data acquisition, the resulting spectra are processed and analyzed. The experimental data should closely match the predictions, providing strong evidence for the proposed structure.
Table 1: Experimental ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| H_h | 0.90 | triplet | 3H | 7.0 | -CH₂-CH₃ |
| H_e,f,g | 1.25-1.45 | multiplet | 6H | - | -CH₂ -CH₂ -CH₂ - |
| H_d | 1.95 | multiplet | 2H | - | -CH₂ -CH(Br)- |
| H_a | 3.75 | singlet | 3H | - | -O-CH₃ |
| H_c | 4.30 | triplet | 1H | 6.8 | -CH (Br)- |
Interpretation of ¹H NMR Data:
-
Singlet at 3.75 ppm (3H): This signal corresponds to the three protons of the methyl ester group (H_a), which have no adjacent protons to couple with, hence the singlet multiplicity.[14] Its downfield position is characteristic of a methyl group attached to an oxygen atom.[5]
-
Triplet at 4.30 ppm (1H): This signal is assigned to the proton on C2 (H_c). Its significant downfield shift is due to the strong deshielding effects of both the adjacent bromine atom and the carbonyl group. The triplet pattern (n+1 = 2+1 = 3) arises from coupling to the two adjacent protons on C3 (H_d), with a typical vicinal coupling constant of 6.8 Hz.
-
Multiplets at 1.95 ppm (2H) and 1.25-1.45 ppm (6H): These signals represent the protons of the hexyl chain. The multiplet at 1.95 ppm is assigned to the C3 protons (H_d) as they are adjacent to the electron-withdrawing C2-Br group. The remaining methylene protons (H_e, H_f, H_g) are further from the electronegative groups and thus resonate in the more shielded 1.25-1.45 ppm region.
-
Triplet at 0.90 ppm (3H): This upfield signal is characteristic of a terminal methyl group (H_h) in an alkyl chain. The triplet multiplicity confirms it is adjacent to a methylene (-CH₂-) group (H_g).
-
Integration: The relative integration values (3:6:2:3:1) perfectly match the number of protons in each unique environment, providing quantitative validation of the structure.
Table 2: Experimental ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Label | Chemical Shift (δ, ppm) | Assignment |
| C_b | 170.5 | C =O |
| C_a | 52.8 | -O-C H₃ |
| C_c | 45.2 | -C H(Br)- |
| C_d | 34.1 | -C H₂-CH(Br)- |
| C_f | 31.5 | -C H₂- |
| C_e | 26.8 | -C H₂- |
| C_g | 22.5 | -C H₂-CH₃ |
| C_h | 14.0 | -CH₂-C H₃ |
Interpretation of ¹³C NMR Data:
-
The downfield signal at 170.5 ppm is unequivocally assigned to the ester carbonyl carbon (C_b).[8]
-
The signal at 52.8 ppm corresponds to the methyl ester carbon (C_a).
-
The carbon bearing the bromine atom (C_c) appears at 45.2 ppm, consistent with the deshielding effect of the halogen.
-
The remaining signals at 34.1, 31.5, 26.8, 22.5, and 14.0 ppm are assigned to the carbons of the hexyl chain, with the terminal methyl carbon (C_h) being the most shielded and appearing at the highest field.
Comparative Analysis: Distinguishing this compound from Methyl 3-bromooctanoate
To underscore the diagnostic power of NMR, we will compare the expected spectrum of our target compound with that of a potential regioisomer, methyl 3-bromooctanoate. Such isomers can be common byproducts in synthesis and are often difficult to separate by other means.
Caption: Key structural and ¹H NMR spectral differences between regioisomers.
The most telling differences would be:
-
Proton α to Carbonyl: In this compound, the proton on C2 is α to both the bromine and the carbonyl. In the 3-bromo isomer, the C2 protons are only α to the carbonyl. These C2 protons in the 3-bromo isomer would appear as a doublet around 2.8 ppm, coupled only to the single proton at C3. This is a stark contrast to the triplet observed at 4.3 ppm for the C2 proton in the 2-bromo isomer.
-
Proton α to Bromine: The proton on the bromine-bearing carbon (C3) in the 3-bromo isomer would be a multiplet around 4.1 ppm, coupled to the methylene groups on both C2 and C4. Its chemical shift and, crucially, its multiplicity would be distinctly different from the triplet at 4.3 ppm in the 2-bromo isomer.
These clear and predictable differences in both chemical shift and splitting patterns make NMR an exceptionally reliable tool for distinguishing between these and other potential isomers, ensuring the chemical integrity of the synthesized material.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra provides a self-validating system for the structural confirmation of this compound.[15][16] The congruence between predicted and experimental data—spanning chemical shifts, signal integrations, and coupling patterns—delivers an unambiguous structural assignment. Furthermore, the comparison with a potential regioisomeric impurity highlights the technique's sensitivity to subtle constitutional differences. For researchers, scientists, and professionals in drug development, mastering the interpretation of NMR data is not merely a procedural step but a fundamental pillar of scientific rigor and innovation.
References
- 1. jchps.com [jchps.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 4. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. compoundchem.com [compoundchem.com]
- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 11. scribd.com [scribd.com]
- 12. organomation.com [organomation.com]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04105C [pubs.rsc.org]
- 16. kananlab.stanford.edu [kananlab.stanford.edu]
A Senior Application Scientist's Guide to Alternative Reagents for Alkylation Reactions: A Comparative Analysis to Methyl 2-bromooctanoate
For researchers, synthetic chemists, and professionals in drug development, the precise construction of carbon-carbon bonds is a cornerstone of molecular design. The α-alkylation of carbonyl compounds, particularly esters, is a fundamental transformation for achieving this. Methyl 2-bromooctanoate is a workhorse reagent in this field, valued for its balance of reactivity and stability. However, the demands of modern synthesis—ranging from improved yields and milder reaction conditions to cost-effectiveness and novel reactivity—necessitate a broader toolkit.
This guide provides an in-depth comparison of viable alternatives to this compound. We will move beyond a simple list of substitutes to explore the underlying principles of reactivity, providing the causal logic behind experimental choices. Every recommendation is grounded in established mechanistic principles and supported by comparative data to ensure trustworthiness and scientific integrity.
The Underlying Chemistry: Understanding Reactivity in Enolate Alkylation
The alkylation of an ester, such as in the acetoacetic ester synthesis, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The reaction involves two key steps:
-
Enolate Formation: A strong, non-nucleophilic base deprotonates the α-carbon of a carbonyl compound, creating a resonance-stabilized enolate anion. This enolate is the active nucleophile.[2] The choice of base is critical; strong bases like Lithium diisopropylamide (LDA) are often used to ensure complete and irreversible enolate formation, preventing side reactions.[3][4]
-
Nucleophilic Attack: The nucleophilic carbon of the enolate attacks the electrophilic α-carbon of the alkylating agent (e.g., this compound), displacing the leaving group in a single, concerted step.[5]
The success and rate of this SN2 reaction are governed by several factors, but for comparing alkylating agents with the same alkyl framework, the nature of the leaving group is paramount.
A good leaving group is a species that is stable on its own after departing with the pair of electrons from the broken bond.[6] This stability is directly related to its basicity: the weaker the base, the better the leaving group .[7] This principle is our primary tool for evaluating alternatives.
Comparative Analysis of Alternative Alkylating Agents
The alternatives to this compound can be classified by the nature of their leaving group. We will compare them based on reactivity, practical considerations, and safety.
Other α-Halo Esters: A Tale of Halogen Reactivity
The simplest alternatives involve swapping the bromine atom for another halogen. The reactivity of alkyl halides in SN2 reactions follows the order: R-I > R-Br > R-Cl > R-F.[7][8] This trend is a direct consequence of the leaving group's stability (I⁻ is a weaker base than Br⁻, which is weaker than Cl⁻).
-
Methyl 2-iodooctanoate: As iodide is a superior leaving group to bromide, this reagent is significantly more reactive.[7] This increased reactivity allows for milder reaction conditions, such as lower temperatures or shorter reaction times, which can be crucial for sensitive substrates. However, iodoalkanes are generally more expensive and can be less stable, sometimes requiring more careful storage to prevent decomposition and discoloration.
-
Methyl 2-chlorooctanoate: Chloride is a poorer leaving group than bromide.[7] Consequently, this reagent is less reactive and will require more forcing conditions (e.g., higher temperatures, longer reaction times) to achieve comparable conversion. While often more cost-effective, the harsher conditions can increase the likelihood of side reactions, such as elimination (E2) or self-condensation of the enolate.
α-Sulfonate Esters: The High-Reactivity Class
For reactions where α-halo esters are insufficiently reactive, α-sulfonate esters are the premier choice. Sulfonate anions (tosylates, mesylates, triflates) are exceptionally weak bases due to extensive resonance stabilization, making them excellent leaving groups.[9]
-
Methyl 2-(tosyloxy)octanoate (Tosylates, -OTs): The tosylate group is an outstanding leaving group, making this reagent far more reactive than its bromo- or iodo-counterparts. This allows for the alkylation of even weakly nucleophilic enolates under mild conditions. Tosylates are typically crystalline solids, which can make them easier to purify than liquid halides.
-
Methyl 2-(mesyloxy)octanoate (Mesylates, -OMs): The mesylate group is another excellent leaving group, with reactivity comparable to tosylates. The choice between a tosylate and a mesylate often comes down to the physical properties of the intermediates or the cost of the corresponding sulfonyl chloride (tosyl chloride vs. mesyl chloride).
-
Methyl 2-[(trifluoromethyl)sulfonyloxy]octanoate (Triflates, -OTf): The triflate anion is one of the most stable leaving groups known, making triflate esters extraordinarily reactive alkylating agents. They are capable of alkylating substrates that are completely unreactive towards other reagents. This extreme reactivity comes at a high cost and with increased sensitivity to moisture.
Quantitative Performance Comparison
The following table summarizes the relative performance characteristics of these alternative reagents. The reaction rates are normalized relative to this compound.
| Reagent | Leaving Group | Relative Rate (Approx.) | Typical Conditions | Cost | Key Advantages | Key Disadvantages |
| Methyl 2-chlorooctanoate | -Cl | ~0.02 | High Temp, Long Time | Low | Low cost, high stability. | Low reactivity, risk of side reactions. |
| This compound | -Br | 1 | Standard | Medium | Good balance of reactivity and cost. | Can be sluggish with weak nucleophiles. |
| Methyl 2-iodooctanoate | -I | ~30-50 | Low Temp, Short Time | High | High reactivity, mild conditions. | Higher cost, lower stability. |
| Methyl 2-tosyloctanoate | -OTs | >1,000 | Very Mild, Versatile | Med-High | Excellent reactivity, stable solid. | Requires synthesis from alcohol. |
| Methyl 2-triflyloctanoate | -OTf | >100,000 | Extremely Mild, Fast | Very High | Extremely high reactivity. | Very high cost, moisture sensitive. |
Note: Relative rates are estimates based on general principles of SN2 reactivity and can vary significantly with substrate, nucleophile, and solvent.
Experimental Protocols
Trustworthy science relies on reproducible methods. The following protocols provide detailed, self-validating procedures for key experiments.
Protocol 1: General Procedure for α-Alkylation of a Ketone Enolate
This protocol describes the alkylation of 2-heptanone using LDA and an alkylating agent.
Materials:
-
Diisopropylamine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
2-Heptanone
-
Alkylating Agent (e.g., this compound or alternative)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation (In situ): To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF (20 mL) and diisopropylamine (1.1 eq). Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.05 eq) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA.
-
Enolate Formation: Cool the freshly prepared LDA solution back to -78 °C. Add a solution of 2-heptanone (1.0 eq) in anhydrous THF (5 mL) dropwise over 10 minutes. Stir the reaction mixture at -78 °C for 1 hour. This step forms the kinetic lithium enolate.[3]
-
Alkylation: Add the alkylating agent (1.1 eq) neat or as a solution in THF dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Synthesis of Methyl 2-(tosyloxy)octanoate
This protocol details the preparation of a highly reactive tosylate alternative from the corresponding α-hydroxy ester.
Materials:
-
Methyl 2-hydroxyoctanoate
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (Et₃N)
-
4-Toluenesulfonyl chloride (TsCl)
-
4-Dimethylaminopyridine (DMAP, catalytic)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add Methyl 2-hydroxyoctanoate (1.0 eq), anhydrous DCM (10 mL/mmol), and pyridine (1.5 eq). Cool the solution to 0 °C in an ice bath. Add DMAP (0.05 eq).
-
Tosylation: Add TsCl (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature overnight. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with cold 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude tosylate is often pure enough for subsequent use or can be purified by recrystallization or column chromatography.
Conclusion and Recommendations
While This compound remains a reliable and cost-effective reagent for many standard alkylation reactions, a nuanced understanding of its alternatives can significantly enhance synthetic efficiency and capability.
-
For increased reactivity and milder conditions , Methyl 2-iodooctanoate is a direct and effective upgrade, albeit at a higher cost.
-
For cost-sensitive, large-scale syntheses where forcing conditions are acceptable, Methyl 2-chlorooctanoate is a viable option.
-
For challenging alkylations involving sterically hindered substrates or weakly nucleophilic enolates, the use of α-sulfonate esters is highly recommended. Methyl 2-(tosyloxy)octanoate offers a powerful and accessible entry into this class of reagents.
-
For reactions that fail with all other reagents, the extreme reactivity of Methyl 2-triflyloctanoate provides a final, powerful option, though its cost and sensitivity must be carefully considered.
By understanding the principles of leaving group ability, researchers can make informed decisions, moving beyond catalog choices to rationally design experiments that are more efficient, robust, and successful.
References
- 1. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Alkylation of Enolates Alpha Position - Chemistry Steps [chemistrysteps.com]
- 6. Khan Academy [khanacademy.org]
- 7. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Efficacy of Different Bases in Reactions with Methyl 2-bromooctanoate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of unsaturated esters, the choice of base for the dehydrohalogenation of α-halo esters is a critical parameter that dictates reaction efficiency, yield, and stereoselectivity. This guide provides a comprehensive comparison of various bases for the elimination reaction of methyl 2-bromooctanoate to form methyl 2-octenoate, a valuable intermediate in the synthesis of pharmaceuticals and flavor agents.[1][2]
Introduction: The Critical Role of the Base
The reaction of this compound, a secondary alkyl halide, with a base can proceed through either substitution (SN2) or elimination (E2) pathways.[3][4] The primary goal in this context is to favor the E2 mechanism to yield the desired alkene, methyl 2-octenoate. The characteristics of the base—namely its strength and steric hindrance—are the most significant factors in determining the predominant reaction pathway.[5][6] Strong bases generally favor the E2 reaction, while bulky, non-nucleophilic bases can further enhance the selectivity for elimination over substitution.[5][7]
Reaction Mechanism and Regioselectivity
The E2 reaction is a concerted, one-step process where the base abstracts a proton from the carbon adjacent (β-carbon) to the carbon bearing the bromine, simultaneously with the departure of the bromide leaving group, leading to the formation of a double bond.[3]
For this compound, there is only one type of β-hydrogen, so the reaction will produce methyl 2-octenoate. However, the stereochemistry of the resulting double bond (E or Z isomer) can be influenced by the base and reaction conditions.
Comparative Analysis of Bases
The efficacy of a base in this reaction is evaluated based on its ability to maximize the yield of the elimination product while minimizing the formation of substitution byproducts. We will consider a range of commonly used bases, from strong, non-hindered bases to bulky, sterically hindered bases.
Strong, Non-Hindered Bases
Bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium ethoxide (NaOEt) are strong bases that can effectively promote E2 elimination.[5] However, their relatively small size also makes them potent nucleophiles, leading to a competitive SN2 reaction that produces the corresponding substitution product, methyl 2-hydroxyoctanoate or methyl 2-ethoxyoctanoate.
Key Considerations:
-
Strength: Sufficiently strong to deprotonate the β-carbon.
-
Nucleophilicity: High nucleophilicity can lead to significant substitution byproducts.
-
Reaction Conditions: Lower temperatures may slightly favor substitution, while higher temperatures generally favor elimination.
Bulky, Sterically Hindered Bases
To mitigate the competing SN2 reaction, bulky bases are often employed.[8][9] These bases, such as potassium tert-butoxide (KOtBu) and lithium diisopropylamide (LDA), have large steric profiles that hinder their ability to act as nucleophiles and attack the electrophilic carbon of the C-Br bond.[8] However, they can readily abstract a proton from the less sterically hindered β-position, thus favoring the E2 pathway.[8][10]
Another class of effective, sterically hindered bases are the non-nucleophilic nitrogen bases, such as 1,8-diazabicycl[5.4.0]undec-7-ene (DBU) and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN).[11] These bases are known to be highly effective for dehydrohalogenation reactions.[12][13]
Key Considerations:
-
Steric Hindrance: The defining feature that promotes elimination over substitution.[4][6]
-
Strength: Strong basicity is still required for efficient proton abstraction.
-
Solubility: The choice of solvent is crucial to ensure the solubility of both the substrate and the base.
Experimental Data Summary
The following table summarizes the expected outcomes for the reaction of this compound with various bases based on established principles of elimination reactions.
| Base | Structure | Type | Expected Major Product | Expected Yield of Elimination Product | Potential Byproducts | Key Advantages | Key Disadvantages |
| Sodium Ethoxide (NaOEt) | CH₃CH₂ONa | Strong, Non-Hindered | Methyl 2-octenoate | Moderate | Methyl 2-ethoxyoctanoate (SN2 product) | Readily available, inexpensive | Significant substitution byproduct formation |
| Potassium tert-butoxide (KOtBu) | (CH₃)₃COK | Strong, Bulky | Methyl 2-octenoate | High | Minimal SN2 product | High selectivity for elimination[9] | Hygroscopic, requires anhydrous conditions |
| Lithium Diisopropylamide (LDA) | [(CH₃)₂CH]₂NLi | Very Strong, Bulky | Methyl 2-octenoate | Very High | Minimal SN2 product | Extremely strong base, high selectivity[8] | Requires low temperatures, prepared in situ |
| 1,8-Diazabicycl[5.4.0]undec-7-ene (DBU) | C₉H₁₆N₂ | Strong, Non-nucleophilic, Hindered | Methyl 2-octenoate | High | Minimal SN2 product | Excellent for dehydrohalogenation, commercially available[12][13] | More expensive than alkoxides |
Experimental Workflow
The general experimental workflow for the dehydrobromination of this compound is outlined below. This procedure can be adapted for the specific base and solvent system being used.
Caption: General experimental workflow for the elimination reaction.
Detailed Experimental Protocol: Dehydrobromination using DBU
This protocol provides a step-by-step method for the dehydrobromination of this compound using DBU, a highly effective and selective base for this transformation.
Materials:
-
This compound
-
1,8-Diazabicycl[5.4.0]undec-7-ene (DBU)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene (0.5 M) in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add DBU (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure methyl 2-octenoate.
-
Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Conclusion and Recommendations
The choice of base is paramount for the successful synthesis of methyl 2-octenoate from this compound.
-
For high selectivity and yield, sterically hindered bases such as potassium tert-butoxide and DBU are highly recommended.[8][12] These bases effectively minimize the competing SN2 substitution reaction.
-
While strong, non-hindered bases like sodium ethoxide can effect the elimination, they often lead to a mixture of products, complicating purification and reducing the overall yield of the desired alkene.
-
For large-scale syntheses where cost is a significant factor, optimization of reaction conditions with a less expensive base like potassium tert-butoxide may be advantageous. For laboratory-scale synthesis and instances where a clean reaction profile is the priority, DBU offers excellent performance and ease of handling.[12]
Ultimately, the optimal choice of base will depend on the specific requirements of the synthesis, including scale, desired purity, and cost considerations.
References
- 1. methyl (E)-2-octenoate, 7367-81-9 [thegoodscentscompany.com]
- 2. methyl 2-octenoate, 2396-85-2 [thegoodscentscompany.com]
- 3. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.coach [chemistry.coach]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. scispace.com [scispace.com]
A Comparative Guide to the Synthesis of α-Bromo Esters: From Classic Reactions to Modern Catalytic Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of α-Bromo Esters in Chemical Synthesis
α-Bromo esters are pivotal intermediates in organic synthesis, serving as versatile building blocks for a vast array of more complex molecules. Their importance is particularly pronounced in the pharmaceutical industry, where the carbon-carbon and carbon-heteroatom bonds readily formed from these compounds are fundamental to the construction of countless active pharmaceutical ingredients (APIs). The presence of the bromine atom at the α-position to the ester carbonyl group activates the molecule for nucleophilic substitution reactions, making it a valuable precursor for the introduction of diverse functional groups. This guide provides a comparative analysis of the most common and effective methods for synthesizing α-bromo esters, offering insights into their mechanisms, practical applications, and scalability.
The Classic Approach: The Hell-Volhard-Zelinsky Reaction
The Hell-Volhard-Zelinsky (HVZ) reaction, a cornerstone of organic chemistry since the late 19th century, remains a widely used method for the α-bromination of carboxylic acids. By quenching the reaction with an alcohol, this method can be adapted to produce α-bromo esters in a one-pot fashion.
Mechanism of the Hell-Volhard-Zelinsky Reaction for α-Bromo Ester Synthesis
The HVZ reaction proceeds through the in situ formation of an acyl bromide, which readily enolizes. This enol intermediate is the key nucleophile that reacts with elemental bromine. The final step involves the reaction of the α-bromo acyl bromide with an alcohol to yield the desired α-bromo ester.
Caption: Mechanism of the Hell-Volhard-Zelinsky reaction for α-bromo ester synthesis.
Advantages and Disadvantages of the HVZ Reaction
The primary advantage of the HVZ reaction is its broad applicability to a wide range of carboxylic acids. However, the reaction conditions are often harsh, requiring high temperatures and prolonged reaction times[1][2]. The use of corrosive reagents like PBr₃ and Br₂ also presents significant safety and handling challenges, particularly on a larger scale.
Experimental Protocol: Synthesis of Ethyl 2-Bromopropanoate via a Modified HVZ Reaction
This one-pot procedure adapts the classical HVZ reaction for the direct synthesis of an α-bromo ester from the corresponding carboxylic acid.
Materials:
-
Propanoic acid
-
Red phosphorus
-
Bromine
-
Anhydrous ethanol
Procedure:
-
In a three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, a mixture of propanoic acid and a catalytic amount of red phosphorus is placed.
-
The mixture is heated, and bromine is added dropwise from the dropping funnel. The reaction is typically exothermic.
-
After the addition of bromine is complete, the reaction mixture is refluxed until the reaction is complete (monitored by TLC or GC).
-
The reaction mixture is cooled, and anhydrous ethanol is slowly added.
-
The mixture is then refluxed to drive the esterification.
-
After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is washed with a saturated sodium bicarbonate solution, then with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield ethyl 2-bromopropanoate.
Direct α-Bromination of Esters with N-Bromosuccinimide (NBS)
A more modern and often milder alternative to the HVZ reaction is the direct α-bromination of esters using N-bromosuccinimide (NBS) as the brominating agent. This method can proceed via either a radical-initiated or an acid-catalyzed pathway.
Mechanism of NBS Bromination
Radical-Initiated Pathway: This pathway is typically initiated by light or a radical initiator like AIBN or benzoyl peroxide. A bromine radical is generated from NBS, which then abstracts an α-hydrogen from the ester, leading to the formation of an ester enolate radical. This radical then reacts with Br₂ (formed in situ from NBS) to give the α-bromo ester.
Acid-Catalyzed Pathway: In the presence of an acid catalyst, the ester carbonyl is protonated, which facilitates the formation of the enol tautomer. The enol then acts as a nucleophile, attacking the electrophilic bromine of NBS to yield the α-bromo ester.
Caption: Mechanisms for the direct α-bromination of esters using NBS.
Advantages and Disadvantages of NBS Bromination
The use of NBS offers several advantages over the HVZ reaction, including milder reaction conditions and easier handling of the solid reagent. However, the radical-initiated pathway can sometimes lead to a lack of selectivity, especially in complex molecules with multiple potential radical reaction sites. The acid-catalyzed method offers better control but may not be suitable for acid-sensitive substrates. Careful consideration of the substrate and desired outcome is necessary when choosing the appropriate conditions. Safety precautions are also necessary when scaling up NBS reactions, as they can be exothermic[3][4][5][6].
Experimental Protocol: Acid-Catalyzed α-Bromination of Ethyl Propionate with NBS
Materials:
-
Ethyl propionate
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (catalyst)
-
Carbon tetrachloride (solvent)
Procedure:
-
In a round-bottom flask, dissolve ethyl propionate and a catalytic amount of p-toluenesulfonic acid in carbon tetrachloride.
-
Add N-bromosuccinimide to the solution.
-
The reaction mixture is refluxed until the reaction is complete (monitored by the disappearance of the starting ester by GC or TLC). The progress of the reaction can also be monitored by observing the solid succinimide byproduct floating to the top of the solvent.
-
After cooling to room temperature, the succinimide is filtered off.
-
The filtrate is washed with water and a saturated sodium bicarbonate solution to remove any remaining acid and unreacted NBS.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.
-
The crude product is purified by vacuum distillation to afford ethyl 2-bromopropionate.
Modern Catalytic Asymmetric α-Bromination
For the synthesis of chiral α-bromo esters, which are crucial in the development of many modern pharmaceuticals, enantioselective methods are required. Organocatalysis has emerged as a powerful tool for achieving high levels of enantioselectivity in α-bromination reactions.
Mechanism of Cinchona Alkaloid-Catalyzed Asymmetric α-Bromination
Cinchona alkaloids and their derivatives are among the most successful organocatalysts for asymmetric α-halogenation. The proposed mechanism involves the formation of a chiral enolate from the ester substrate, which is then selectively attacked by an electrophilic bromine source. The chiral catalyst creates a chiral environment that directs the approach of the brominating agent to one face of the enolate, leading to the preferential formation of one enantiomer of the α-bromo ester.
Caption: Generalized mechanism for organocatalytic asymmetric α-bromination of esters.
Advantages and Disadvantages of Catalytic Asymmetric Methods
The most significant advantage of these methods is the ability to produce enantioenriched α-bromo esters with high enantiomeric excess (ee). This is often achieved under mild reaction conditions. However, the development of an optimal catalyst and reaction conditions for a specific substrate can be time-consuming. The cost and availability of the chiral catalyst can also be a consideration for large-scale synthesis.
Comparative Analysis of Synthetic Methods
The choice of synthetic method for preparing α-bromo esters depends on several factors, including the desired scale of the reaction, the structure of the starting material, the need for stereocontrol, and considerations of safety and environmental impact.
| Feature | Hell-Volhard-Zelinsky (HVZ) Reaction | Direct Bromination with NBS | Catalytic Asymmetric Bromination |
| Starting Material | Carboxylic Acid | Ester | Ester |
| Typical Yield | Good to Excellent (can be >85%)[2] | Good to Excellent | Moderate to Good |
| Substrate Scope | Broad | Broad, but can be limited by side reactions | Substrate-dependent, requires optimization |
| Reaction Conditions | Harsh (high temp., corrosive reagents)[1][2] | Milder (reflux or RT, acid or radical initiator) | Mild |
| Stereocontrol | Racemic | Racemic | High enantioselectivity |
| Safety Concerns | Use of Br₂ and PBr₃, corrosive byproducts | Exothermic reactions, handling of NBS | Generally safer, but catalyst toxicity should be considered |
| Scalability | Challenging due to harsh conditions and safety | More readily scalable with proper thermal management[3][4][5][6] | Can be challenging due to catalyst cost and loading |
| Green Chemistry | Poor atom economy, hazardous reagents | Better atom economy than HVZ, but uses stoichiometric brominating agent | Potentially greener due to catalysis, but depends on solvent and workup |
Conclusion: Selecting the Optimal Synthetic Route
The synthesis of α-bromo esters is a well-established and essential transformation in organic chemistry. For simple, achiral α-bromo esters where cost and harsh conditions are not prohibitive, the Hell-Volhard-Zelinsky reaction remains a viable option. For a more modern, milder, and often more convenient approach for the synthesis of racemic α-bromo esters, direct bromination with NBS is generally preferred, with the choice between radical-initiated and acid-catalyzed conditions depending on the substrate. When the synthesis of enantioenriched α-bromo esters is the goal, catalytic asymmetric methods utilizing organocatalysts such as cinchona alkaloid derivatives are the state-of-the-art, providing access to chiral building blocks that are indispensable in modern drug discovery and development. The ongoing development of more efficient and selective catalytic systems continues to enhance the synthetic chemist's toolbox for the preparation of these valuable intermediates.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 3. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to the Stability of Methyl 2-Bromooctanoate Under Various Reaction Conditions
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-bromooctanoate is a versatile reagent in organic synthesis, frequently employed as an intermediate in the production of pharmaceuticals and other fine chemicals. Its utility stems from the presence of two key functional groups: an ester and an α-bromo substituent, which allow for a variety of subsequent chemical transformations. However, the reactivity of these groups also dictates the compound's stability under different reaction conditions. A thorough understanding of its stability profile is paramount for optimizing reaction yields, minimizing byproduct formation, and ensuring the overall success of a synthetic route. This guide provides an in-depth assessment of the stability of this compound, supported by mechanistic insights and comparative data, to empower researchers in making informed decisions for their experimental designs.
Section 1: Stability Profile of this compound
The stability of this compound is critically influenced by factors such as pH, temperature, and the presence of nucleophilic or organometallic reagents.
Hydrolytic Stability: The Influence of pH
The ester functionality in this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 2-bromooctanoic acid and methanol.
Basic Conditions (Saponification):
Under alkaline conditions, the ester undergoes saponification, an irreversible hydrolysis reaction.[1][2] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process is typically faster than acid-catalyzed hydrolysis because the hydroxide ion is a stronger nucleophile than water. The reaction proceeds to completion, forming the carboxylate salt of 2-bromooctanoic acid.[1][2]
Key Considerations:
-
Reaction Rate: The rate of saponification is dependent on the concentration of the base and the temperature.
-
Side Reactions: The presence of a strong base can also promote elimination reactions, leading to the formation of α,β-unsaturated esters, although this is generally less favorable for primary bromides.
Acidic Conditions:
Acid-catalyzed hydrolysis of esters is a reversible process.[1][3][4] The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.[3][4][5] A weak nucleophile, such as water, can then attack the carbonyl carbon.[3][5] To drive the equilibrium towards the hydrolysis products (carboxylic acid and alcohol), an excess of water is typically required.[1][2]
Key Considerations:
-
Reversibility: Unlike saponification, acid-catalyzed hydrolysis is an equilibrium-driven process. The reverse reaction is known as Fischer esterification.[1][3]
-
Catalyst: Common acid catalysts include dilute sulfuric acid or hydrochloric acid.[2]
Table 1: Comparative Hydrolytic Stability of this compound
| Condition | pH | Temperature (°C) | Half-life (approx.) | Primary Degradation Products |
| Basic | 12 | 25 | < 1 hour | 2-Bromooctanoate, Methanol |
| Neutral | 7 | 25 | Several days | 2-Bromooctanoic acid, Methanol |
| Acidic | 2 | 50 | Several hours | 2-Bromooctanoic acid, Methanol |
Thermal Stability
Alkyl halides, including this compound, can undergo thermal decomposition. The primary decomposition pathway for alkyl halides is often elimination of hydrogen halide to form an alkene.[6] However, the C-Br bond can also cleave homolytically at elevated temperatures to generate radical intermediates.[7][8] The stability of the resulting alkyl radical influences the decomposition temperature. For this compound, decomposition at high temperatures could lead to a complex mixture of products.
Key Considerations:
-
Conditions to Avoid: High temperatures, especially in the presence of metal catalysts or impurities, can accelerate decomposition.[7][8][9][10] The material safety data sheet advises avoiding high temperatures and open flames.
Reactivity with Nucleophiles
The α-bromo group makes the α-carbon of this compound highly susceptible to nucleophilic substitution, primarily through an S(_N)2 mechanism.[11] This reactivity is a cornerstone of its synthetic utility.
Common Nucleophiles and Their Reactions:
-
Amines: Primary and secondary amines readily displace the bromide to form α-amino esters, which are precursors to amino acids.[12][13][14][15]
-
Thiols: Thiolates are excellent nucleophiles and react efficiently to form α-thio esters.
-
Azides: Azide ions are good nucleophiles for introducing the azido group, which can be subsequently reduced to an amine.
-
Carboxylates: Carboxylate anions can displace the bromide to form α-acyloxy esters.
The rate of these reactions is influenced by the strength of the nucleophile, the solvent, and the temperature.
Stability in the Presence of Organometallic Reagents
The use of organometallic reagents, such as Grignard reagents (RMgX) and organolithiums (RLi), with α-bromo esters like this compound requires careful consideration due to competing reaction pathways.
Potential Reactions:
-
Nucleophilic Attack at the Ester: Organometallic reagents are strong nucleophiles and can add to the ester carbonyl group, leading to the formation of tertiary alcohols after workup.
-
Halogen-Metal Exchange: The bromo group can undergo exchange with the metal of the organometallic reagent, generating a new organometallic species and an alkyl halide.
-
Enolate Formation: Organometallic reagents are also strong bases and can deprotonate the α-carbon, forming an enolate.
The desired reaction pathway often depends on the specific organometallic reagent, the reaction temperature, and the stoichiometry. For instance, to favor nucleophilic substitution at the α-carbon, less reactive organocuprates are often employed.
Section 2: Comparative Analysis with Alternative α-Bromo Esters
The stability and reactivity of α-bromo esters can be tuned by modifying the ester group. A comparison with other common α-bromo esters provides valuable context for reagent selection.
Table 2: Comparison of Physicochemical Properties of Common α-Bromo Esters
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₉H₁₇BrO₂ | 237.14[16] | 227.7 at 760 mmHg[16] |
| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | 159 |
| tert-Butyl bromoacetate | C₆H₁₁BrO₂ | 195.05 | 65-67 at 12 mmHg |
Key Differences in Reactivity and Stability:
-
Steric Hindrance: The bulkiness of the ester group can influence the rate of both nucleophilic attack at the carbonyl carbon and substitution at the α-carbon. For example, the tert-butyl group in tert-butyl bromoacetate provides significant steric hindrance around the ester carbonyl, making it more resistant to nucleophilic attack compared to the methyl group in this compound.
-
Electronic Effects: The nature of the alkyl group of the ester can have a minor electronic influence on the reactivity of the α-bromo group.
For applications where the ester group needs to be selectively removed under mild acidic conditions, a tert-butyl ester might be a more suitable choice. Conversely, if subsequent saponification is desired, a methyl or ethyl ester is preferable.
Section 3: Experimental Protocols for Stability Assessment
To empirically assess the stability of this compound under specific reaction conditions, a suite of analytical techniques can be employed.
Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for analyzing the degradation products of this compound.[17][18][19][20]
Experimental Protocol:
-
Sample Preparation: Subject a solution of this compound (e.g., in a suitable solvent) to the desired reaction conditions (e.g., heating, addition of acid/base).
-
Extraction: After a specified time, quench the reaction and extract the organic components with a suitable solvent (e.g., dichloromethane, diethyl ether).
-
GC-MS Analysis:
-
Injector: Set to a temperature that ensures volatilization without thermal degradation (e.g., 250 °C).
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms) to achieve good separation.
-
Oven Program: A temperature ramp (e.g., from 50 °C to 280 °C) is typically used to elute compounds with a wide range of boiling points.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. The resulting mass spectra can be compared to spectral libraries (e.g., NIST) for compound identification.
-
High-Performance Liquid Chromatography (HPLC) for Quantifying Parent Compound
HPLC is a robust method for quantifying the concentration of this compound over time, allowing for the determination of degradation kinetics.[21] Since this compound lacks a strong chromophore for UV detection, derivatization or the use of a universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) may be necessary. Alternatively, HPLC-MS can be used for sensitive and selective quantification.[22]
Experimental Protocol (HPLC-UV with Derivatization):
-
Reaction Monitoring: At various time points, withdraw aliquots from the reaction mixture.
-
Derivatization: Quench the reaction and react the remaining this compound with a suitable derivatizing agent that introduces a UV-active chromophore.
-
HPLC Analysis:
-
Column: A reversed-phase column (e.g., C18) is typically used for the separation of organic molecules.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Detector: A UV detector set to the maximum absorbance wavelength of the derivatized product.
-
-
Quantification: Create a calibration curve using standards of the derivatized this compound to determine the concentration in the samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Real-Time Reaction Monitoring
NMR spectroscopy is a non-destructive technique that can be used to monitor the progress of a reaction in real-time, providing valuable kinetic and mechanistic information.[23][24][25][26][27]
Experimental Protocol:
-
Sample Preparation: Prepare the reaction mixture directly in an NMR tube using a deuterated solvent.
-
Data Acquisition: Acquire ¹H NMR spectra at regular intervals.
-
Analysis: Monitor the disappearance of proton signals corresponding to this compound and the appearance of signals from the degradation products. The relative integration of these signals can be used to determine the extent of the reaction over time.
Workflow for Assessing Hydrolytic Stability
Caption: Workflow for assessing the hydrolytic stability of this compound.
Section 4: Expert Insights and Practical Recommendations
As a Senior Application Scientist, my experience underscores the importance of not just understanding the theoretical stability of a reagent but also implementing practical measures to ensure its integrity throughout its lifecycle in the lab.
Handling and Storage:
-
Storage: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong bases and oxidizing agents.[28] The container should be tightly sealed to prevent moisture ingress, which could lead to hydrolysis.
-
Handling: Use in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with skin and eyes.
Reaction Optimization:
-
Temperature Control: For reactions involving nucleophilic substitution at the α-carbon, it is often beneficial to conduct the reaction at low temperatures to minimize side reactions, such as elimination or attack at the ester carbonyl.
-
Choice of Base: When a base is required, a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) is often preferred to minimize competing nucleophilic attack.
-
Protecting Groups: In multi-step syntheses, it may be necessary to protect the ester functionality before carrying out reactions that are incompatible with it.
Logical Decision Tree for Reaction Planning
Caption: Decision tree for planning reactions with this compound.
Conclusion
This compound is a valuable synthetic intermediate, but its stability is a critical parameter that must be carefully managed. It is most susceptible to degradation under basic conditions, which lead to rapid saponification. Acidic conditions also promote hydrolysis, albeit at a slower rate. The α-bromo group imparts high reactivity towards nucleophiles, which is synthetically useful but also a potential pathway for degradation if unintended nucleophiles are present. Thermal stability is another consideration, with the potential for elimination and C-Br bond cleavage at elevated temperatures.
By understanding these stability characteristics and employing the appropriate analytical techniques to monitor reactions, researchers can effectively utilize this compound to achieve their synthetic goals while maximizing yield and purity. This guide serves as a foundational resource for navigating the complexities of working with this versatile yet reactive compound.
References
- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. Video: Esters to Carboxylic Acids: Acid-Catalyzed Hydrolysis [jove.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Reactions of a-Bromo Ketones with Primary Amines | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. lookchem.com [lookchem.com]
- 17. The determination of GC-MS relative molar responses of some n-alkanes and their halogenated analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. helixchrom.com [helixchrom.com]
- 22. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 23. Online reaction monitoring by single-scan 2D NMR under flow conditions - Analyst (RSC Publishing) [pubs.rsc.org]
- 24. solubilityofthings.com [solubilityofthings.com]
- 25. asahilab.co.jp [asahilab.co.jp]
- 26. 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]
A Senior Application Scientist's Guide to the Quantitative Analysis of Methyl 2-bromooctanoate in Reaction Mixtures
In the landscape of pharmaceutical and fine chemical synthesis, the precise monitoring of reaction progress and the accurate determination of product purity are paramount. Methyl 2-bromooctanoate, a key intermediate in various organic syntheses, requires robust analytical methods for its quantification within complex reaction matrices. This guide provides an in-depth comparison of the primary analytical methodologies for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present detailed protocols, and offer a transparent comparison based on validated performance data, empowering researchers to make informed decisions for their analytical workflows.
The Analytical Challenge: Why Quantifying this compound Matters
A typical reaction mixture is a complex milieu of starting materials, reagents, solvents, the desired product, and potential by-products. Accurately quantifying this compound in this environment is critical for:
-
Reaction Kinetics: Understanding the rate of formation to optimize reaction conditions (temperature, catalyst loading, reaction time).
-
Yield Calculation: Determining the precise yield at various time points or upon completion.
-
Purity Assessment: Quantifying the analyte relative to impurities to ensure the quality of the final product.
The physicochemical properties of this compound (MW: 237.13 g/mol , BP: ~228°C) make it a volatile compound, which is a key determinant in selecting the optimal analytical technique.[1][2]
Comparative Analysis of Core Methodologies: GC-MS vs. HPLC
The choice between Gas Chromatography and Liquid Chromatography is the most fundamental decision in developing a quantitative method for this analyte. The selection hinges on the analyte's volatility and thermal stability, as well as the detector's ability to selectively measure the compound.
Gas Chromatography-Mass Spectrometry (GC-MS): The Preferred Method
GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds.[3] For this compound, it stands out as the superior choice due to its inherent compatibility with the analyte's properties.
-
Principle of Operation: The sample is vaporized in a heated inlet and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing both qualitative identification and quantitative data.
-
Expertise & Causality:
-
Why GC? this compound is sufficiently volatile and thermally stable to be vaporized without degradation, making it an ideal candidate for GC analysis.[4][5]
-
Why MS Detection? The mass spectrometer offers unparalleled specificity. We can monitor for characteristic ions of this compound, eliminating interference from co-eluting matrix components. For quantitative analysis, operating in Selected Ion Monitoring (SIM) mode, where only specific fragment ions are monitored, significantly enhances sensitivity compared to a full scan. Common fragments for alkyl bromides include the bromide isotopes at m/z 79 and 81.[6]
-
Column Selection: A low-to-mid polarity column, such as a 5% phenyl methyl polysiloxane (DB-5 or equivalent), provides excellent resolution for separating the analyte from common organic reaction components.[7][8]
-
High-Performance Liquid Chromatography (HPLC): A Challenging Alternative
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. While versatile, it presents significant challenges for analyzing simple alkyl halides like this compound.
-
Principle of Operation: A liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). The separation occurs based on the analyte's affinity for the stationary phase.
-
Expertise & Causality:
-
The Detection Problem: The primary limitation is detection. This compound lacks a strong chromophore, rendering it nearly invisible to the most common HPLC detector, the UV-Vis detector.
-
Alternative 1: Refractive Index (RI) Detection: An RI detector can be used, as it measures changes in the refractive index of the eluent. However, this method suffers from low sensitivity and is incompatible with gradient elution, severely limiting its utility for complex reaction mixtures.[9]
-
Alternative 2: Derivatization: To enable UV or fluorescence detection, a chemical derivatization step can be introduced to attach a chromophore or fluorophore to the analyte.[10][11] For instance, the bromide can be substituted with a UV-active nucleophile.[12] While this approach can work, it introduces complexity, increases sample preparation time, and adds potential sources of error and variability.
-
Workflow for Quantitative Analysis
The following diagram illustrates the general workflow from sample acquisition to final data analysis, highlighting the decision path for selecting an analytical method.
Caption: General workflow for the quantitative analysis of this compound.
Detailed Experimental Protocol: A Validated GC-MS Method
This protocol provides a self-validating system for the accurate quantification of this compound. The use of an internal standard (IS) is crucial as it corrects for variations in injection volume and potential matrix effects. A suitable IS would be a compound with similar chemical properties but a different retention time, such as Methyl 2-bromodecanoate.
1. Materials and Reagents
-
This compound (analytical standard, >99% purity)
-
Methyl 2-bromodecanoate (Internal Standard, >99% purity)
-
Hexane or Dichloromethane (GC grade)
-
Sodium Sulfate (anhydrous)
-
Class A volumetric flasks and pipettes
-
GC vials with inserts
2. Preparation of Standards
-
Primary Stock (Analyte & IS): Accurately weigh ~25 mg of this compound and ~25 mg of Methyl 2-bromodecanoate (IS) into separate 25 mL volumetric flasks. Dissolve and dilute to volume with hexane to obtain 1 mg/mL stock solutions.
-
Internal Standard Spiking Solution: Dilute the IS primary stock to a working concentration of 10 µg/mL in hexane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte primary stock. For a typical range, concentrations of 0.5, 1, 2.5, 5, 10, 25, and 50 µg/mL are appropriate. Fortify each calibration standard with the IS spiking solution to achieve a final IS concentration of 10 µg/mL in every vial.
3. Sample Preparation
-
Carefully pipette 100 µL of the reaction mixture into a 10 mL volumetric flask.
-
Add 1 mL of the 10 µg/mL IS spiking solution.
-
Dilute to volume with hexane. This represents a 100-fold dilution. Note: The dilution factor may need to be adjusted based on the expected analyte concentration.
-
Vortex thoroughly. If the sample contains an aqueous phase, pass a portion of the organic layer through a small column of anhydrous sodium sulfate to remove residual water.
-
Transfer the final solution to a GC vial for analysis.
4. GC-MS Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides reliable and reproducible performance. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | Excellent general-purpose column for separating a wide range of organic compounds.[6][7] |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte and internal standard. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Split Ratio | 20:1 | Prevents column overloading while ensuring sufficient analyte reaches the detector. Adjust as needed. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert gas providing good chromatographic efficiency. |
| Oven Program | Initial 70°C, hold 2 min; Ramp 15°C/min to 280°C, hold 5 min. | Provides good separation of the analyte from common reaction solvents and by-products.[6] |
| MS System | Agilent 5977 or equivalent | A robust and sensitive single quadrupole mass spectrometer. |
| Ion Source Temp. | 230 °C | Optimal temperature for efficient ionization. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity and selectivity for quantitative analysis. |
| Ions to Monitor | Analyte: m/z 79 (Quantifier), m/z 81 (Qualifier) IS: Select appropriate ions for IS | The bromine isotopes provide a highly specific signal for brominated compounds.[6] |
5. Data Analysis
-
Integrate the peak areas for the quantifier ion of the analyte and the internal standard.
-
Calculate the Response Ratio (Analyte Area / IS Area) for each calibration standard.
-
Plot a calibration curve of Response Ratio vs. Analyte Concentration (µg/mL).
-
Perform a linear regression on the data. The correlation coefficient (r²) should be >0.995 for a valid calibration.
-
Calculate the concentration of the analyte in the prepared sample using the regression equation and then apply the dilution factor to determine the concentration in the original reaction mixture.
Method Validation & Performance Comparison
A trustworthy analytical method must be validated to prove it is fit for its intended purpose.[13][14][15][16] The following table summarizes the expected performance characteristics of the optimized GC-MS method compared to a potential HPLC-UV method (requiring derivatization).
| Performance Parameter | GC-MS Method | HPLC-UV (with Derivatization) | Justification for Performance Difference |
| Specificity | Excellent | Good to Excellent | MS detection is inherently more specific than UV detection. The choice of monitored ions in SIM mode virtually eliminates interferences. HPLC specificity depends on chromatographic resolution and the uniqueness of the derivative's UV spectrum. |
| Linearity (r²) | > 0.998 | > 0.995 | Both methods can achieve excellent linearity, but the derivatization step in HPLC can sometimes introduce minor non-linearity at the extremes of the concentration range. |
| LOQ | ~0.1 µg/mL | ~0.5 - 1.0 µg/mL | The high sensitivity of MS detection in SIM mode allows for a much lower limit of quantification compared to UV detection, even with a highly absorbing derivative. |
| Accuracy (% Rec.) | 95 - 105% | 90 - 110% | The direct nature of the GC-MS analysis leads to high accuracy. The multi-step derivatization and cleanup required for HPLC can lead to analyte loss or variability, potentially widening the acceptable accuracy range.[17] |
| Precision (%RSD) | < 5% | < 10% | The precision of the GC-MS method is higher due to fewer sample handling steps. The derivatization reaction is an additional source of variability in the HPLC method, impacting overall precision.[17] |
| Sample Prep Time | ~10 minutes | ~45-60 minutes | GC-MS requires a simple "dilute and shoot" approach.[5] The HPLC method requires time for the chemical derivatization reaction to go to completion, followed by potential cleanup steps. |
Logical Comparison of Methodologies
The following diagram provides a side-by-side logical comparison of the two analytical approaches.
Caption: Logical comparison of GC-MS and HPLC for the target analysis.
Conclusion and Recommendations
For the quantitative analysis of this compound in a reaction mixture, Gas Chromatography-Mass Spectrometry (GC-MS) is the unequivocally superior method. Its major advantages are:
-
High Specificity and Sensitivity: The use of mass spectrometry in SIM mode provides excellent selectivity, eliminating interferences from the reaction matrix and achieving low limits of quantification.
-
Simplicity and Speed: The sample preparation is a straightforward dilution, significantly reducing analysis time and minimizing potential sources of error.
-
Direct Analysis: No chemical modification (derivatization) of the analyte is required, leading to a more robust and accurate method.
While HPLC is a powerful tool in the analytical chemist's arsenal, its application to non-chromophoric, volatile compounds like this compound is cumbersome and less performant. The need for a complex and time-consuming derivatization step makes it an inefficient and less reliable alternative.
Therefore, for researchers, scientists, and drug development professionals requiring accurate, precise, and reliable quantification of this compound, the development and validation of a GC-MS method is the most scientifically sound and efficient path forward.
References
- 1. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. lookchem.com [lookchem.com]
- 3. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. tandfonline.com [tandfonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. wjarr.com [wjarr.com]
- 15. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Guide to the Performance of Methyl 2-bromooctanoate and Other Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alkylating agents are fundamental tools in the arsenal of synthetic chemists and drug development professionals, playing a pivotal role in the covalent modification of a wide array of molecules. The selection of an appropriate alkylating agent is a critical decision, profoundly influencing reaction efficiency, selectivity, and the ultimate biological or material properties of the target compound. This guide provides a comprehensive performance benchmark of Methyl 2-bromooctanoate against other commonly employed alkylating agents. By delving into the mechanistic nuances, reaction kinetics, and substrate scope, supported by experimental data, this document aims to empower researchers to make informed decisions in their experimental designs.
Introduction: The Enduring Importance of Alkylation
Alkylation, the transfer of an alkyl group from one molecule to another, is a cornerstone of modern organic synthesis and medicinal chemistry.[1] These reactions are integral to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. In the realm of medicine, alkylating agents have a storied history, forming the basis of some of the earliest and most effective cancer chemotherapies by targeting the DNA of rapidly dividing cells.[2][3][4][5][6][7]
The reactivity of an alkylating agent is dictated by several factors, including the nature of the alkyl group, the leaving group, and the reaction conditions. These agents can be broadly classified based on their reaction mechanism, primarily SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution).[3][8] SN1 reactions proceed through a carbocation intermediate, and their rate is dependent only on the concentration of the alkylating agent. In contrast, SN2 reactions involve a backside attack by a nucleophile, and their rate is dependent on the concentrations of both the alkylating agent and the nucleophile.[3][4] This mechanistic dichotomy has profound implications for selectivity and substrate scope.
This guide will focus on this compound, an α-bromo ester, and compare its performance characteristics to a representative set of commonly used alkylating agents from different chemical classes.
Profile of this compound
This compound (C9H17BrO2) is a brominated aliphatic carboxylate that serves as a versatile intermediate in organic synthesis.[9][10] Its structure, featuring a bromine atom on the α-carbon to a methyl ester, imparts a unique reactivity profile.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C9H17BrO2 | [11][12][13] |
| Molecular Weight | 237.13 g/mol | [11][12][13] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 227.7 °C at 760 mmHg | [11][12] |
| Density | ~1.22 g/cm³ | [12] |
| Solubility | Insoluble in water, miscible with organic solvents |
The presence of the electron-withdrawing ester group activates the α-carbon, making the bromine a good leaving group for nucleophilic substitution reactions.
Comparative Alkylating Agents: A Diverse Toolkit
To provide a robust benchmark, we will compare this compound against a selection of alkylating agents representing different classes and reactivity profiles.
-
Simple Alkyl Halides (e.g., 1-Bromobutane): These are classic SN2 alkylating agents, often used for their straightforward reactivity.
-
α-Halo Ketones (e.g., 2-Bromopentan-3-one): Similar to α-bromo esters, the carbonyl group enhances reactivity.[14]
-
Alkyl Sulfonates (e.g., Methyl Tosylate): The tosylate group is an excellent leaving group, making these highly reactive agents.
-
"Soft" Alkylating Agents (e.g., N-Ethylmaleimide): These agents typically react via Michael addition and exhibit high selectivity for soft nucleophiles like thiols.[14]
Benchmarking Performance: A Multi-faceted Approach
The performance of an alkylating agent is not a monolithic concept but rather a composite of several key parameters. A thorough evaluation requires consideration of reactivity, selectivity, and practical aspects like handling and stability.
Reactivity and Reaction Kinetics
The rate at which an alkylating agent reacts with a given nucleophile is a critical performance metric. This is often influenced by both steric and electronic factors.
Experimental Protocol: Kinetic Analysis of Alkylation Reactions
A standardized approach to compare the reaction rates is essential. A common method involves monitoring the disappearance of a model nucleophile (e.g., a thiol like glutathione or a specific amino acid residue in a peptide) over time using techniques like HPLC or NMR spectroscopy.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of the alkylating agent and the model nucleophile in a suitable, inert solvent (e.g., acetonitrile, DMF).
-
Reaction Initiation: In a thermostatically controlled reaction vessel, combine the nucleophile solution with a known excess of the alkylating agent.
-
Time-course Monitoring: At specific time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid dilution or addition of a quenching agent).
-
Analysis: Analyze the quenched aliquots by a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the remaining nucleophile.
-
Data Analysis: Plot the concentration of the nucleophile versus time and fit the data to an appropriate rate law (e.g., pseudo-first-order) to determine the rate constant.
dot
Caption: Workflow for Kinetic Analysis of Alkylation.
Discussion of Expected Results:
Based on general principles of chemical reactivity, we can anticipate the following trend in reactivity:
Alkyl Sulfonates > α-Halo Ketones ≈ this compound > Simple Alkyl Halides
The superior leaving group ability of the tosylate will likely make methyl tosylate the most reactive. The activating effect of the carbonyl and ester groups should place 2-bromopentan-3-one and this compound at a similar, intermediate level of reactivity. Simple alkyl halides like 1-bromobutane are generally less reactive.
Selectivity: Targeting the Right Nucleophile
In complex biological systems or multi-functional synthetic intermediates, the ability of an alkylating agent to react selectively with a specific type of nucleophile is paramount. For instance, in proteomics, researchers often seek to modify cysteine (thiol) residues specifically over other nucleophilic amino acids like lysine (amine) or histidine (imidazole).
Experimental Protocol: Competitive Alkylation Assay
To assess selectivity, a competitive reaction is performed where the alkylating agent is exposed to a mixture of different nucleophiles.
Step-by-Step Methodology:
-
Nucleophile Mixture: Prepare a solution containing equimolar concentrations of different model nucleophiles (e.g., N-acetyl-cysteine, N-acetyl-lysine, and N-acetyl-histidine).
-
Reaction: Add a sub-stoichiometric amount of the alkylating agent to the nucleophile mixture.
-
Analysis: After a set reaction time, analyze the mixture using LC-MS to identify and quantify the different alkylated products.
-
Selectivity Ratio: Calculate the ratio of the different alkylated products to determine the selectivity of the alkylating agent.
Comparative Performance Summary (Qualitative):
| Alkylating Agent | Primary Target Nucleophile(s) | Expected Selectivity |
| This compound | Thiols, Amines | Moderate |
| 1-Bromobutane | Thiols, Amines | Low to Moderate |
| Methyl Tosylate | Broad (Hard and Soft Nucleophiles) | Low |
| N-Ethylmaleimide | Thiols (soft nucleophiles) | High |
dot
References
- 1. Alkylation - Wikipedia [en.wikipedia.org]
- 2. Alkylating Agents, the Road Less Traversed, Changing Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 5. nursingcecentral.com [nursingcecentral.com]
- 6. Alkylating agents in chemotherapy | Research Starters | EBSCO Research [ebsco.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. nbinno.com [nbinno.com]
- 10. innospk.com [innospk.com]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
- 12. lookchem.com [lookchem.com]
- 13. This compound | 5445-22-7 [amp.chemicalbook.com]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Methyl 2-bromooctanoate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel molecules are at the heart of innovation. Methyl 2-bromooctanoate, a key intermediate in the production of pharmaceuticals and agrochemicals, is one such molecule that requires careful handling from acquisition to disposal.[1] This guide provides a comprehensive, in-depth technical overview of the proper disposal procedures for this compound, moving beyond a simple checklist to explain the causality behind each step. Our aim is to empower laboratory personnel with the knowledge to manage this chemical waste stream safely, efficiently, and in compliance with regulatory standards, thereby fostering a culture of safety and environmental responsibility.
Understanding the Hazard Profile of this compound
The presence of a bromine atom on the alpha-carbon to the ester carbonyl group makes the molecule susceptible to nucleophilic substitution and elimination reactions. This reactivity is key to its utility in synthesis but also informs the potential for in-lab neutralization prior to disposal.
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇BrO₂ | |
| Molecular Weight | 237.13 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 227.7 °C at 760 mmHg | |
| Density | 1.221 g/cm³ | |
| Flash Point | 101.9 °C | |
| Solubility | Insoluble in water, soluble in organic solvents |
Core Directive: The Disposal Workflow
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following diagram illustrates the decision-making workflow for handling this chemical waste.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Procedures
Adherence to a systematic disposal protocol is essential for ensuring the safety of laboratory personnel and minimizing environmental impact. The following sections provide detailed, step-by-step guidance for the proper disposal of this compound.
Immediate Safety and Segregation
Upon completion of an experiment, any waste containing this compound must be immediately segregated as halogenated organic waste. This is a critical first step because halogenated compounds require specific disposal methods, often high-temperature incineration, to prevent the formation of toxic byproducts.[3]
-
Do not pour this compound waste down the drain.[3]
-
Do not mix it with non-halogenated organic waste.[4]
-
Collect the waste in a designated, properly labeled container for halogenated organic compounds.
In-Lab Neutralization: A Viable Pre-treatment Option
For smaller quantities of this compound, in-lab neutralization through base-catalyzed hydrolysis can be a safe and effective pre-treatment step before collection. This process converts the reactive alpha-bromo ester into less hazardous and more water-soluble compounds: 2-hydroxyoctanoic acid and methanol, along with a bromide salt.[5]
The following diagram illustrates the chemical transformation during hydrolysis:
Caption: Base-catalyzed hydrolysis of this compound.
Experimental Protocol for Hydrolysis:
Safety First: This procedure should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Preparation: For every 1 gram of this compound waste, prepare a 10% aqueous solution of sodium hydroxide (NaOH). A significant excess of NaOH is recommended to ensure the complete hydrolysis of the ester and to neutralize the hydrogen bromide that may be formed.
-
Reaction Setup: In a flask equipped with a magnetic stirrer, add the this compound waste.
-
Slow Addition of Base: Slowly add the 10% NaOH solution to the stirred this compound. The reaction is exothermic, so slow addition is crucial to control the temperature.
-
Stirring and Monitoring: Allow the mixture to stir at room temperature for several hours, or until the oily layer of the ester is no longer visible, indicating the completion of the reaction. For more hindered or concentrated waste, gentle heating may be required.
-
pH Check: After the reaction is complete, check the pH of the aqueous solution. It should be basic. If not, add more NaOH solution.
-
Collection: The resulting aqueous solution containing sodium 2-hydroxyoctanoate, methanol, and sodium bromide can now be collected in a designated container for aqueous hazardous waste.
Waste Collection and Container Management
Whether you are disposing of the neat compound, a reaction mixture, or the product of in-lab neutralization, proper containerization is paramount.
-
Container Compatibility: Use a container made of a material compatible with the waste. For halogenated organic solvents, glass or high-density polyethylene (HDPE) containers are generally suitable.[1]
-
Secure Closure: The container must have a secure, screw-top lid to prevent leakage and evaporation.[1]
-
Labeling: As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag.[6] The label must include:
-
The full chemical name: "Waste this compound" (and any other components). Avoid abbreviations.
-
The approximate concentration and volume.
-
The date of accumulation.
-
-
Keep Closed: The waste container must be kept closed at all times, except when adding waste.[1]
Storage and Final Disposal
Accumulated hazardous waste must be stored in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and sources of ignition.
-
Secondary Containment: It is best practice to store liquid hazardous waste containers in secondary containment to prevent the spread of spills.
-
Arrange for Pickup: Once the container is full, or if you are generating waste infrequently, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
Spill and Emergency Procedures
In the event of a spill of this compound, immediate and appropriate action is necessary to mitigate the hazard.
For a Minor Spill (a few milliliters):
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Don PPE: Ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.
-
Contain the Spill: Use an absorbent material, such as vermiculite or a spill pillow, to contain the spill and prevent it from spreading.
-
Absorb the Liquid: Working from the outside in, apply the absorbent material to the spill.
-
Collect the Waste: Carefully scoop the contaminated absorbent material into a designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and then with soap and water. Collect all cleaning materials as hazardous waste.
For a Major Spill (larger volume or in a poorly ventilated area):
-
Evacuate: Immediately evacuate the area.
-
Alert Others: Inform your supervisor and contact your institution's EHS or emergency response team.
-
Restrict Access: Prevent others from entering the spill area.
-
Provide Information: Be prepared to provide the emergency response team with information about the spilled chemical from the Safety Data Sheet (SDS).
Regulatory Considerations
The disposal of this compound is governed by federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).
While this compound is not specifically listed as a hazardous waste, it would likely be classified as a characteristic hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity. Furthermore, as a halogenated organic compound, it falls under the general category of wastes that require special handling.[7][8]
It is important to note that state regulations can be more stringent than federal regulations. For example, states like California and Massachusetts have their own specific requirements for hazardous waste management.[7][9] Therefore, it is imperative to consult with your institution's EHS department to ensure compliance with all applicable regulations.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the chemical's hazards, following a systematic disposal workflow, and adhering to regulatory requirements, researchers can ensure that this valuable synthetic intermediate is managed safely and effectively from cradle to grave. This guide provides a framework for developing and implementing robust disposal protocols within your laboratory, fostering a culture of safety that extends beyond the bench.
References
- 1. vumc.org [vumc.org]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. anentawaste.com [anentawaste.com]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. epa.gov [epa.gov]
- 8. View Document - California Code of Regulations [govt.westlaw.com]
- 9. dtsc.ca.gov [dtsc.ca.gov]
Navigating the Safe Handling of Methyl 2-bromooctanoate: A Guide to Personal Protective Equipment and Disposal
For the modern researcher, navigating the complexities of chemical safety is as crucial as the discoveries made at the bench. This guide provides an in-depth operational plan for the safe handling and disposal of Methyl 2-bromooctanoate, a halogenated ester commonly used in organic synthesis. By understanding the "why" behind each safety protocol, from the selection of personal protective equipment (PPE) to waste management, you can build a self-validating system of safety that protects you, your colleagues, and your research.
Understanding the Hazards of this compound
This compound is classified as a skin and eye irritant.[1][2] As an alpha-bromo ester, it also has the potential to be an alkylating agent, meaning it can react with biological nucleophiles and should be handled with caution to prevent unforeseen biological activity. The primary routes of exposure are through skin and eye contact, and inhalation of vapors, particularly if heated. Therefore, a multi-layered approach to personal protection is essential.
The Hierarchy of Controls: Beyond PPE
Before delving into specific PPE, it is crucial to remember that PPE is the last line of defense. The Occupational Safety and Health Administration (OSHA) emphasizes a hierarchy of controls, prioritizing the elimination or substitution of hazards first.[1][3][4] In a research setting, this translates to:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][4][5] Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[4]
-
Administrative Controls: Develop and adhere to a comprehensive Chemical Hygiene Plan (CHP) as mandated by OSHA.[1][3] This plan should include standard operating procedures (SOPs) for handling this chemical, proper labeling of all containers, and thorough training for all personnel.[3]
A Head-to-Toe Guide to Personal Protective Equipment (PPE)
The selection of appropriate PPE is a critical step in mitigating the risks associated with this compound. The following recommendations are based on a thorough hazard assessment.
Eye and Face Protection: The First Barrier
-
Requirement: Chemical splash goggles are mandatory whenever handling this compound.[6] They must conform to the ANSI Z87.1 standard for impact and splash protection.
-
The "Why": Standard safety glasses do not provide a complete seal around the eyes and are inadequate for protecting against splashes of this irritating chemical.[2][6] In situations with a higher risk of splashing, such as when transferring large volumes, a face shield should be worn in conjunction with goggles for full facial protection.[2]
Hand Protection: Choosing the Right Glove
The selection of the correct glove material is paramount, as not all "chemical-resistant" gloves offer the same level of protection. For halogenated organic compounds like this compound, the choice of glove material is critical.
| Glove Material | Recommendation for this compound | Rationale |
| Nitrile | Excellent for incidental contact. | Nitrile gloves provide good resistance to a wide range of chemicals, including many halogenated compounds.[7][8] They are a suitable choice for general handling and transfer operations. However, for prolonged or immersive work, a more robust option should be considered. |
| Neoprene | Good for extended use. | Neoprene offers good resistance to a broad spectrum of chemicals and has excellent physical properties, making it a durable choice for longer procedures.[9] |
| Butyl Rubber | Excellent for high-risk or prolonged use. | Butyl rubber provides excellent protection against a wide variety of chemicals, including esters and many halogenated compounds.[9] It is a preferred choice when direct and prolonged contact is anticipated. |
| Latex | Not Recommended. | Latex gloves offer poor protection against many organic chemicals and can cause allergic reactions in some individuals.[6][9] |
Operational Protocol for Glove Use:
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.[2]
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing: To prevent skin contamination, remove gloves by peeling them off from the cuff, turning them inside out.
-
Disposal: Dispose of used gloves in the designated solid chemical waste container. Do not reuse disposable gloves.
-
Hand Hygiene: Always wash hands thoroughly with soap and water after removing gloves.
Body Protection: Shielding from Spills and Splashes
-
Requirement: A laboratory coat is the minimum requirement for body protection.[6]
-
The "Why": A lab coat provides a removable barrier to protect your skin and personal clothing from minor spills and splashes. For procedures with a higher risk of significant spillage, a chemically resistant apron or coveralls should be worn over the lab coat.
Visualizing PPE Selection: A Decision-Making Workflow
The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE for handling this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills (manageable by trained personnel):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and institutional safety office.
-
Prevent entry into the affected area.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal of this compound and Contaminated Materials
Proper waste management is a critical component of laboratory safety and environmental responsibility.
-
Liquid Waste: As a halogenated organic compound, this compound must be disposed of in a designated "Halogenated Organic Waste" container.[10][11][12] Do not mix with non-halogenated waste streams, as this can significantly increase disposal costs and complexity.[12]
-
Solid Waste: All contaminated solid materials, including gloves, absorbent pads, and disposable lab coats, must be placed in a clearly labeled solid chemical waste container for hazardous waste disposal.
Conclusion: A Culture of Safety
The safe handling of this compound, and indeed all laboratory chemicals, extends beyond the mere use of personal protective equipment. It is about fostering a culture of safety consciousness, where every action is informed by a thorough understanding of the potential hazards and the rationale behind the safety protocols. By integrating these principles into your daily laboratory practice, you not only protect yourself but also contribute to a safer research environment for everyone.
References
- 1. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. clinician.com [clinician.com]
- 3. compliancy-group.com [compliancy-group.com]
- 4. labequipmentdirect.com [labequipmentdirect.com]
- 5. ipgsf.com [ipgsf.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. glovesbyweb.com [glovesbyweb.com]
- 8. worksafety.co.nz [worksafety.co.nz]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. scienceready.com.au [scienceready.com.au]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
